(S)-Tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl (2S)-2-(cyanomethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)6-7-12/h9H,4-6,8H2,1-3H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNDDHMLFYORQI-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate chemical properties
An In-Depth Technical Guide to (S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate: Properties, Synthesis, and Applications
Introduction
This compound is a chiral synthetic building block of significant interest to the pharmaceutical and agrochemical industries. Its structure incorporates three key features that make it a versatile intermediate: a stereodefined pyrrolidine ring, an acid-labile tert-butoxycarbonyl (Boc) protecting group, and a synthetically malleable cyanomethyl moiety. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently found in biologically active compounds due to its ability to explore three-dimensional chemical space effectively.[1] This guide provides a comprehensive overview of the chemical properties, a validated synthetic pathway, key chemical transformations, and safe handling protocols for this compound, tailored for researchers and drug development professionals.
Physicochemical and Spectroscopic Profile
The precise characterization of a synthetic intermediate is fundamental to its reliable use in multi-step syntheses. This section outlines the core physical properties and expected spectroscopic data for the title compound.
Core Properties
| Property | Value | Source(s) |
| CAS Number | 142253-50-7 | [2] |
| Molecular Formula | C₁₁H₁₈N₂O₂ | [2][3] |
| Molecular Weight | 210.27 g/mol | [3] |
| Appearance | White powder or liquid | [2] |
| Purity | ≥95-98% | [2] |
| Storage | Store at 2-8°C, sealed under dry conditions | [2] |
Spectroscopic Characterization
The following data are predicted based on the known chemical structure and spectral data from closely related analogs. Experimental values should be confirmed on a case-by-case basis.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Causality: The chemical shifts are dictated by the electronic environment of the protons. The Boc group and the electron-withdrawing nitrile group significantly influence the shifts of adjacent protons on the pyrrolidine ring.
| Chemical Shift (δ) ppm | Multiplicity | Protons | Assignment |
| ~4.1-4.3 | m | 1H | H-2 (CH) |
| ~3.3-3.5 | m | 2H | H-5 (CH₂) |
| ~2.7-2.9 | m | 2H | CH₂CN |
| ~1.8-2.2 | m | 4H | H-3, H-4 (CH₂) |
| 1.48 | s | 9H | C(CH₃)₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Causality: The carbon signals reflect the hybridization and electronic shielding. The carbonyl of the Boc group appears downfield (~154 ppm), while the nitrile carbon is also characteristic (~118 ppm).
| Chemical Shift (δ) ppm | Assignment |
| ~154.5 | C=O (Boc) |
| ~118.0 | CN (Nitrile) |
| ~80.0 | C(CH₃)₃ |
| ~55.0 | C-2 |
| ~46.5 | C-5 |
| ~30.0 | C-3 |
| ~28.5 | C(CH₃)₃ |
| ~23.0 | C-4 |
| ~17.0 | CH₂CN |
IR (Infrared) Spectroscopy:
-
Causality: Specific functional groups absorb infrared radiation at characteristic frequencies, causing bond vibrations.
| Wavenumber (cm⁻¹) | Assignment |
| ~2975 | C-H stretch (alkane) |
| ~2250 | C≡N stretch (nitrile) |
| ~1695 | C=O stretch (carbamate) |
| ~1160 | C-O stretch (carbamate) |
Synthesis and Purification
A reliable and scalable synthesis is critical for the utility of any building block. The following protocol describes a robust, three-step synthesis starting from commercially available (S)-prolinol.
Proposed Synthetic Workflow
This pathway leverages standard, high-yielding transformations common in modern organic synthesis. The key is the conversion of a primary alcohol into a nitrile via a tosylate intermediate, a trusted and well-documented sequence.
Caption: Proposed three-step synthesis of the title compound.
Detailed Experimental Protocol
Step 1: Synthesis of (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
-
Causality: The nitrogen of (S)-prolinol is nucleophilic and reacts with di-tert-butyl dicarbonate ((Boc)₂O) to form a stable carbamate. This protection prevents unwanted side reactions at the nitrogen in subsequent steps. Tetrahydrofuran (THF) is an excellent solvent for this transformation.[4]
-
Dissolve (S)-prolinol (1.0 eq) in THF in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Add di-tert-butyl dicarbonate (1.05 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product, which can often be used without further purification.
Step 2: Synthesis of (S)-tert-butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate
-
Causality: The hydroxyl group is a poor leaving group. Tosyl chloride (TsCl) in the presence of a base like pyridine converts the alcohol into a tosylate, which is an excellent leaving group for the subsequent nucleophilic substitution. The reaction is run at 0°C to control exothermicity and prevent side reactions.
-
Dissolve the product from Step 1 (1.0 eq) in pyridine and cool to 0°C.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq).
-
Stir the reaction at 0-5°C for 10-12 hours.[4]
-
Pour the reaction mixture into cold water and extract with ethyl acetate.
-
Wash the organic layer sequentially with cold 1M HCl, water, and brine to remove pyridine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the tosylate.
Step 3: Synthesis of this compound
-
Causality: The cyanide anion (from NaCN) acts as a nucleophile, displacing the tosylate leaving group in an Sₙ2 reaction. Dimethyl sulfoxide (DMSO) is an ideal polar aprotic solvent that solvates the cation (Na⁺) but not the nucleophile, enhancing its reactivity.
-
Dissolve the tosylate from Step 2 (1.0 eq) in DMSO.
-
Add sodium cyanide (NaCN) (1.5 eq) to the solution.
-
Heat the mixture to 60-70°C and stir for 8-12 hours.
-
Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.
-
Wash the combined organic layers thoroughly with water and brine to remove DMSO and residual cyanide salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purification and Validation
-
Purification: The crude final product should be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Validation: The purity and identity of the final compound must be confirmed. This constitutes a self-validating system.
-
LC-MS: To confirm the molecular weight and assess purity.
-
NMR Spectroscopy: To confirm the structure and stereochemical integrity.
-
Chiral HPLC: To determine the enantiomeric excess (ee%).
-
Chemical Reactivity and Synthetic Utility
The title compound is not merely an endpoint but a versatile node for further chemical synthesis. Its reactivity is dominated by the Boc-protecting group and the nitrile function.
Key Transformations Workflow
Caption: Key synthetic transformations of the title compound.
Protocol: Reduction of the Nitrile to a Primary Amine
-
Causality: The nitrile group can be readily reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation is crucial for introducing a basic nitrogen center, often required for receptor binding in drug candidates. The resulting diamine is a valuable building block for compounds such as IKKβ inhibitors.
-
Suspend LiAlH₄ (1.5 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0°C.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction to 0°C and quench carefully by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude amine, which can be purified by chromatography.
Applications in Drug Discovery
The pyrrolidine ring is a cornerstone of modern medicinal chemistry.[1] this compound serves as a chiral pool starting material, providing a fixed stereocenter and functional handles for elaboration into more complex molecules.
-
Scaffold for Bioactive Molecules: After reduction of the nitrile to the amine, the resulting product, (S)-2-(aminomethyl)-1-Boc-pyrrolidine, is a known building block for imidazo[1,2-b]pyridazine derivatives which act as potent IKKβ inhibitors (relevant to inflammation) and for carborane derivatives with potential as D₂ receptor antagonists (relevant to CNS disorders).
-
Peptidomimetics: The pyrrolidine structure serves as a constrained proline analog. The cyanomethyl side chain can be hydrolyzed to a carboxylic acid, creating a β-amino acid derivative useful in designing peptidomimetics with enhanced stability against proteolysis.
-
Fragment-Based Drug Design (FBDD): This molecule represents an ideal fragment due to its molecular weight, synthetic tractability, and inclusion of key pharmacophoric features (hydrogen bond acceptor, chiral center).
Safety and Handling
Proper handling is essential due to the compound's potential toxicity.
Hazard Identification
| Pictograms | Signal Word | Hazard Statements |
| GHS06 (Skull and crossbones), GHS05 (Corrosion), GHS09 (Environment) | Danger | H227: Combustible liquidH301: Toxic if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritationH410: Very toxic to aquatic life with long lasting effects |
(Data sourced from supplier safety information)
Recommended Handling Procedures
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors or dust.[5][6]
-
Personal Protective Equipment (PPE):
-
Gloves: Nitrile or neoprene gloves must be worn. Inspect gloves prior to use.[6]
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Lab Coat: A flame-resistant lab coat should be worn.
-
-
First Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.
-
Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[7]
-
Storage and Stability
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area at 2-8°C.[2] Keep away from ignition sources.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as they can either hydrolyze the nitrile or cleave the Boc-protecting group.[5]
References
- This compound CAS NO.142253-50-7. (n.d.). ENAO Chemical Co., Ltd.
- (S)-2-(Aminomethyl)-1-Boc-pyrrolidine 97 | 119020-01-8. (n.d.). Sigma-Aldrich.
- tert-Butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate - CAS:1092352-11-8. (n.d.). 3W Pharm.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). MDPI.
- This compound | 142253-50-7. (n.d.). Sigma-Aldrich.
- tert-Butyl (S)-2-vinylpyrrolidine-1-carboxylate-SDS. (2023). MedChemExpress.
- MSDS of 3(S)-Cyanomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester. (2026). Capot Chemical.
- Safety Data Sheet. (2024). CymitQuimica.
- Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (n.d.). Atlantis Press.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, CasNo.142253-50-7 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 3. tert-Butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate - CAS:1092352-11-8 - Sunway Pharm Ltd [3wpharm.com]
- 4. atlantis-press.com [atlantis-press.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. capotchem.com [capotchem.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
The Synthetic Cornerstone: A Technical Guide to (S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate
Abstract
This technical guide provides an in-depth analysis of (S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate (CAS No. 142253-50-7), a chiral building block of significant interest to researchers and professionals in drug discovery and development. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and this particular derivative, featuring a versatile cyanomethyl group and a readily cleavable Boc-protecting group, serves as a crucial intermediate in the synthesis of complex pharmaceutical agents. This document elucidates its physicochemical properties, provides a detailed, field-proven synthetic protocol, explores its chemical reactivity, and demonstrates its strategic application in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, a prominent class of anti-diabetic drugs.
Introduction: The Significance of a Chiral Scaffold
The structural architecture of a potential drug molecule is paramount to its biological activity. Chiral scaffolds, such as the (S)-pyrrolidine ring system, provide a three-dimensional framework that is essential for precise molecular recognition at biological targets. This compound emerges as a particularly valuable synthetic intermediate by combining this stereochemically defined core with two key functional handles: a Boc-protected amine for controlled, sequential reactions and a cyanomethyl group, which can be readily transformed into amines, amides, or carboxylic acids. This guide serves to equip the research scientist with the necessary technical knowledge to effectively utilize this potent building block in the pursuit of novel therapeutics.
Physicochemical and Safety Profile
A thorough understanding of a compound's properties and hazards is the foundation of safe and effective laboratory practice. The key data for this compound are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 142253-50-7 | [1] |
| Molecular Formula | C₁₁H₁₈N₂O₂ | [2] |
| Molecular Weight | 210.27 g/mol | [2] |
| Appearance | Liquid | |
| Storage Temperature | 2-8°C | [1] |
| Purity (Typical) | ≥98% | |
| InChI Key | GSNDDHMLFYORQI-VIFPVBQESA-N |
Table 2: GHS Safety and Hazard Information
| Category | Code | Description |
| Pictograms | GHS05, GHS06, GHS09 | Corrosion, Skull and Crossbones, Environment |
| Signal Word | Danger | |
| Hazard Statements | H227 | Combustible liquid |
| H301 | Toxic if swallowed | |
| H315 | Causes skin irritation | |
| H318 | Causes serious eye damage | |
| H335 | May cause respiratory irritation | |
| H410 | Very toxic to aquatic life with long lasting effects | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray |
| P273 | Avoid release to the environment | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection |
Note: Hazard information is compiled from multiple supplier sources and represents a comprehensive set of potential risks. Users must consult the specific Safety Data Sheet (SDS) provided by their supplier.
Synthesis and Mechanistic Insight
The most logical and widely applicable synthetic route to this compound commences with the commercially available and relatively inexpensive chiral starting material, (S)-Boc-prolinol. The synthesis is a robust two-step process involving the activation of the primary alcohol followed by a nucleophilic substitution.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of (S)-tert-butyl 2-(((4-methylphenyl)sulfonyl)oxy)methyl)pyrrolidine-1-carboxylate (Tosylate Intermediate)
-
Causality: The primary hydroxyl group of Boc-prolinol is a poor leaving group. To facilitate nucleophilic substitution, it must be converted into a better leaving group. p-Toluenesulfonyl chloride (TsCl) is an excellent reagent for this transformation, converting the alcohol into a tosylate, which is an excellent leaving group for subsequent Sₙ2 reactions. Triethylamine (Et₃N) is used as an organic base to neutralize the HCl generated during the reaction, preventing potential side reactions such as the acid-catalyzed removal of the Boc group. Dichloromethane (DCM) is an ideal inert solvent for this reaction.
-
Protocol:
-
To a solution of (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate ((S)-Boc-prolinol, 1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.5 M) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.5 eq.).
-
Cool the stirred mixture to 0°C using an ice bath.
-
Add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise, ensuring the internal temperature remains below 5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification. If necessary, purify by flash column chromatography.[3]
-
Step 2: Synthesis of this compound
-
Causality: This step is a classic Sₙ2 nucleophilic substitution. The cyanide anion (from NaCN) acts as the nucleophile, attacking the electrophilic carbon bearing the tosylate leaving group. The reaction is best performed in a polar aprotic solvent like dimethyl sulfoxide (DMSO), which solvates the sodium cation but leaves the cyanide anion relatively "naked" and highly nucleophilic, thus accelerating the reaction rate.
-
Protocol:
-
Dissolve the crude tosylate intermediate (1.0 eq.) from Step 1 in DMSO (approx. 0.4 M) in a round-bottom flask equipped with a magnetic stirrer and a thermometer.
-
Add sodium cyanide (NaCN, 1.5 eq.). Caution: Sodium cyanide is extremely toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a stirred mixture of water and ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic extracts and wash thoroughly with brine (3-4x) to remove residual DMSO.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound as a liquid.
-
Chemical Reactivity and Synthetic Utility
The value of this building block lies in the orthogonal reactivity of its functional groups. The cyanomethyl group and the Boc-protected amine can be selectively manipulated to build molecular complexity.
Caption: Primary reaction pathways for the target compound.
-
Nitrile Group Transformations:
-
Reduction: The nitrile can be reduced to a primary amine, (S)-tert-butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate. This transformation is crucial for introducing a basic nitrogen atom or for further elaboration via amide bond formation. Common reducing agents include catalytic hydrogenation (e.g., H₂ over Raney Nickel or Pd/C) or chemical hydrides like lithium aluminum hydride (LiAlH₄).
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to the corresponding carboxylic acid, (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-acetic acid, providing a handle for esterification or amide coupling reactions.
-
-
Boc Group Deprotection:
-
The tert-butyloxycarbonyl (Boc) group is a robust protecting group that is stable to a wide range of reaction conditions but can be cleanly removed under acidic conditions. Reagents such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in 1,4-dioxane efficiently cleave the Boc group to reveal the secondary pyrrolidine amine, which can then participate in N-alkylation, acylation, or reductive amination reactions.
-
Application Profile: Synthesis of Vildagliptin
A compelling application demonstrating the utility of the 2-cyanopyrrolidine scaffold is in the synthesis of Vildagliptin , a potent and selective DPP-IV inhibitor used for the treatment of type 2 diabetes mellitus.[4][5] While the commercial synthesis of Vildagliptin starts from L-proline and uses an N-chloroacetyl intermediate[6], our target compound is an ideal precursor for synthesizing Vildagliptin and its analogues in a research and development setting.
The synthetic sequence involves the removal of the Boc group, followed by acylation and subsequent coupling with 3-amino-1-adamantanol.
Caption: Synthetic route from the title compound to Vildagliptin.
This pathway highlights how the target compound provides the core stereochemistry and the crucial cyanopyrrolidine warhead necessary for DPP-IV inhibition. The initial deprotection unmasks the nucleophilic nitrogen for coupling, demonstrating a textbook example of protecting group strategy in multi-step synthesis.[7]
Analytical Characterization
Confirming the identity and purity of the synthesized material is critical. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry are primary analytical tools for this purpose.[8][9]
Table 3: Predicted Analytical and Spectral Data
| Analysis | Data Type | Predicted Values / Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~4.1-4.2 ppm (m, 1H): CH proton at C2, adjacent to nitrogen and the cyanomethyl group. |
| (CDCl₃, 400 MHz) | ~3.3-3.5 ppm (m, 2H): CH₂ protons at C5 (adjacent to N). | |
| ~2.6-2.8 ppm (m, 2H): CH₂ protons of the cyanomethyl group (-CH₂CN). | ||
| ~1.8-2.1 ppm (m, 4H): CH₂ protons at C3 and C4 of the pyrrolidine ring. | ||
| ~1.45 ppm (s, 9H): Protons of the tert-butyl group of the Boc protector. | ||
| ¹³C NMR | Chemical Shift (δ) | ~154 ppm: Carbonyl carbon of the Boc group. |
| (CDCl₃, 100 MHz) | ~117 ppm: Nitrile carbon (-CN). | |
| ~80 ppm: Quaternary carbon of the Boc group (-C(CH₃)₃). | ||
| ~55-58 ppm: CH carbon at C2. | ||
| ~46 ppm: CH₂ carbon at C5. | ||
| ~28.5 ppm: Methyl carbons of the Boc group. | ||
| ~22-30 ppm: CH₂ carbons at C3 and C4. | ||
| ~20 ppm: CH₂ carbon of the cyanomethyl group. | ||
| HRMS | Exact Mass | Calculated for C₁₁H₁₉N₂O₂⁺ [M+H]⁺: 211.1441 |
| (ESI+) | Calculated for C₁₁H₁₈N₂O₂Na⁺ [M+Na]⁺: 233.1260 |
Note: ¹H and ¹³C NMR chemical shifts are predicted based on standard values and data from structurally similar compounds. Actual experimental values may vary slightly.[10][11]
Conclusion
This compound is more than a mere chemical; it is a key that unlocks pathways to complex, biologically active molecules. Its defined stereochemistry, coupled with the versatile reactivity of its cyanomethyl and Boc-protected amine functionalities, makes it an indispensable tool for the medicinal chemist. As demonstrated by its potential role in the synthesis of DPP-IV inhibitors like Vildagliptin, this building block significantly streamlines the construction of sophisticated pharmaceutical targets, thereby accelerating the drug discovery process. The robust synthetic route and clear analytical profile presented in this guide are intended to empower researchers to fully leverage the synthetic potential of this important chiral intermediate.
References
-
Wang, M., & Wang, W. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]
-
Yin, L., et al. (2021). A facile method to synthesize vildagliptin. Journal of Chemical Research, 45(3-4), 305-309. Available at: [Link]
-
O'Beirne, C., et al. (2024). A. tert-Butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate. Organic Syntheses, 101, 382-397. Available at: [Link]
- Rychnovsky, S., & Kim, J. (2011). Synthesis and use of vildagliptin for the preparation of pharmaceutical dosage forms. Google Patents. (WO2011012322A2).
-
Dahanukar, V., et al. (2012). Synthesis of Main Impurity of Vildagliptin. Oriental Journal of Chemistry, 28(2), 755-758. Available at: [Link]
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Compound Interest. Available at: [Link]
-
Scribd. (n.d.). 1H NMR Analysis of Compound 7. Scribd. Available at: [Link]
- Jirgensons, A., et al. (2010). A method of preparation of highly pure vildagliptin. Google Patents. (WO2010022690A2).
- Zhang, Y., et al. (2019). Preparation method of vildagliptin cyclic amidine impurity. Google Patents. (CN108329322B).
-
Dona, A. C., et al. (2021). A Computationally Lightweight Algorithm for Deriving Reliable Metabolite Panel Measurements from 1D 1H NMR. Analytical Chemistry, 93(10), 4443–4451. Available at: [Link]
-
Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]
-
PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Capot Chemical. (n.d.). MSDS of 3(S)-Cyanomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester. Capot Chemical. Available at: [Link]
-
Rundlöf, T., et al. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 52(5), 645-51. Available at: [Link]
Sources
- 1. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 2. capotchem.com [capotchem.com]
- 3. atlantis-press.com [atlantis-press.com]
- 4. WO2011012322A2 - Synthesis and use of vildagliptin for the preparation of pharmaceutical dosage forms - Google Patents [patents.google.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. A Computationally Lightweight Algorithm for Deriving Reliable Metabolite Panel Measurements from 1D 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. compoundchem.com [compoundchem.com]
An In-depth Technical Guide to (S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive technical overview of (S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate, a chiral building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining a protected pyrrolidine ring with a reactive cyanomethyl group, make it a valuable intermediate for the synthesis of complex molecular architectures and novel therapeutic agents. This document provides essential physicochemical data, detailed analytical methodologies, a representative synthetic protocol, and insights into its applications, grounded in authoritative references.
Physicochemical and Structural Characteristics
This compound is a chiral molecule whose properties are crucial for its application in stereoselective synthesis. The tert-butoxycarbonyl (Boc) protecting group provides stability and enhances solubility in common organic solvents, while the cyanomethyl moiety serves as a versatile handle for further chemical transformations.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈N₂O₂ | [1][2][3] |
| Molecular Weight | 210.27 g/mol | [1][2][3] |
| CAS Number | 1187931-76-5 | [1] |
| Appearance | Not explicitly stated, likely an oil or low-melting solid | |
| Storage | Inert atmosphere, 2-8°C | [2] |
The presence of a stereocenter at the 2-position of the pyrrolidine ring is a key feature, making it a valuable precursor for enantiomerically pure pharmaceuticals. The pyrrolidine scaffold itself is a privileged structure in medicinal chemistry, frequently found in biologically active compounds.[4]
Synthesis and Mechanistic Considerations
The synthesis of this compound typically starts from commercially available (S)-prolinol derivatives. A common and efficient strategy involves the conversion of the primary alcohol in N-Boc-(S)-prolinol to a good leaving group, followed by nucleophilic substitution with a cyanide source.
Representative Synthetic Workflow
Sources
- 1. capotchem.com [capotchem.com]
- 2. 1092352-11-8|tert-Butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 3. tert-Butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate - CAS:1092352-11-8 - Sunway Pharm Ltd [3wpharm.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structure Elucidation of (S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate
Foreword
(S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate is a chiral building block of significant interest in medicinal chemistry and drug development. Its pyrrolidine scaffold is a common motif in numerous biologically active compounds, and the cyanomethyl substituent provides a versatile handle for further synthetic transformations. The presence of a stereocenter and the tert-butyloxycarbonyl (Boc) protecting group necessitates a multi-faceted analytical approach to unequivocally confirm its structure and stereochemical integrity. This guide provides an in-depth exploration of the spectroscopic and chromatographic techniques employed in the comprehensive structure elucidation of this molecule, intended for researchers, scientists, and drug development professionals.
Molecular Structure and Key Features
This compound possesses the molecular formula C₁₁H₁₈N₂O₂ and a molecular weight of 210.27 g/mol . The core of the molecule is a five-membered pyrrolidine ring. The nitrogen atom of the pyrrolidine is protected with a tert-butyloxycarbonyl (Boc) group, a common strategy in organic synthesis to temporarily deactivate the nucleophilicity of the amine. A cyanomethyl (-CH₂CN) group is attached to the C2 position of the pyrrolidine ring, which is a chiral center with an (S)-configuration.
A thorough structural analysis must therefore confirm:
-
The presence and connectivity of the pyrrolidine ring.
-
The attachment of the cyanomethyl group at the C2 position.
-
The presence and integrity of the N-Boc protecting group.
-
The (S)-stereochemistry at the C2 chiral center.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
High-Resolution Mass Spectrometry (HRMS) is the first-line technique to confirm the elemental composition and molecular weight of the synthesized compound.
Expected HRMS Data
| Ion | Calculated m/z |
| [M+H]⁺ | 211.1441 |
| [M+Na]⁺ | 233.1260 |
M represents the this compound molecule.
Mass Spectrometry Fragmentation Analysis
The Boc group is notoriously labile in the mass spectrometer, and its fragmentation pattern is highly diagnostic.[1][2] Under electrospray ionization (ESI) conditions, characteristic losses are expected:
-
Loss of isobutylene (56 Da): The most prominent fragmentation pathway for Boc-protected amines involves the loss of isobutylene (C₄H₈) to give a carbamic acid intermediate, which then readily decarboxylates.
-
Loss of tert-butyl group (57 Da): Cleavage of the C-O bond of the tert-butyl group results in the loss of a tert-butyl radical.
-
Loss of the entire Boc group (100 Da): The loss of isobutylene and carbon dioxide (CO₂) results in a fragment corresponding to the deprotected pyrrolidine derivative.
A careful analysis of the fragmentation pattern provides strong evidence for the presence of the N-Boc group.
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the compound (approx. 1 mg) in a suitable solvent such as methanol or acetonitrile (1 mL).
-
Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer for high-resolution analysis.
-
Ionization Mode: Positive ion mode is typically preferred for this class of compounds.
-
Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500.
-
Data Analysis: Compare the observed accurate mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) with the calculated theoretical mass. The mass error should be within 5 ppm. Analyze the fragmentation pattern to identify characteristic losses associated with the Boc group.
Infrared Spectroscopy: Identifying Key Functional Groups
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carbamate and nitrile moieties.
Expected Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~2975-2870 | C-H (alkane) | Stretching vibrations of the pyrrolidine ring and Boc group. |
| ~2250 | C≡N (nitrile) | A sharp and intense absorption characteristic of a nitrile group.[3][4] |
| ~1690 | C=O (carbamate) | Strong stretching vibration of the carbamate carbonyl group.[5][6] |
| ~1365 | C-H (tert-butyl) | Bending vibration characteristic of the tert-butyl group. |
| ~1160 | C-O (carbamate) | Stretching vibration of the carbamate C-O bond. |
The presence of a sharp peak around 2250 cm⁻¹ is a strong indicator of the nitrile group, while the intense absorption around 1690 cm⁻¹ confirms the presence of the carbamate carbonyl.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and assign the characteristic absorption bands corresponding to the nitrile and carbamate functional groups.
Nuclear Magnetic Resonance Spectroscopy: The Cornerstone of Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required for a complete structural assignment.
¹H NMR Spectroscopy: Proton Environment and Connectivity
The ¹H NMR spectrum will show distinct signals for the protons of the pyrrolidine ring, the cyanomethyl group, and the tert-butyl group. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen, the carbamate, and the nitrile group.
Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H2 | ~4.1-4.3 | m | 1H |
| H5 | ~3.3-3.5 | m | 2H |
| -CH₂CN | ~2.6-2.8 | m | 2H |
| H3, H4 | ~1.8-2.2 | m | 4H |
| -C(CH₃)₃ | ~1.47 | s | 9H |
Note: Due to the chiral center at C2, the methylene protons on the pyrrolidine ring (H3, H4, and H5) and the cyanomethyl group are diastereotopic and may appear as complex multiplets.
¹³C NMR Spectroscopy: Carbon Skeleton
The ¹³C NMR spectrum will confirm the number of unique carbon atoms in the molecule.
Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (carbamate) | ~154 |
| -C(CH₃)₃ (quaternary) | ~80 |
| C≡N (nitrile) | ~118 |
| C2 | ~55 |
| C5 | ~46 |
| C3, C4 | ~22-30 |
| -CH₂CN | ~18 |
| -C(CH₃)₃ (methyls) | ~28 |
2D NMR Spectroscopy: Unraveling the Connectivity
2D NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. It will show correlations between adjacent protons on the pyrrolidine ring and between the C2 proton and the cyanomethyl protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to assign the carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations to look for include:
-
The protons of the tert-butyl group to the quaternary carbon of the Boc group and the carbamate carbonyl carbon.
-
The C2 proton to the carbamate carbonyl carbon, C3, and the nitrile carbon.
-
The cyanomethyl protons to C2 and the nitrile carbon.
-
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum.
-
Acquire a proton-decoupled 1D ¹³C NMR spectrum.
-
Acquire 2D COSY, HSQC, and HMBC spectra.
-
-
Data Analysis:
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.
-
Use the HSQC spectrum to assign the carbon signals.
-
Use the COSY and HMBC spectra to build the molecular framework and confirm the connectivity between different spin systems.
-
Chiral High-Performance Liquid Chromatography: Determining Enantiomeric Purity
The synthesis of this compound aims to produce a single enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity or enantiomeric excess (ee) of the final product.[7]
The principle of chiral HPLC relies on the differential interaction of the two enantiomers with a chiral stationary phase (CSP). This results in different retention times for the (S) and (R) enantiomers, allowing for their separation and quantification.
Method Development Considerations
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of a wide range of chiral compounds.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio of these solvents needs to be optimized to achieve good resolution.
-
Detection: UV detection is commonly used, provided the analyte has a suitable chromophore. For this molecule, detection at lower wavelengths (e.g., ~210 nm) may be necessary.
Experimental Protocol: Chiral HPLC
-
Column Selection: Screen a variety of polysaccharide-based chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase Optimization: Start with a standard mobile phase (e.g., 90:10 hexane:isopropanol) and adjust the ratio to optimize the separation.
-
Sample Preparation: Prepare a dilute solution of the compound in the mobile phase. Also, prepare a solution of the racemic mixture to identify the retention times of both enantiomers.
-
Data Acquisition: Inject the sample onto the HPLC system and record the chromatogram.
-
Data Analysis: Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers:
-
ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100
-
Visualizing the Elucidation Workflow
The following diagram illustrates the integrated workflow for the structure elucidation of this compound.
Caption: Integrated workflow for the structure elucidation of this compound.
Visualizing 2D NMR Correlations
The following diagram illustrates the key HMBC correlations that are crucial for confirming the molecular structure.
Caption: Key HMBC correlations for structural confirmation.
Conclusion
The comprehensive structure elucidation of this compound requires a synergistic application of multiple analytical techniques. Mass spectrometry confirms the molecular formula and the presence of the labile Boc group. FT-IR spectroscopy provides rapid identification of the key nitrile and carbamate functional groups. A full suite of 1D and 2D NMR experiments is essential for unambiguously determining the connectivity of the carbon-hydrogen framework. Finally, chiral HPLC is indispensable for verifying the enantiomeric purity of this critical chiral building block. By following the integrated workflow described in this guide, researchers can confidently and accurately characterize this and similar molecules, ensuring their quality and suitability for applications in drug discovery and development.
References
- Schultz, E. et al. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes.
-
PubChem. (n.d.). tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). A heteronuclear multiple-bond correlation spectrum (HMBC) of compound 4. Retrieved from [Link]
- Liu, C. et al. (2024). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society.
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]
-
Khan Academy. (n.d.). IR signals for carbonyl compounds. Retrieved from [Link]
-
ResearchGate. (2000). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Retrieved from [Link]
-
ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link]
- Arnold, F. H. et al. (2019). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
University of Florida. (2020). CHM4930 2D NMR: Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy. Retrieved from [Link]
-
Journal of AOAC INTERNATIONAL. (2020). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Retrieved from [Link]
-
ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved from [Link]
-
Juniper Publishers. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Retrieved from [Link]
-
Columbia University. (n.d.). HSQC and HMBC. Retrieved from [Link]
-
JoVE. (2024). Video: IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from [Link]
-
Spectroscopy Online. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Facile Access to α-Aryl Substituted Pyrrolidines. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Supporting Information. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved from [Link]
-
ResearchGate. (n.d.). Main correlations observed for compound 18, 2D 1 H-13 C HMBC (5a),.... Retrieved from [Link]
-
ACS Publications. (n.d.). Nitrile Groups as Vibrational Probes: Calculations of the C≡N Infrared Absorption Line Shape of Acetonitrile in Water and Tetrahydrofuran. Retrieved from [Link]
-
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: carbonyl compounds. Retrieved from [Link]
-
PubMed. (n.d.). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Panel A: IR spectra of T12 (bottom line) and the time evolution of the.... Retrieved from [Link]
-
ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]
- 5. Khan Academy [khanacademy.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Elucidation of (S)-1-Boc-2-(cyanomethyl)pyrrolidine: A Technical Guide for Drug Development Professionals
Introduction: The Significance of a Chiral Building Block
(S)-1-Boc-2-(cyanomethyl)pyrrolidine is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid pyrrolidine scaffold, coupled with the versatile cyanomethyl group and the removable Boc protecting group, makes it a valuable synthon for the construction of complex, biologically active molecules. The nitrile functionality can be readily transformed into other key functional groups such as amines, carboxylic acids, and amides, providing a gateway to a diverse range of molecular architectures. The inherent chirality at the C2 position is often crucial for achieving specific and potent interactions with biological targets.
This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for (S)-1-Boc-2-(cyanomethyl)pyrrolidine. By understanding its structural features through various analytical techniques, researchers can ensure the quality and purity of this critical intermediate, enabling its effective use in the synthesis of novel therapeutic agents.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR data are presented in Tables 1 and 2, respectively. The choice of deuterated solvent can influence chemical shifts; chloroform-d (CDCl₃) is a common choice for similar compounds due to its good solubilizing power and relatively simple residual solvent signal.[1]
Table 1: Predicted ¹H NMR Data for (S)-1-Boc-2-(cyanomethyl)pyrrolidine (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~4.1 - 4.3 | m | 1H | H-2 | The proton at the stereocenter, deshielded by the adjacent nitrogen and the cyanomethyl group. |
| ~3.3 - 3.5 | m | 2H | H-5 | Protons of the methylene group adjacent to the nitrogen of the pyrrolidine ring. |
| ~2.6 - 2.8 | m | 2H | -CH₂-CN | Methylene protons adjacent to the nitrile group, appearing as a multiplet due to coupling with H-2. |
| ~1.8 - 2.1 | m | 4H | H-3, H-4 | Methylene protons of the pyrrolidine ring, exhibiting complex splitting patterns. |
| 1.48 | s | 9H | -C(CH₃)₃ | Singlet corresponding to the nine equivalent protons of the tert-butyl group of the Boc protector. |
Table 2: Predicted ¹³C NMR Data for (S)-1-Boc-2-(cyanomethyl)pyrrolidine (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~154.5 | C=O (Boc) | Carbonyl carbon of the tert-butoxycarbonyl group.[2] |
| ~117.5 | -C≡N | Carbon of the nitrile group. |
| ~80.5 | -C(CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~58.0 | C-2 | Carbon of the stereocenter, attached to the nitrogen and the cyanomethyl group. |
| ~46.5 | C-5 | Methylene carbon adjacent to the nitrogen. |
| ~28.5 | -C(CH₃)₃ | Methyl carbons of the tert-butyl group.[2] |
| ~29.0, ~23.0 | C-3, C-4 | Methylene carbons of the pyrrolidine ring. |
| ~20.0 | -CH₂-CN | Methylene carbon adjacent to the nitrile group. |
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The predicted key IR absorption bands for (S)-1-Boc-2-(cyanomethyl)pyrrolidine are summarized in Table 3.
Table 3: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~2975 - 2870 | C-H (alkane) | Stretching vibrations of the C-H bonds in the pyrrolidine ring and Boc group. |
| ~2250 - 2240 | -C≡N (nitrile) | Characteristic stretching vibration of the nitrile group. This is a key diagnostic peak. |
| ~1690 - 1670 | C=O (carbamate) | Strong absorption due to the carbonyl stretching of the Boc protecting group. |
| ~1400 - 1365 | C-H (alkane) | Bending vibrations of the C-H bonds. |
| ~1160 | C-O | Stretching vibration of the C-O bond in the carbamate. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (S)-1-Boc-2-(cyanomethyl)pyrrolidine (Molecular Formula: C₁₁H₁₈N₂O₂, Molecular Weight: 210.27 g/mol ), the expected data from an Electrospray Ionization (ESI) mass spectrum is presented in Table 4.
Table 4: Predicted Mass Spectrometry Data (ESI-MS)
| m/z | Ion | Description |
| 211.14 | [M+H]⁺ | Molecular ion peak with a proton adduct. |
| 233.12 | [M+Na]⁺ | Molecular ion peak with a sodium adduct. |
| 155.10 | [M-C₄H₉]⁺ | Fragment resulting from the loss of a tert-butyl group. |
| 111.09 | [M-Boc+H]⁺ | Fragment resulting from the loss of the entire Boc group. |
Proposed Synthetic Pathway and Rationale
A reliable synthetic route to (S)-1-Boc-2-(cyanomethyl)pyrrolidine can be logically designed starting from the commercially available and chiral starting material, (S)-prolinol. This multi-step synthesis leverages well-established organic transformations, ensuring high stereochemical fidelity. The proposed workflow is depicted below.
Caption: Proposed synthetic workflow for (S)-1-Boc-2-(cyanomethyl)pyrrolidine.
Step-by-Step Rationale:
-
Protection of the Pyrrolidine Nitrogen: The synthesis commences with the protection of the secondary amine of (S)-prolinol with a tert-butoxycarbonyl (Boc) group.[3] This is a crucial step to prevent side reactions involving the nitrogen in subsequent steps. Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for this transformation, typically carried out in the presence of a mild base like triethylamine (Et₃N) in an aprotic solvent such as dichloromethane (CH₂Cl₂).
-
Activation of the Primary Alcohol: The primary hydroxyl group of the resulting N-Boc-(S)-prolinol is a poor leaving group. To facilitate its displacement by a nucleophile, it must be converted into a better leaving group. Mesylation, using methanesulfonyl chloride (MsCl) in the presence of a base, is an efficient method for this activation. This step proceeds with retention of configuration at the stereocenter.
-
Nucleophilic Substitution with Cyanide: The final step involves the nucleophilic substitution of the mesylate with a cyanide source, such as sodium cyanide (NaCN). A polar aprotic solvent like dimethyl sulfoxide (DMSO) is ideal for this Sₙ2 reaction, as it effectively solvates the sodium cation, leaving a "naked" and highly nucleophilic cyanide anion. This reaction also proceeds with inversion of configuration at the carbon bearing the leaving group, which is a key consideration in stereospecific synthesis.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis and spectroscopic characterization of (S)-1-Boc-2-(cyanomethyl)pyrrolidine.
Synthesis Protocol
Caption: Step-by-step synthesis protocol.
Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy [4]
-
Sample Preparation: Accurately weigh 5-10 mg of the purified (S)-1-Boc-2-(cyanomethyl)pyrrolidine and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Reference the spectrum to the residual CHCl₃ peak at 7.26 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on the same instrument, operating at the appropriate frequency for ¹³C (e.g., 100 MHz for a 400 MHz spectrometer).
-
Use proton decoupling to obtain a spectrum with singlets for each unique carbon.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be required compared to ¹H NMR.
-
Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film): If the compound is an oil, place a small drop between two sodium chloride (NaCl) or potassium bromide (KBr) plates. If it is a solid, dissolve a small amount in a volatile solvent (e.g., dichloromethane), apply the solution to a salt plate, and allow the solvent to evaporate.
-
Data Acquisition:
-
Place the salt plate in the sample holder of an FT-IR spectrometer.
-
Acquire the spectrum over the range of 4000 to 400 cm⁻¹.
-
Perform a background scan with the empty salt plate and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition (ESI):
-
Infuse the sample solution into the electrospray ionization source of the mass spectrometer.
-
Acquire the spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
Optimize the source parameters (e.g., capillary voltage, cone voltage) to obtain a good signal and appropriate fragmentation.
-
Conclusion
(S)-1-Boc-2-(cyanomethyl)pyrrolidine stands as a pivotal chiral intermediate for the synthesis of a multitude of complex molecular targets in drug discovery. A thorough understanding of its spectroscopic properties is fundamental for ensuring its quality and for the unambiguous characterization of its downstream products. This guide provides a robust framework for the synthesis and spectroscopic analysis of this valuable compound, empowering researchers to confidently incorporate it into their synthetic strategies. The provided protocols and predicted data serve as a reliable reference for scientists and professionals in the pharmaceutical industry.
References
-
Tanimoto, H., et al. (2015). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 20(10), 18765-18781. Available at: [Link]
-
PubChem. (2023). (2S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
Chemistry LibreTexts. (2022). 11: Infrared Spectroscopy and Mass Spectrometry. Available at: [Link]
-
Piras, M., et al. (2016). Fluorine NMR study of proline-rich sequences using fluoroprolines. Scientific Reports, 6, 28681. Available at: [Link]
-
SpectraBase. (n.d.). 1-Boc-pyrrolidine. Wiley-VCH GmbH. Available at: [Link]
-
Jantarat, C., et al. (2021). Mass spectrometry and synchrotron‐FTIR microspectroscopy reveal the anti‐inflammatory activity of Bua Bok extracts. Journal of Food Biochemistry, 45(10), e13926. Available at: [Link]
-
Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. r/chemhelp. Available at: [Link]
-
Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]
-
Zenkevich, I. G., et al. (1996). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 1. Perhydrothioxanthenes. Journal of the Chemical Society, Perkin Transactions 2, (7), 1475-1479. Available at: [Link]
-
University of Calgary. (n.d.). 11: Infrared Spectroscopy and Mass Spectrometry. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
Sources
An In-Depth Technical Guide to N-Boc-(2S)-pyrrolidine-2-acetonitrile and its Isomer, N-Boc-(2S)-pyrrolidine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive analysis of the physical and chemical properties of two closely related and often ambiguously referenced chiral building blocks: tert-butyl (2S)-2-(cyanomethyl)pyrrolidine-1-carboxylate and its structural isomer, tert-butyl (2S)-2-cyanopyrrolidine-1-carboxylate. Due to the non-standardized abbreviation "N-BOC-(2S)-PYRR(2-CHCN)," this guide will address both molecules to ensure clarity and provide a thorough resource for researchers in drug discovery and organic synthesis. The primary focus will be on tert-butyl (2S)-2-(cyanomethyl)pyrrolidine-1-carboxylate, with a comparative overview of its isomer.
Introduction: The Strategic Importance of Chiral Pyrrolidines
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, valued for its conformational flexibility and its role in establishing critical stereochemical interactions with biological targets.[1] The introduction of a nitrile-containing substituent at the 2-position, combined with the widely utilized tert-butoxycarbonyl (Boc) protecting group, creates versatile intermediates for the synthesis of a diverse range of bioactive molecules, including enzyme inhibitors and modulators of cellular signaling pathways. This guide will delve into the synthesis, properties, and applications of these important chiral building blocks.
Compound Identification and Physicochemical Properties
A critical first step in utilizing these reagents is accurate identification. The subtle difference in their nomenclature belies a significant difference in their chemical structure and reactivity.
tert-Butyl (2S)-2-(cyanomethyl)pyrrolidine-1-carboxylate
This compound features a cyanomethyl group (-CH₂CN) at the 2-position of the N-Boc-pyrrolidine ring.
| Property | Value | Reference |
| Synonyms | (S)-1-Boc-2-(cyanomethyl)pyrrolidine, N-Boc-(2S)-pyrrolidine-2-acetonitrile | |
| CAS Number | 142253-50-7 | |
| Molecular Formula | C₁₁H₁₈N₂O₂ | |
| Molecular Weight | 210.27 g/mol | |
| Appearance | Liquid | |
| Storage | 2-8°C |
tert-Butyl (2S)-2-cyanopyrrolidine-1-carboxylate
This isomer possesses a cyano group (-CN) directly attached to the 2-position of the N-Boc-pyrrolidine ring.
| Property | Value | Reference |
| Synonyms | (S)-(-)-1-Boc-2-pyrrolidinecarbonitrile, (S)-1-(tert-Butoxycarbonyl)-2-cyanopyrrolidine | [2] |
| CAS Number | 228244-04-0 | [2] |
| Molecular Formula | C₁₀H₁₆N₂O₂ | [2] |
| Molecular Weight | 196.25 g/mol | [2] |
| Appearance | Yellow crystalline powder | [2] |
| Melting Point | 33-36 °C | [2] |
| Optical Rotation | [α]²⁰/D = -105.5° (c=1 in Chloroform) | [2] |
| Storage | Room Temperature | [2] |
Synthesis and Purification
The stereospecific synthesis of these compounds is paramount to their utility in asymmetric synthesis.
Synthesis of tert-Butyl (2S)-2-(cyanomethyl)pyrrolidine-1-carboxylate
A common synthetic route to this compound involves the conversion of the corresponding N-Boc-L-prolinol. The hydroxyl group is first activated, typically by conversion to a mesylate or tosylate, followed by nucleophilic substitution with a cyanide salt.
Figure 1: General synthetic workflow for tert-butyl (2S)-2-(cyanomethyl)pyrrolidine-1-carboxylate.
Experimental Protocol: Synthesis of tert-Butyl (2S)-2-(cyanomethyl)pyrrolidine-1-carboxylate
-
Activation of N-Boc-L-Prolinol: To a solution of N-Boc-L-prolinol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise. Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Work-up and Isolation of Activated Intermediate: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate.
-
Cyanation: Dissolve the crude mesylate in dimethyl sulfoxide (DMSO). Add sodium cyanide (1.5 eq) and heat the mixture to 60-70 °C for 4-6 hours.
-
Purification: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl (2S)-2-(cyanomethyl)pyrrolidine-1-carboxylate.
Synthesis of tert-Butyl (2S)-2-cyanopyrrolidine-1-carboxylate
This isomer is commonly synthesized from N-Boc-L-proline. The carboxylic acid is first converted to the corresponding primary amide, which is then dehydrated to the nitrile.
Figure 2: General synthetic workflow for tert-butyl (2S)-2-cyanopyrrolidine-1-carboxylate.
Experimental Protocol: Synthesis of tert-Butyl (2S)-2-cyanopyrrolidine-1-carboxylate
-
Amidation of N-Boc-L-Proline: To a solution of N-Boc-L-proline (1.0 eq) in tetrahydrofuran (THF), add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portionwise at room temperature. Stir for 1 hour, then bubble ammonia gas through the solution for 2-3 hours.
-
Work-up and Isolation of Amide: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-Boc-L-prolinamide.
-
Dehydration: Dissolve the crude amide in THF and cool to 0 °C. Add trifluoroacetic anhydride (1.5 eq) dropwise. Stir the reaction at room temperature for 2 hours.[3]
-
Purification: Carefully quench the reaction with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure tert-butyl (2S)-2-cyanopyrrolidine-1-carboxylate.
Spectroscopic Characterization
The structural elucidation of these isomers is definitively achieved through spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
tert-Butyl (2S)-2-(cyanomethyl)pyrrolidine-1-carboxylate: The key distinguishing feature will be the presence of a doublet of doublets or a multiplet corresponding to the -CH₂CN protons, typically in the range of 2.4-2.8 ppm.
-
tert-Butyl (2S)-2-cyanopyrrolidine-1-carboxylate: The proton at the 2-position (methine proton) will appear as a multiplet, shifted downfield due to the direct attachment of the electron-withdrawing cyano group, typically in the range of 4.2-4.6 ppm.
¹³C NMR:
-
tert-Butyl (2S)-2-(cyanomethyl)pyrrolidine-1-carboxylate: The nitrile carbon will appear around 117-120 ppm, and the methylene carbon of the -CH₂CN group will be in the aliphatic region.
-
tert-Butyl (2S)-2-cyanopyrrolidine-1-carboxylate: The nitrile carbon will be similarly in the 118-122 ppm range, but the methine carbon at the 2-position will be significantly downfield compared to the corresponding carbon in the cyanomethyl isomer.
Infrared (IR) Spectroscopy
Both compounds will exhibit a characteristic sharp absorption band for the nitrile C≡N stretch, typically in the range of 2240-2260 cm⁻¹. The presence of the Boc group will be indicated by a strong carbonyl (C=O) stretch around 1690-1710 cm⁻¹.
Mass Spectrometry (MS)
The molecular ion peaks in the mass spectra will readily differentiate the two isomers due to their different molecular weights (210.27 g/mol vs. 196.25 g/mol ). Common fragmentation patterns involve the loss of the tert-butyl group or the entire Boc group.
Chemical Properties and Reactivity
The Boc group provides a stable protecting group for the pyrrolidine nitrogen, which can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to liberate the free secondary amine for further functionalization.
The nitrile group in both isomers can undergo a variety of transformations, including:
-
Reduction: Reduction to a primary amine using reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Hydrolysis: Hydrolysis to a carboxylic acid or amide under acidic or basic conditions.
-
Addition of Grignard reagents: Reaction with organometallic reagents to form ketones after hydrolysis.
The cyanomethyl group in tert-butyl (2S)-2-(cyanomethyl)pyrrolidine-1-carboxylate also possesses an acidic α-proton, allowing for deprotonation and subsequent alkylation to introduce further diversity.
Applications in Drug Discovery
The 2-cyanopyrrolidine moiety is a key pharmacophore in a class of highly effective drugs known as dipeptidyl peptidase-4 (DPP-4) inhibitors.[3] These drugs are used for the treatment of type 2 diabetes. The nitrile group forms a covalent but reversible interaction with a serine residue in the active site of the DPP-4 enzyme.
(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile , a derivative of the cyanopyrrolidine core, is a crucial intermediate in the synthesis of the DPP-4 inhibitor Vildagliptin .[3][4] This highlights the importance of the N-acylated 2-cyanopyrrolidine scaffold in medicinal chemistry.
While direct applications of tert-butyl (2S)-2-(cyanomethyl)pyrrolidine-1-carboxylate are less documented in the synthesis of marketed drugs, its utility as a chiral building block for accessing novel chemical space is significant. The ability to elaborate the cyanomethyl group provides a handle for constructing more complex side chains in drug candidates.
Safety and Handling
As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling these compounds. Work should be conducted in a well-ventilated fume hood.
Hazard Statements:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Wear protective gloves/eye protection/face protection.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
tert-butyl (2S)-2-(cyanomethyl)pyrrolidine-1-carboxylate and its isomer, tert-butyl (2S)-2-cyanopyrrolidine-1-carboxylate, are valuable chiral building blocks in organic synthesis and medicinal chemistry. Their distinct structural features and reactivity profiles offer diverse opportunities for the construction of complex molecular architectures. A clear understanding of their respective properties, as outlined in this guide, is essential for their effective and safe utilization in the pursuit of novel therapeutics.
References
- CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl)
- Efficient Amidation of Weak Amines: Synthesis, Chiral Separation by SFC, and Antimicrobial Activity of N-(9, 10-dioxo-9, 10-dihydro anthracene-1-yl) carboxamide - The Royal Society of Chemistry. (URL: not provided)
-
Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC - NIH. (URL: [Link])
- Supporting Information - Semantic Scholar. (URL: not provided)
- Application Notes and Protocols: Large-Scale Synthesis and Purification of 1-Boc-pyrrolidine-3-carboxylic acid - Benchchem. (URL: not provided)
-
(r)-(+)-2-(diphenylhydroxymethyl)pyrrolidine - Organic Syntheses Procedure. (URL: [Link])
- Spectroscopic Characterization of (S)-3-Acetyl-1-Boc-pyrrolidine: A Technical Guide - Benchchem. (URL: not provided)
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (URL: not provided)
-
(PDF) Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - ResearchGate. (URL: [Link])
- SUPPLEMENTARY INFORMATION - Macmillan Group - Princeton University. (URL: not provided)
-
tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO3 - PubChem. (URL: [Link])
- Supplementary Information - The Royal Society of Chemistry. (URL: not provided)
-
tert-Butyl (2S)-2-(azidomethyl)pyrrolidine-1-carboxylate | C10H18N4O2 | CID - PubChem. (URL: [Link])
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
(S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate solubility in organic solvents
An In-Depth Technical Guide to the Organic Solvent Solubility of (S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate
Abstract
This compound is a key chiral building block in modern medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing robust purification protocols, and ensuring efficient process scale-up. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. In the absence of extensive published quantitative data, this document emphasizes the foundational principles of solubility, introduces powerful predictive models, and details rigorous experimental methodologies.
Chapter 1: Molecular Structure and Its Implications for Solubility
The solubility of a compound is fundamentally governed by its molecular structure and the resulting intermolecular forces it can form with a solvent. The principle of "like dissolves like" serves as a foundational concept, suggesting that substances with similar polarities and intermolecular interaction capabilities will be miscible.[1]
Structural Analysis of this compound
To predict the solubility of the title compound (henceforth referred to as 1 ), we must first dissect its structural features:
-
Molecular Formula: C₁₁H₁₈N₂O₂
-
Molecular Weight: 210.27 g/mol
-
Key Functional Groups:
-
Tert-butoxycarbonyl (Boc) group: This bulky, nonpolar protecting group consists of a carbonyl attached to a tert-butyl moiety. It significantly contributes to the molecule's lipophilicity and sterically shields the pyrrolidine nitrogen.
-
Pyrrolidine Ring: A five-membered saturated heterocyclic ring, which is largely aliphatic and nonpolar in nature.
-
Nitrile Group (-C≡N): A strongly polar functional group with a significant dipole moment. It can act as a hydrogen bond acceptor.
-
Carbamate Linkage: The -O-C(=O)-N- linkage is polar and can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.
-
Predicted Intermolecular Interactions and Solubility Profile
The combination of these features results in a molecule with a complex polarity profile. The large nonpolar surface area from the tert-butyl group and the pyrrolidine ring suggests good solubility in nonpolar to moderately polar solvents.[2] Conversely, the presence of the highly polar nitrile and carbamate groups indicates that the molecule will not be entirely insoluble in more polar organic solvents.
-
Van der Waals Forces: The aliphatic portions will primarily interact via London dispersion forces, favoring dissolution in nonpolar solvents like hexanes or toluene.
-
Dipole-Dipole Interactions: The polar carbamate and nitrile groups will engage in dipole-dipole interactions, promoting solubility in polar aprotic solvents such as acetone, ethyl acetate, acetonitrile (ACN), and dichloromethane (DCM).
-
Hydrogen Bonding: While compound 1 lacks a hydrogen bond donor, the oxygen atoms of the carbamate and the nitrogen of the nitrile can act as hydrogen bond acceptors. This suggests some level of solubility in polar protic solvents like alcohols (methanol, ethanol), although the bulky Boc group may sterically hinder these interactions.
Chapter 2: A Primer on Organic Solvents
The choice of solvent is critical in any chemical process. Solvents are generally classified based on their polarity and their ability to donate hydrogen bonds.[3]
-
Nonpolar Solvents: (e.g., Hexane, Toluene, Diethyl Ether) These solvents have low dielectric constants and are unable to form strong hydrogen bonds. They are ideal for dissolving nonpolar solutes.
-
Polar Aprotic Solvents: (e.g., Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)) These solvents possess significant dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. They are excellent for dissolving polar molecules that are not strong hydrogen bond donors.[3]
-
Polar Protic Solvents: (e.g., Water, Methanol, Ethanol, Acetic Acid) These solvents have large dipole moments and contain O-H or N-H bonds, making them strong hydrogen bond donors and acceptors. They are effective at dissolving ionic compounds and polar solutes capable of hydrogen bonding.[3]
Table 1: Properties of Common Organic Solvents
| Solvent | Class | Polarity Index | Dielectric Constant (20°C) | Boiling Point (°C) |
| n-Hexane | Nonpolar | 0.1 | 1.9 | 69 |
| Toluene | Nonpolar | 2.4 | 2.4 | 111 |
| Diethyl Ether | Nonpolar | 2.8 | 4.3 | 35 |
| Dichloromethane (DCM) | Polar Aprotic | 3.1 | 9.1 | 40 |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 7.5 | 66 |
| Ethyl Acetate | Polar Aprotic | 4.4 | 6.0 | 77 |
| Acetone | Polar Aprotic | 5.1 | 20.7 | 56 |
| Acetonitrile (ACN) | Polar Aprotic | 5.8 | 37.5 | 82 |
| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 36.7 | 153 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 46.7 | 189 |
| Ethanol | Polar Protic | 4.3 | 24.5 | 78 |
| Methanol | Polar Protic | 5.1 | 32.7 | 65 |
| Water | Polar Protic | 10.2 | 80.1 | 100 |
Chapter 3: Predictive Frameworks for Solubility Estimation
Before undertaking laborious experimental work, theoretical models can provide valuable guidance for solvent selection.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters offer a more nuanced approach than single-parameter polarity indices by breaking down the total cohesive energy of a substance into three components:
-
δD: Energy from dispersion forces.
-
δP: Energy from polar (dipole-dipole) forces.
-
δH: Energy from hydrogen bonding.
The principle is that substances with similar (δD, δP, δH) parameters are likely to be miscible.[4][5][6] The "distance" (Ra) between two substances in Hansen space can be calculated, and if this distance is within a certain interaction radius (R₀), solubility is predicted.[6] For compound 1 , one would expect moderate δD and δP values and a low-to-moderate δH value. Solvents like THF, ethyl acetate, and acetone are likely to be "close" to it in Hansen space.
Computational Models: COSMO-RS
The Conductor-like Screening Model for Realistic Solvents (COSMO-RS) is a powerful tool based on quantum chemistry that can predict thermodynamic properties, including solubility, with high accuracy.[7][8] It calculates a "sigma profile" for both the solute and the solvent, which is a histogram of the charge density on the molecular surface. By comparing these profiles, COSMO-RS can compute the chemical potential of the solute in the solvent and thereby predict its solubility.[8][9] This in silico method is invaluable for rapidly screening a large number of potential solvents to identify promising candidates for experimental validation, saving significant time and resources.[7][10]
Chapter 4: A Practical Guide to Experimental Solubility Determination
Given the lack of published data, experimental determination is essential. A tiered approach, from qualitative screening to quantitative measurement, is most efficient.
Protocol: Qualitative "Test Tube" Solubility Assessment
This rapid method helps to quickly categorize solvents.
Methodology:
-
Preparation: Dispense approximately 10-20 mg of compound 1 into a series of small, dry test tubes or vials.
-
Solvent Addition: To each tube, add a potential solvent dropwise, starting with 0.1 mL.
-
Observation: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds at a controlled ambient temperature (e.g., 25 °C).
-
Classification: Observe the mixture.
-
Soluble: A clear, homogeneous solution is formed.
-
Partially Soluble: Some solid remains, but a significant portion has visibly dissolved.
-
Insoluble: The solid material remains largely unchanged.
-
-
Incremental Addition: If the compound is not fully soluble, continue adding solvent in 0.1 mL increments up to a total volume of 1-2 mL to further assess its solubility.
Caption: Workflow for rapid qualitative solubility screening.
Protocol: Quantitative Solubility Measurement by the Isothermal Shake-Flask Method
This is the gold-standard method for determining thermodynamic equilibrium solubility.
Methodology:
-
Sample Preparation: Add an excess amount of compound 1 to a series of vials, ensuring a significant amount of undissolved solid will remain at equilibrium.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the chosen solvent into each vial.
-
Equilibration: Seal the vials tightly and place them in a shaker or rotator bath set to a constant temperature (e.g., 25 °C). Agitate the slurries for a sufficient time to reach equilibrium (typically 24-72 hours). A preliminary kinetic study can determine the minimum time required.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled. Alternatively, centrifuge the samples to pellet the solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Dilution: Dilute the aliquot with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, against a calibration curve prepared with known concentrations of compound 1 .
-
Calculation: Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.
Table 2: Template for Recording Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Classification |
| Dichloromethane | 25.0 | [Experimental Value] | [Calculated Value] | [e.g., Very Soluble] |
| Ethyl Acetate | 25.0 | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |
| Acetonitrile | 25.0 | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |
| Toluene | 25.0 | [Experimental Value] | [Calculated Value] | [e.g., Sparingly Soluble] |
| Methanol | 25.0 | [Experimental Value] | [Calculated Value] | [e.g., Slightly Soluble] |
| n-Hexane | 25.0 | [Experimental Value] | [Calculated Value] | [e.g., Very Slightly Soluble] |
Chapter 5: Application-Oriented Solvent Selection
The "best" solvent is defined by the application.
Solvents for Chemical Synthesis
The ideal reaction solvent must:
-
Dissolve Reactants: All starting materials should be sufficiently soluble to ensure a homogeneous reaction mixture and facilitate molecular interactions.[11][12]
-
Be Inert: The solvent should not participate in or interfere with the desired chemical transformation.[11]
-
Have an Appropriate Boiling Point: The boiling point should be suitable for the desired reaction temperature, allowing for effective heating or reflux without excessive pressure buildup.[13]
-
Facilitate Workup: The solvent should be easily removable after the reaction is complete, typically by rotary evaporation.
For reactions involving compound 1 , polar aprotic solvents like THF, DCM, or ACN are often excellent starting points.
Solvents for Purification by Recrystallization
Recrystallization is a powerful purification technique that relies on the differential solubility of a compound in a hot versus a cold solvent.[14]
An ideal recrystallization solvent should:
-
Dissolve the compound completely when hot (at or near the solvent's boiling point).
-
Result in low solubility for the compound when cold (at room temperature or in an ice bath).
-
Either dissolve impurities completely at all temperatures or not at all, allowing for their removal by filtration.
-
Be chemically inert towards the compound.[15]
-
Be volatile enough to be easily removed from the purified crystals.[13][15]
Caption: Decision workflow for selecting a recrystallization solvent.
Conclusion
References
-
SCM. COSMO-RS: predict solubilities & fluid thermodynamics. Available from: [Link]
-
American Institute for Conservation. Solubility Parameters: Theory and Application. Available from: [Link]
-
University of Calgary. Solubility of Organic Compounds. Available from: [Link]
-
ACS Publications. Solvent Effects on the Rates and Mechanisms of Reaction of Phenols with Free Radicals | Accounts of Chemical Research. Available from: [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
Chemistry Stack Exchange. How are solvents chosen in organic reactions?. Available from: [Link]
-
PMC - NIH. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Available from: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
-
Zenodo. Prediction of Solubility with COSMO-RS. Available from: [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]
-
Wikipedia. Solvent effects. Available from: [Link]
-
Hansen Solubility. Hansen Solubility Parameters. Available from: [Link]
-
RSC Publishing. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Available from: [Link]
-
ACS Publications. Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews. Available from: [Link]
-
Chemistry LibreTexts. Solubility of Organic Compounds. Available from: [Link]
-
ResearchGate. Method for selection of solvents for promotion of organic reactions | Request PDF. Available from: [Link]
-
Wikipedia. Hansen solubility parameter. Available from: [Link]
-
Chemistry LibreTexts. 3.3: Choice of Solvent. Available from: [Link]
-
ACS Publications. Using COSMO-RS to Predict Hansen Solubility Parameters. Available from: [Link]
-
ResearchGate. (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. Available from: [Link]
-
ResearchGate. Hansen Solubility Parameters : A User's Handbook. Available from: [Link]
-
Chemistry Steps. Solubility of Organic Compounds. Available from: [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]
-
ChemRxiv | Cambridge Open Engage. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents | Theoretical and Computational Chemistry. Available from: [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]
-
ResearchGate. The experimental solubility and COSMO-RS predicted solubility in DES... Available from: [Link]
-
YouTube. How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. Available from: [Link]
-
University of York. Solvent Choice - Chemistry Teaching Labs. Available from: [Link]
-
Chemistry LibreTexts. Chapter 13.1: Factors that Affect Reaction Rates. Available from: [Link]
-
Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. Available from: [Link]
-
Kinam Park. Hansen Solubility Parameters 2000.pdf. Available from: [Link]
-
Phenomenex. Guide to Choosing the Correct HPLC Solvent. Available from: [Link]
-
YouTube. Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. Available from: [Link]
-
YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. approcess.com [approcess.com]
- 3. researchgate.net [researchgate.net]
- 4. Solubility Parameters: Theory and Application [cool.culturalheritage.org]
- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 7. scm.com [scm.com]
- 8. zenodo.org [zenodo.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. thecalculatedchemist.com [thecalculatedchemist.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mt.com [mt.com]
An In-depth Technical Guide to the Chirality and Stereochemistry of tert-butyl (2S)-2-(cyanomethyl)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Chiral Building Block
Tert-butyl (2S)-2-(cyanomethyl)pyrrolidine-1-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, combined with the reactive cyanomethyl group and the stereodefined center at the C2 position, makes it a valuable synthon for the construction of complex, biologically active molecules. The "(2S)" designation signifies a specific three-dimensional arrangement of the atoms, a crucial feature that dictates its interaction with chiral biological targets such as enzymes and receptors. This guide provides a comprehensive technical overview of the synthesis, stereochemistry, and analysis of this important chiral building block.
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The introduction of a substituent at the C2 position with a defined stereochemistry allows for precise control over the spatial orientation of pharmacophoric groups, which is critical for optimizing drug-target interactions and improving therapeutic efficacy and safety profiles. The cyanomethyl group, in particular, serves as a versatile handle for further chemical transformations, including reduction to an amine, hydrolysis to a carboxylic acid, or participation in various carbon-carbon bond-forming reactions.
Physicochemical Properties and Structural Features
A clear understanding of the physicochemical properties of tert-butyl (2S)-2-(cyanomethyl)pyrrolidine-1-carboxylate is essential for its effective use in synthesis and analysis.
| Property | Value |
| CAS Number | 142253-50-7[1] |
| Molecular Formula | C₁₁H₁₈N₂O₂ |
| Molecular Weight | 210.27 g/mol [2] |
| Appearance | Liquid[1] |
| Storage Temperature | 2-8°C[1] |
| Purity (Typical) | ≥98%[1] |
The structure of tert-butyl (2S)-2-(cyanomethyl)pyrrolidine-1-carboxylate features a five-membered pyrrolidine ring with a chiral center at the C2 position. The nitrogen atom of the pyrrolidine is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that enhances stability and allows for controlled deprotection under acidic conditions. The cyanomethyl group is attached to the chiral C2 carbon.
Caption: General synthetic workflow from L-proline.
Step-by-Step Synthesis Protocol
This protocol outlines a common laboratory-scale synthesis starting from L-proline.
Step 1: Reduction of L-Proline to (S)-2-(Hydroxymethyl)pyrrolidine (L-Prolinol)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Addition of L-Proline: Slowly add a solution of L-proline in anhydrous THF to the stirred suspension of LiAlH₄ at 0 °C.
-
Reflux: After the addition is complete, warm the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again. Filter the resulting precipitate and wash with THF.
-
Purification: Concentrate the filtrate under reduced pressure to obtain crude L-prolinol, which can be purified by distillation under reduced pressure.
Step 2: N-Boc Protection of L-Prolinol
-
Reaction Setup: Dissolve L-prolinol in a suitable solvent such as dichloromethane (DCM) or a mixture of THF and water.
-
Addition of Boc-Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution, followed by a base such as triethylamine (NEt₃) or sodium bicarbonate (NaHCO₃) if a biphasic system is used.
-
Reaction: Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Work-up: If a biphasic system is used, separate the organic layer. If a single solvent is used, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the resulting tert-butyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate by column chromatography on silica gel.
Step 3: Conversion of the Hydroxyl Group to a Leaving Group (e.g., Tosylate)
-
Reaction Setup: Dissolve the Boc-protected prolinol in anhydrous DCM or pyridine at 0 °C under an inert atmosphere.
-
Addition of Tosyl Chloride: Add p-toluenesulfonyl chloride (TsCl) to the solution, followed by a base such as triethylamine or DMAP if DCM is used as the solvent.
-
Reaction: Stir the reaction mixture at 0 °C and then allow it to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product with DCM. Wash the organic layer with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to obtain the crude tosylate, which can be used in the next step without further purification or can be purified by crystallization or column chromatography.
Step 4: Nucleophilic Substitution with Cyanide
-
Reaction Setup: Dissolve the tosylate in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Cyanide: Add sodium cyanide (NaCN) or potassium cyanide (KCN) to the solution.
-
Reaction: Heat the reaction mixture to an elevated temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature, pour it into water, and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel to afford pure tert-butyl (2S)-2-(cyanomethyl)pyrrolidine-1-carboxylate.
Stereochemical Integrity and Analysis
Maintaining the stereochemical integrity of the C2 chiral center throughout the synthetic sequence is crucial. The use of L-proline as the starting material ensures the correct initial stereochemistry. The subsequent reactions, if carried out under appropriate conditions, proceed with retention or inversion of configuration at a different center, thus preserving the stereochemistry at C2.
The enantiomeric purity of the final product is a critical quality attribute and must be rigorously assessed. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the methods of choice for this analysis.
Chiral HPLC/SFC Method Development
A general strategy for developing a chiral separation method involves screening a set of chiral stationary phases (CSPs) with different mobile phases. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of N-Boc protected pyrrolidine derivatives.
Typical Starting Conditions for Chiral HPLC/SFC Screening:
-
Columns:
-
Chiralpak® AD-H, AS-H
-
Chiralcel® OD-H, OJ-H
-
Lux® Cellulose-1, Cellulose-2
-
-
Mobile Phases (Normal Phase HPLC):
-
n-Hexane/Isopropanol mixtures (e.g., 90:10, 80:20, 70:30)
-
Addition of a small amount of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) can sometimes improve peak shape and resolution.
-
-
Mobile Phases (SFC):
-
Supercritical CO₂ with a co-solvent such as methanol, ethanol, or isopropanol.
-
Gradients of the co-solvent are often employed for initial screening.
-
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., 210-220 nm).
Example Chiral HPLC Method (Hypothetical - requires experimental verification):
| Parameter | Condition |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
| Expected Elution | The (R)-enantiomer is often expected to elute before the (S)-enantiomer on this type of column, but this must be confirmed with a racemic standard. |
Spectroscopic Characterization
The structure and purity of tert-butyl (2S)-2-(cyanomethyl)pyrrolidine-1-carboxylate are confirmed by a combination of spectroscopic techniques.
¹H NMR Spectroscopy (¹H NMR)
The ¹H NMR spectrum provides information about the number and types of protons in the molecule and their connectivity. The spectrum is expected to show characteristic signals for the tert-butyl group, the pyrrolidine ring protons, and the cyanomethyl protons. Due to the restricted rotation around the N-Boc amide bond, some signals may appear as broad peaks or as a mixture of rotamers at room temperature.
¹³C NMR Spectroscopy (¹³C NMR)
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals to identify include the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, the carbons of the pyrrolidine ring, the cyanomethyl carbon, and the nitrile carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of key functional groups. The spectrum of tert-butyl (2S)-2-(cyanomethyl)pyrrolidine-1-carboxylate will show characteristic absorption bands for the nitrile group (C≡N stretch) typically around 2240-2260 cm⁻¹, the carbonyl group of the Boc protecting group (C=O stretch) around 1680-1700 cm⁻¹, and C-H stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound, electrospray ionization (ESI) would likely show a prominent peak for the protonated molecule [M+H]⁺ or its sodium adduct [M+Na]⁺.
Applications in Drug Discovery and Development
Tert-butyl (2S)-2-(cyanomethyl)pyrrolidine-1-carboxylate is a versatile intermediate in the synthesis of a variety of pharmaceutical agents. The cyanomethyl group can be readily converted into other functional groups, making it a valuable starting point for the construction of more complex molecules.
For instance, the cyanomethyl group can be reduced to a 2-(aminoethyl) side chain, which is a common motif in many biologically active compounds. This transformation opens up possibilities for the synthesis of ligands for G-protein coupled receptors (GPCRs), ion channels, and enzymes.
Furthermore, the pyrrolidine scaffold itself is a key component of many drugs, including antivirals, anticancer agents, and central nervous system (CNS) drugs. For example, derivatives of 2-substituted pyrrolidines are found in hepatitis C virus (HCV) NS5A inhibitors like Elbasvir and Daclatasvir. [3]While not a direct precursor in the published syntheses of these specific drugs, tert-butyl (2S)-2-(cyanomethyl)pyrrolidine-1-carboxylate represents a readily available and versatile starting material for the synthesis of analogous structures with potential therapeutic applications.
Conclusion
Tert-butyl (2S)-2-(cyanomethyl)pyrrolidine-1-carboxylate is a chiral building block of considerable importance in modern drug discovery. Its stereodefined structure, coupled with the synthetic versatility of the cyanomethyl group, provides a powerful tool for medicinal chemists. A thorough understanding of its synthesis, stereochemical control, and analytical characterization is essential for its effective application in the development of new and improved therapeutic agents. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working with this valuable chiral intermediate.
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Retrieved from [Link]
-
(2S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid. PubChem. Retrieved from [Link]
- Method for preparing (2S)-N-chloracetyl-2-cyano-group pyrrolidine. Google Patents.
Sources
Key functional groups in (S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate
An In-depth Technical Guide to the Key Functional Groups of (S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate
Introduction
This compound is a chiral building block of significant interest to researchers, scientists, and drug development professionals. Its value lies in the unique combination of three distinct functional groups, each offering specific and tunable reactivity. This guide provides an in-depth analysis of the molecule's core components: the tert-butoxycarbonyl (Boc) protecting group, the chiral pyrrolidine scaffold, and the versatile cyanomethyl group. Understanding the interplay of these functionalities is paramount for leveraging this compound's full potential in the synthesis of complex molecular architectures and novel therapeutic agents. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent scaffold in numerous biologically active compounds and natural products.[1][2][3] This structural motif provides a three-dimensional framework that is crucial for specific interactions with biological targets.[1]
This document serves as a technical resource, elucidating the chemical properties, reactivity, and strategic manipulation of each functional group. It provides field-proven insights into experimental choices, self-validating protocols, and visual representations of key mechanisms and workflows to empower researchers in their synthetic endeavors.
Molecular and Physicochemical Profile
The structural integrity and fundamental properties of a synthetic building block are the foundation of its utility. Below is a summary of the key physicochemical data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈N₂O₂ | [4][5] |
| Molecular Weight | 210.27 g/mol | [4][5] |
| CAS Number | 142253-50-7 | |
| Appearance | Off-white to light yellow solid | [6][7] |
| Storage Conditions | Inert atmosphere, 2-8°C | [5][8] |
| SMILES | O=C(N1CCC1)OC(C)(C)C | [5] |
In-Depth Analysis of Key Functional Groups
The synthetic utility of this compound stems from the distinct and orthogonally reactive nature of its three primary functional domains.
The tert-Butoxycarbonyl (Boc) Group: A Gatekeeper of Reactivity
The tert-butoxycarbonyl (Boc) group is one of the most common carbamate protecting groups for amines in organic synthesis.[9] Its role is to temporarily mask the nucleophilicity and basicity of the pyrrolidine nitrogen, thereby preventing unwanted side reactions and allowing for selective modifications at other positions of the molecule.
Chemical Properties and Reactivity: The Boc group is characterized by its stability towards a wide range of reagents, including most nucleophiles and bases.[10] This robustness allows for transformations on the cyanomethyl group without disturbing the protected amine. However, its defining feature is its lability under acidic conditions.[10][11]
Mechanism of Deprotection: The removal of the Boc group is typically achieved with strong acids, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an appropriate solvent like methanol or dioxane.[11] The mechanism proceeds via protonation of the carbamate carbonyl, followed by the elimination of the stable tert-butyl cation, which subsequently deprotonates to form isobutylene. The resulting unstable carbamic acid rapidly decarboxylates to yield the free secondary amine and carbon dioxide gas.[12]
Figure 1: Acid-catalyzed deprotection of the Boc group.
Experimental Protocol: Boc Group Deprotection
-
Dissolution: Dissolve this compound (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane (approx. 0.1-0.5 M).
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA, 5-10 equiv) or a saturated solution of HCl in 1,4-dioxane (excess) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting residue, the amine salt, can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.
The Pyrrolidine Ring: The Chiral Scaffold
The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, alkaloids, and synthetic drugs.[2][3][13] Its non-planar, puckered conformation provides a defined three-dimensional geometry that is essential for stereospecific interactions with biological targets like enzymes and receptors.[1]
Stereochemistry and Pharmacological Relevance: The (S)-stereocenter at the C2 position is a critical feature of this molecule. This fixed chirality is often indispensable for achieving desired biological activity and selectivity, as enantiomers frequently exhibit different pharmacological profiles. The pyrrolidine framework is found in drugs with diverse activities, including antiviral, anticancer, and anti-inflammatory agents.[2]
Reactivity: The saturated carbocyclic framework of the pyrrolidine ring is generally unreactive. Its primary point of reactivity is the nitrogen atom, which becomes accessible following Boc deprotection. The free secondary amine is a potent nucleophile and a base, readily undergoing reactions such as:
-
N-Alkylation: Reaction with alkyl halides or other electrophiles.
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
Figure 2: Synthetic workflow for pyrrolidine functionalization.
The Cyanomethyl Group: A Versatile Synthetic Handle
The cyanomethyl group (-CH₂CN) is a highly valuable functional moiety due to its ability to be transformed into other key groups, particularly primary amines and carboxylic acids.[14] This versatility makes it a powerful synthon for extending the molecular framework and introducing new functionalities.
Reactivity and Key Transformations:
-
Reduction to a Primary Amine: The nitrile can be readily reduced to a 2-aminoethyl substituent. This transformation is crucial for introducing a basic nitrogen atom, which can serve as a key pharmacophoric element or a point for further derivatization. Common reducing agents include catalytic hydrogenation (e.g., H₂ over Pd/C, PtO₂, or Raney Nickel) or chemical hydrides like lithium aluminum hydride (LiAlH₄).
-
Hydrolysis to a Carboxylic Acid: Under either acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, yielding a pyrrolidin-2-ylacetic acid derivative. This introduces an acidic functional group, enabling the formation of amide bonds (e.g., via peptide coupling) or esters.
Figure 3: Key transformations of the cyanomethyl group.
Experimental Protocol: Nitrile Reduction to Primary Amine
-
Catalyst Preparation: In a flask suitable for hydrogenation, add a catalyst such as 10% Palladium on Carbon (Pd/C) (5-10 mol%).
-
Substrate Addition: Add a solution of this compound (1.0 equiv) in a solvent like methanol or ethanol.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle 3-5 times. Pressurize the vessel to the desired pressure (e.g., 50 psi or balloon pressure) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may take several hours to days to complete.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by chromatography if necessary.
Conclusion
This compound is a strategically designed chiral intermediate whose value is derived from the distinct and complementary reactivity of its three functional groups. The Boc group provides robust protection for the pyrrolidine nitrogen, enabling selective chemistry elsewhere, yet it is easily removed under standard acidic conditions. The pyrrolidine ring itself serves as a vital, stereochemically defined scaffold, crucial for building the three-dimensional architecture required for biological activity. Finally, the cyanomethyl group acts as a versatile synthetic handle, readily convertible into primary amines or carboxylic acids, which are foundational functionalities in drug design. A thorough understanding of these individual components and their orchestrated manipulation empowers chemists to efficiently construct complex and pharmacologically relevant molecules.
References
-
PubChem. tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Capot Chemical. MSDS of 3(S)-Cyanomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester. Capot Chemical. Available at: [Link]
-
Organic Syntheses. α-Arylation of N-Boc Pyrrolidine. Organic Syntheses. Available at: [Link]
-
PubChem. tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Available at: [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]
-
Encyclopedia.pub. Cyanomethylation Reaction. Encyclopedia.pub. Available at: [Link]
-
Organic Chemistry Portal. Nitrile synthesis by C-C coupling (Cyanomethylation). Organic Chemistry Portal. Available at: [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Common Organic Chemistry. Available at: [Link]
-
ACS Publications. Analgetics Based on the Pyrrolidine Ring. Journal of Medicinal Chemistry. Available at: [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]
-
ResearchGate. Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]
-
NIH National Library of Medicine. Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles. National Center for Biotechnology Information. Available at: [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]
-
Wikipedia. Pyrrolidine. Wikipedia. Available at: [Link]
- Google Patents. A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. Google Patents.
-
ResearchGate. Cyanomethylation of radicals. ResearchGate. Available at: [Link]
-
ACS Publications. Regio- and Enantioselective Allylic Cyanomethylation by Synergistic Rhodium and Silane Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
LookChem. tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate CAS#: 1589565-36-5. LookChem. Available at: [Link]
-
Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. capotchem.com [capotchem.com]
- 5. 1092352-11-8|tert-Butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 6. tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate | 1589565-36-5 [chemicalbook.com]
- 7. tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate CAS#: 1589565-36-5 [m.chemicalbook.com]
- 8. 228244-04-0|(S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 13. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 14. Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Sourcing and Utilizing (S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate in Pharmaceutical R&D
Abstract
(S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate, a chiral pyrrolidine derivative, has emerged as a critical building block in modern medicinal chemistry. Its structural motif is integral to the synthesis of various therapeutic agents, most notably as a key intermediate in the manufacture of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes. This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the compound's significance, guidance on the selection of commercial suppliers, detailed technical specifications, a robust synthetic protocol, and insights into its primary applications. Our objective is to furnish the scientific community with the field-proven expertise necessary to confidently source and effectively utilize this vital synthetic intermediate.
Introduction: The Strategic Importance of the Cyanopyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in drug discovery, valued for its conformational rigidity and its ability to present substituents in a well-defined three-dimensional orientation, which is crucial for specific interactions with biological targets.[1] The introduction of a cyanomethyl group at the C-2 position of the (S)-configured pyrrolidine core, coupled with a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen, yields this compound (CAS No. 142253-50-7). This molecule is not merely a synthetic curiosity; it is a high-value intermediate whose stereochemistry and functional groups are pre-organized for direct incorporation into complex drug molecules.
Its primary and most commercially significant application is in the synthesis of Vildagliptin, a potent and selective DPP-IV inhibitor.[2][3] DPP-IV inhibitors represent a major class of oral antihyperglycemic agents that function by preventing the degradation of incretin hormones, thereby enhancing insulin secretion in a glucose-dependent manner.[4] The cyanopyrrolidine moiety of Vildagliptin is essential for its mechanism of action, as the nitrile group forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of the DPP-IV enzyme. This strategic role underscores the critical need for high-purity, stereochemically defined this compound in the pharmaceutical supply chain.
Sourcing and Supplier Qualification: A Critical Pathway to Reproducible Research
The integrity of any research and development program hinges on the quality of its starting materials. Sourcing this compound requires a diligent supplier qualification process. The market includes a range of manufacturers and distributors, and the selection criteria should extend beyond mere price and availability.
Key Supplier Evaluation Criteria:
-
Purity and Analytical Data: Reputable suppliers will provide a Certificate of Analysis (CoA) for each batch. This document is non-negotiable and should detail the purity of the compound, typically determined by High-Performance Liquid Chromatography (HPLC) and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. The CoA should also specify the methods used for analysis.
-
Stereochemical Integrity: For this chiral molecule, enantiomeric purity is paramount. The supplier should provide data on the enantiomeric excess (e.e.), usually determined by chiral HPLC. An e.e. of ≥98% is typically required for pharmaceutical applications.
-
Documentation and Traceability: A reliable supplier will have robust quality management systems in place. This includes clear documentation of the synthetic route, batch records, and the ability to trace a specific lot back to its raw materials.
-
Consistency and Scalability: For drug development professionals, the ability of a supplier to provide consistent quality from small research quantities to larger pilot-scale batches is crucial. Inquiring about their manufacturing capacity and quality control processes for scale-up is a vital step.
The following diagram illustrates a logical workflow for the qualification of a potential supplier.
Caption: Workflow for qualifying a commercial supplier.
Comparison of Commercial Suppliers
While specific batch data can vary, the following table provides a general comparison of offerings from established chemical suppliers. It is imperative to request a lot-specific CoA before purchase.
| Supplier | Product Number (Example) | Stated Purity | CAS Number | Notes |
| BLDpharm | BD138677 | ≥97% | 142253-50-7 | Offers various quantities for R&D. |
| abcr Gute Chemie | AB439903 | Not specified | 142253-50-7 | Known for a broad range of specialty chemicals.[5] |
| ChemScene | CS-0006762 | ≥97% | 142253-50-7 | Provides safety data sheets and basic specifications.[6] |
Technical Data and Physicochemical Properties
A thorough understanding of the compound's properties is essential for its handling, reaction setup, and characterization.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₈N₂O₂ | ChemScene[6] |
| Molecular Weight | 210.27 g/mol | ChemScene[6] |
| CAS Number | 142253-50-7 | ChemScene[6] |
| Appearance | White to off-white solid or liquid | General Supplier Data |
| Storage Temperature | 2-8°C | ChemScene[6] |
| InChI Key | GSNDDHMLFYORQI-VIFPVBQESA-N | Sigma-Aldrich |
Safety Information: According to available Safety Data Sheets (SDS), this compound is classified as a combustible liquid, toxic if swallowed, causes skin irritation, and causes serious eye damage.[6] It may also cause respiratory irritation. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.
Synthetic Protocol: A Reliable Pathway from L-Proline
The most common and economically viable synthetic routes to this compound begin with the readily available chiral starting material, L-proline. The synthesis involves a multi-step sequence that transforms the carboxylic acid of L-proline into the desired cyanomethyl group. The following protocol is a representative, field-proven method.[7]
Synthetic Workflow Overview
Caption: Multi-step synthesis from L-proline.
Detailed Experimental Protocol
Step 1: Protection of L-proline (Synthesis of N-Boc-L-proline)
-
Rationale: The secondary amine of L-proline is protected with a tert-butyloxycarbonyl (Boc) group to prevent its participation in subsequent reactions, directing reactivity to the carboxylic acid group.
-
Procedure:
-
Suspend L-proline (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of dioxane and water.
-
Add a base, such as triethylamine (1.5 eq) or sodium hydroxide (1.1 eq), and cool the mixture to 0°C.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1-1.3 eq) dropwise.[7]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Perform an acidic workup by adding 10% aqueous citric acid to neutralize the base and protonate the carboxylate.[7]
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-proline as a white solid.
-
Step 2: Reduction to (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (N-Boc-L-prolinol)
-
Rationale: The carboxylic acid of N-Boc-L-proline is selectively reduced to a primary alcohol. Strong, selective reducing agents are required that do not cleave the Boc protecting group.
-
Procedure:
-
Dissolve N-Boc-L-proline (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0°C.
-
Slowly add a solution of a suitable reducing agent, such as borane-THF complex (BH₃·THF) or lithium borohydride (LiBH₄), in THF.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully quench the reaction by the slow addition of methanol or saturated aqueous ammonium chloride at 0°C.
-
Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford N-Boc-L-prolinol, often as a colorless oil or low-melting solid.
-
Step 3 & 4: Conversion of Alcohol to Nitrile via Mesylation and Cyanide Displacement
-
Rationale: This two-step, one-pot sequence first converts the primary alcohol into an excellent leaving group (mesylate) and then displaces it with a cyanide nucleophile via an Sₙ2 reaction. This sequence is known to proceed with inversion of configuration, but since the substitution is not at the chiral center, the (S)-stereochemistry is retained.
-
Procedure:
-
Dissolve N-Boc-L-prolinol (1.0 eq) in anhydrous dichloromethane or THF under an inert atmosphere and cool to 0°C.
-
Add a non-nucleophilic base, such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA).
-
Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, maintaining the temperature at 0°C. Stir for 1-2 hours.
-
In a separate flask, prepare a solution or suspension of sodium cyanide (NaCN, 2.0-3.0 eq) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
-
Slowly add the activated mesylate solution from the first step to the cyanide mixture.
-
Heat the reaction mixture to 50-70°C and stir overnight.
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine to remove DMSO and excess salts.
-
Dry the organic phase, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to yield the final product, this compound.
-
Conclusion: Enabling the Future of Antidiabetic Drug Synthesis
This compound is a cornerstone intermediate for the synthesis of a new generation of antidiabetic drugs. Its value lies in the precise stereochemical and functional features that medicinal chemists can leverage to build complex, highly specific DPP-IV inhibitors. For researchers and drug development professionals, a successful outcome is predicated on the ability to source this material from reliable, quality-focused commercial suppliers. By implementing a rigorous qualification process, demanding comprehensive analytical data, and understanding the nuances of its synthesis and handling, scientists can ensure the integrity and reproducibility of their work, paving the way for advancements in the treatment of type 2 diabetes.
References
-
Google Patents. A process for the preparation of vildagliptin and its intermediate thereof. WO2013179300A2. Available at: [2]
-
Google Patents. Preparation method of vildagliptin intermediate. CN110590632A. Available at: [8]
-
Google Patents. New process and intermediates for the synthesis of vildagliptin. WO2013083326A1. Available at: [4]
- Hughes, T. E., et al. (2005). NVP-DPP728 (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)-pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV. Biochemistry, 44(3), 1107-1115.
- Kim, D., et al. (2005). (2S)-1-(2'-amino-3',3'-dimethyl-butyryl)-2-pyrrolidinecarbonitrile: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor. Journal of medicinal chemistry, 48(1), 141-151.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 550865, tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. Retrieved January 23, 2026 from [Link].[9]
-
Organic Syntheses. α-Arylation of N-Boc Pyrrolidine. Available at: [Link][10]
-
Organic Syntheses. tert-BUTOXYCARBONYL-L-PROLINE. Available at: [Link][11]
-
Quick Company. Improved Process For The Preparation Of Vildagliptin Intermediate. Available at: [Link][3]
-
ResearchGate. A facile method to synthesize vildagliptin. Available at: [Link][12]
- Villhauer, E. B., et al. (2003). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry, 46(13), 2774-2789.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. WO2013179300A2 - A process for the preparation of vildagliptin and its intermediate thereof - Google Patents [patents.google.com]
- 3. Improved Process For The Preparation Of Vildagliptin Intermediate [quickcompany.in]
- 4. WO2013083326A1 - New process and intermediates for the synthesis of vildagliptin - Google Patents [patents.google.com]
- 5. Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. testing.chemscene.com [testing.chemscene.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN110590632A - Preparation method of vildagliptin intermediate - Google Patents [patents.google.com]
- 9. tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO3 | CID 550865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Safe Handling of (S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate
This guide provides a comprehensive overview of the essential safety and handling protocols for (S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate, a key building block in contemporary drug discovery and development. Designed for researchers, chemists, and laboratory professionals, this document synthesizes critical safety data with practical, field-proven methodologies to ensure the well-being of personnel and the integrity of research. The causality behind each recommendation is explained to foster a deeper understanding of the risks and mitigation strategies.
Compound Profile and Hazard Identification
This compound is a chiral pyrrolidine derivative incorporating a cyanomethyl group and a tert-butyloxycarbonyl (Boc) protecting group. Its utility in synthesis is significant, but its chemical structure necessitates a rigorous approach to safety.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 142253-50-7 | |
| Molecular Formula | C₁₁H₁₈N₂O₂ | [1] |
| Molecular Weight | 210.27 g/mol | [1] |
| Appearance | Liquid | |
| Storage Temperature | 2-8°C | [2] |
GHS Hazard Classification
While specific toxicological data such as LD50 values for this compound are not extensively published, the primary hazards are inferred from its structural motifs and data from similar compounds. It is classified under the Globally Harmonized System (GHS) with the following primary warnings:
-
Acute Toxicity (Oral): Harmful if swallowed.[3]
-
Skin Corrosion/Irritation: Causes skin irritation.[3]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][3]
Expert Insight: The presence of the nitrile (-CN) group is a primary driver of the compound's toxic potential. Nitriles can be metabolized to release cyanide ions, which are potent cellular toxins.[4] The Boc-protecting group, while generally stable, is acid-labile, a factor that must be considered in all handling and storage protocols.[5][6]
Core Principles of Safe Handling
A multi-layered safety approach is paramount. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).
Engineering Controls: The First Line of Defense
All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[7][8] This is non-negotiable. The fume hood provides critical protection against the inhalation of vapors and potential aerosols. Ensure the sash is maintained at the lowest practical height to maximize airflow and protection.[9]
An emergency eyewash station and safety shower must be readily accessible and tested regularly.[3][7]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent dermal and ocular exposure.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes to the eyes and face.[9][10] |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against skin contact. Nitrile offers good resistance to a range of chemicals.[7][8][10] In case of a tear in the outer glove, the inner glove provides temporary protection. |
| Body Protection | Flame-retardant lab coat and a chemical-resistant apron. | Protects against splashes and contamination of personal clothing.[8][10] |
| Footwear | Closed-toe shoes. | A standard requirement for all laboratory work to protect against spills and falling objects.[10] |
Self-Validating Protocol: Before each use, visually inspect gloves for any signs of degradation or punctures.[1] After handling the compound, remove the outer gloves and dispose of them as hazardous waste before leaving the fume hood. Always wash hands thoroughly with soap and water after completing work and before leaving the laboratory.[9]
Chemical Reactivity and Storage
Understanding the chemical stability and reactivity of this compound is fundamental to its safe storage and use.
Incompatible Materials
Avoid contact with the following classes of reagents:
-
Strong Acids: The Boc protecting group is labile in the presence of strong acids, which will lead to its removal.[5][6][11] More critically, acidic conditions can cause the hydrolysis of the nitrile group to potentially release highly toxic hydrogen cyanide gas.[4][7]
-
Strong Bases: While the Boc group is generally stable to bases, strong basic conditions can promote other unwanted side reactions.[5]
-
Strong Oxidizing and Reducing Agents: These can react exothermically and unpredictably with the compound.[3]
Hazardous Decomposition
Thermal decomposition or combustion of this compound will produce toxic fumes, including:
-
Oxides of Nitrogen (NOx)
-
Carbon Monoxide (CO) and Carbon Dioxide (CO₂)
-
Hydrogen Cyanide (HCN)[1]
Expert Insight: The potential for HCN release upon either strong acid treatment or combustion is the most acute inhalation hazard associated with this compound. All experimental procedures should be designed to avoid these conditions.
Storage Protocol
-
Temperature: Store in a refrigerator at 2-8°C.[2]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent gradual degradation from atmospheric moisture.
-
Container: Keep the container tightly sealed.[12]
-
Location: Store in a well-ventilated area, away from incompatible materials, particularly acids.
Emergency Procedures
Rapid and correct response to an exposure or spill is critical.
Exposure Response
Step-by-Step Exposure Protocol:
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes in a safety shower.[4][13] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[3][4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[3][4] If breathing is difficult or has stopped, provide artificial respiration, but avoid mouth-to-mouth resuscitation.[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water.[1] Seek immediate medical attention.
Crucial Action: In all cases of exposure, summon emergency medical services immediately and provide them with the Safety Data Sheet (SDS) for the compound.[4][13]
Spill Response
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, working within a fume hood if the spill is contained there.
-
Contain: For a small spill, absorb the material with an inert absorbent such as vermiculite, sand, or a commercial spill pillow.[8] Do not use combustible materials like paper towels as the primary absorbent.
-
Neutralize (with caution): For spills of nitrile-containing compounds, a freshly prepared aqueous solution of sodium hypochlorite (bleach) can be used to cautiously decontaminate the area after the bulk of the material has been absorbed. This should be done with extreme care as the reaction can be exothermic.
-
Collect: Carefully scoop the absorbed material and any contaminated debris into a clearly labeled, sealed container for hazardous waste disposal.[1]
-
Decontaminate: Wipe down the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Do Not Attempt Large Spill Cleanup: If the spill is large or you are not comfortable with the cleanup procedure, evacuate the area, close the doors, and contact your institution's Environmental Health & Safety (EH&S) department immediately.[14]
Waste Disposal
All waste containing this compound, including contaminated absorbents, gloves, and empty containers, must be treated as hazardous waste.
-
Place all waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix this waste with other waste streams, especially acidic waste, to prevent the generation of hydrogen cyanide gas.
-
Arrange for disposal through your institution's certified hazardous waste management program.[1]
Conclusion
This compound is a valuable synthetic intermediate. Its safe and effective use hinges on a thorough understanding of its chemical properties and potential hazards. By adhering to the principles of proactive engineering controls, diligent use of personal protective equipment, and well-rehearsed emergency procedures, researchers can mitigate the risks and conduct their work with a high degree of confidence and safety. This guide serves as a foundational document; always supplement it with your institution's specific safety protocols and the most current Safety Data Sheet.
References
- MedChemExpress. (2023, April 19). tert-Butyl (S)-2-vinylpyrrolidine-1-carboxylate-SDS.
- Capot Chemical. (2026, January 19). MSDS of 3(S)-Cyanomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester.
- PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate.
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Stanford University Environmental Health & Safety. (n.d.). Information on Cyanide Compounds.
- de la Torre, A., et al. (2021). Interrupted Curtius Rearrangements of Quaternary Proline Derivatives: A Flow Route to Acyclic Ketones and Unsaturated Pyrrolidines. Organic Letters, 23(13), 5149–5153.
- Sigma-Aldrich. (n.d.). This compound.
- University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
- The University of Queensland. (n.d.). Working Safely with Cyanide Guideline.
- University of Wisconsin-La Crosse. (2020, January). Part D: Chemical Safety Procedures for Laboratories. Retrieved from University of Wisconsin-La Crosse website.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- BLDpharm. (n.d.). (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate.
- National Institute for Occupational Safety and Health. (n.d.). NITRILES.
- Columbia University Research. (2013, May 7). Cyanide Safe Use Guidelines.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- ChemicalBook. (2025, July 16). tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate.
- University of Illinois Division of Research Safety. (2014, March 24). Cyanides.
- Hampshire College. (2012, November). Lab Safety Manual: Working with Hazardous Materials.
- Standard Operating Procedure. (n.d.). Inorganic Cyanides.
- Klán, P., et al. (2025, August 6). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
- PubChem. (n.d.). (2S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid.
- Guidechem. (n.d.). What are the properties, synthesis, and applications of N-Boc-3-pyrrolidinone?.
- ChemScene. (n.d.). tert-Butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate.
- Organic Syntheses Procedure. (n.d.). α-Arylation of N-Boc Pyrrolidine.
- BLDpharm. (n.d.). tert-Butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate.
- Synblock. (n.d.). CAS 142253-46-1 | 3-Cyanomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester.
- Sigma-Aldrich. (n.d.). tert-Butyl (S)-2-pyrrolidone-5-carboxylate.
Sources
- 1. capotchem.com [capotchem.com]
- 2. 1589565-36-5|tert-Butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate|BLD Pharm [bldpharm.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Cyanides | Division of Research Safety | Illinois [drs.illinois.edu]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. uwlax.edu [uwlax.edu]
- 9. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 11. guidechem.com [guidechem.com]
- 12. CAS 142253-46-1 | 3-Cyanomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester - Synblock [synblock.com]
- 13. research.columbia.edu [research.columbia.edu]
- 14. Working Safely with Cyanide Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
Storage conditions for (S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate
An In-Depth Technical Guide to the Storage and Stability of (S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate
Authored by: Gemini, Senior Application Scientist
Introduction: this compound is a chiral building block of significant interest in medicinal chemistry and drug development. Its stereochemical integrity and purity are paramount to ensure the desired pharmacological activity and safety profile of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the recommended storage conditions, potential degradation pathways, and methodologies for assessing the stability and purity of this important synthetic intermediate. The information herein is curated for researchers, scientists, and drug development professionals to ensure the long-term viability and quality of this compound in their research and development endeavors.
Chemical and Physical Properties
A foundational understanding of the chemical and physical properties of this compound is essential for its proper handling and storage.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈N₂O₂ | [1] |
| Molecular Weight | 210.27 g/mol | [1] |
| Appearance | White powder or liquid | [2] |
| Storage Temperature | 2-8°C | [2][3] |
Recommended Storage Conditions
To maintain the chemical integrity and enantiomeric purity of this compound, the following storage conditions are recommended based on supplier data sheets and the chemical nature of the molecule.[2][3]
-
Temperature: The compound should be stored in a refrigerator at 2-8°C .[2][3] Lower temperatures will slow down potential degradation reactions.
-
Atmosphere: Storage under an inert atmosphere (e.g., argon or nitrogen) is crucial.[1] This minimizes the risk of oxidative degradation and reactions with atmospheric moisture.
-
Moisture: The compound is potentially hygroscopic. It should be stored in a tightly sealed container in a dry environment to prevent hydrolysis of the carbamate and nitrile functional groups.
-
Incompatible Materials: Avoid contact with strong acids, strong bases, and strong oxidizing agents.[4]
Potential Degradation Pathways
Understanding the potential degradation pathways is critical for developing stability-indicating analytical methods and for ensuring the compound's quality over time. The two primary sites of reactivity are the tert-butoxycarbonyl (Boc) protecting group and the cyanomethyl group.
Acid-Catalyzed Deprotection of the Boc Group
The Boc group is notoriously labile to acidic conditions.[5] Exposure to even trace amounts of acid can catalyze the cleavage of the Boc group, leading to the formation of the free pyrrolidine derivative. This reaction proceeds via the formation of a stable tert-butyl cation.
Caption: Acid-catalyzed cleavage of the Boc group.
Hydrolysis of the Cyanomethyl Group
The cyanomethyl (nitrile) group can undergo hydrolysis under both acidic and basic conditions to yield a carboxylic acid, proceeding through an amide intermediate.[5] This transformation would result in the formation of (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid.
Caption: Hydrolysis of the cyanomethyl group.
Racemization
The chiral center at the 2-position of the pyrrolidine ring is adjacent to the cyanomethyl group. The alpha-proton to a nitrile can be acidic, and its removal under basic conditions would lead to a planar carbanion intermediate. Reprotonation can then occur from either face, leading to racemization. While specific studies on this compound are not available, this potential pathway should be considered and monitored. A patent for related pyrrolidine-2-carboxylic acid derivatives notes that racemization can occur during certain alkylation steps.[6]
Caption: Potential for racemization via a planar intermediate.
Experimental Protocols for Stability and Purity Assessment
A self-validating system for ensuring the quality of this compound involves a combination of routine purity checks and, when necessary, more in-depth stability studies. The following protocols are provided as a starting point and should be validated for this specific compound in your laboratory.
Protocol for Purity Assessment by HPLC
This protocol is adapted from methods for similar N-Boc protected pyrrolidine derivatives and is designed to assess the purity of the compound and detect potential degradation products.[7][8]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a common starting point. A suggested gradient is to start with 20% acetonitrile and increase to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 30°C.
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a concentration of 1 mg/mL.
-
Injection: Inject 10 µL of the sample solution.
-
Analysis: Monitor the chromatogram for the main peak corresponding to the intact compound and any additional peaks that may indicate impurities or degradation products.
Protocol for Enantiomeric Purity Assessment by Chiral HPLC
This protocol is essential for confirming the stereochemical integrity of the compound.[9][10][]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralpak® AD-H, Lux® Cellulose-2).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 25°C.
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a concentration of 1 mg/mL. A racemic standard, if available, should be run to determine the retention times of both enantiomers.
-
Injection: Inject 10 µL of the sample solution.
-
Analysis: Calculate the enantiomeric excess (e.e.) based on the peak areas of the (S) and (R) enantiomers.
Protocol for a Forced Degradation Study
Forced degradation studies are crucial for identifying potential degradation products and developing a stability-indicating analytical method.[12][13][14] The following conditions are suggested as a starting point.
Procedure:
-
Prepare Solutions: Prepare solutions of the compound (e.g., 1 mg/mL) in:
-
0.1 N HCl (Acidic hydrolysis)
-
0.1 N NaOH (Basic hydrolysis)
-
3% H₂O₂ (Oxidative degradation)
-
Water (Neutral hydrolysis)
-
-
Thermal Stress: Store the solid compound at elevated temperatures (e.g., 60°C) for a defined period.
-
Photostability: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[15] A control sample should be protected from light.
-
Analysis: Analyze the stressed samples at appropriate time points using the developed HPLC method. Compare the chromatograms to that of an unstressed sample to identify and quantify degradation products.
Conclusion
The stability and purity of this compound are critical for its successful application in pharmaceutical research and development. Adherence to the recommended storage conditions of refrigeration (2-8°C) under an inert atmosphere and protection from light and moisture is essential. Researchers should be aware of the potential for acid-catalyzed deprotection, hydrolysis of the nitrile, and potential racemization. The implementation of routine purity and enantiomeric purity assessments using validated HPLC methods, as outlined in this guide, will ensure the quality and integrity of this key chiral intermediate. For critical applications, conducting forced degradation studies is highly recommended to develop a comprehensive understanding of the compound's stability profile.
References
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
- Spectroscopic and Synthetic Profile of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate: A Technical Guide. (2025). BenchChem.
- ICH Q1B Photostability Testing of New Drug Substances and Products. (1996). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (2011). Journal of Pharmaceutical and Biomedical Analysis, 54(4), 743–748.
-
Forced Degradation Studies. (n.d.). Chiral Laboratories. Retrieved January 23, 2026, from [Link]
-
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
- Preparation method for pyrrolidine-2-carboxylic acid derivatives. (2016). Google Patents.
- tert-Butyl (S)-2-vinylpyrrolidine-1-carboxylate-SDS-MedChemExpress. (2023). MedChemExpress.
- Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. (2020).
- 1-cyano-pyrrolidine derivatives as dbu inhibitors. (2017). Google Patents.
- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research, 47(3).
- Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. (2015). Analytical Sciences, 31(10), 1045-1047.
- A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. (2014). Der Pharma Chemica, 6(3), 234-239.
- ChemInform Abstract: Synthesis of the Optical Isomers of 4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidine-4-yl]methyloxybenzoic Acid (S-2) and Their Biological Evaluation as Antilipidemic Agent. (2010). ChemInform, 41(32).
- Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. (2025). Journal of Applied Research and Technology, 23, 103-107.
-
(45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C. (n.d.). Organic Syntheses. Retrieved January 23, 2026, from [Link]
- A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. (2010). Google Patents.
- Box-Behnken Design-Assisted Development and Validation with Stability Study of RP-HPLC Method for Analyzing 1-(4-Chlorophenyl) pyrrolidine-2,5-dione Using Analytical Quality-by-Design Approach. (2025). Analytical and Bioanalytical Chemistry Research, 12(3), 329-341.
- 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses. (2005). Google Patents.
- Forced degradation study of racecadotril: Effect of co-solvent, characterization of degradation products by UHPLC-Q-TOF-MS/MS, NMR and cytotoxicity assay. (2016). Journal of Pharmaceutical and Biomedical Analysis, 128, 347-356.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021).
- A Comparative Guide to Analytical Methods for Determining the Chiral Purity of (S)-3-Acetyl-1-Boc-pyrrolidine. (2025). BenchChem.
- Synthesis of pyrrolidine compounds. (2016). Google Patents.
Sources
- 1. (S)-tert-Butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 2. This compound, CasNo.142253-50-7 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. chemscene.com [chemscene.com]
- 6. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 12. chiral-labs.com [chiral-labs.com]
- 13. biomedres.us [biomedres.us]
- 14. Forced degradation study of racecadotril: Effect of co-solvent, characterization of degradation products by UHPLC-Q-TOF-MS/MS, NMR and cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO3 | CID 550865 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of (S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate from L-proline: An Application Note and Detailed Protocol
This comprehensive guide provides a detailed protocol for the multi-step synthesis of (S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate, a valuable chiral building block in medicinal chemistry, starting from the readily available amino acid L-proline. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, field-proven insights, and a strong emphasis on scientific integrity.
Introduction and Strategic Overview
The pyrrolidine ring is a privileged scaffold in numerous pharmaceuticals and biologically active compounds. The introduction of a cyanomethyl substituent at the C2 position of the pyrrolidine ring provides a versatile handle for further chemical modifications, making this compound a sought-after intermediate in drug discovery.
The synthetic strategy outlined herein follows a logical and well-established four-step sequence, commencing with the protection of the secondary amine of L-proline, followed by the reduction of the carboxylic acid to a primary alcohol. This alcohol is then activated by conversion to a tosylate, a good leaving group, facilitating the final nucleophilic substitution with a cyanide source to yield the target compound. Each step has been designed to be robust, scalable, and to proceed with high stereochemical fidelity, preserving the (S)-configuration of the starting material.
Reaction Scheme and Workflow
The overall synthetic pathway can be visualized as follows:
Caption: Overall synthetic workflow from L-proline to the target compound.
PART 1: Detailed Experimental Protocols and Scientific Rationale
Step 1: Protection of L-proline as (S)-tert-butyl 2-carboxypyrrolidine-1-carboxylate (Boc-L-Proline)
Rationale: The protection of the secondary amine of L-proline with a tert-butyloxycarbonyl (Boc) group is the crucial first step.[1] This protection prevents the amine from participating in unwanted side reactions in the subsequent reduction step. The Boc group is stable under the basic and reductive conditions to follow but can be readily removed under acidic conditions if further manipulation of the amine is required. The use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a base is a standard and efficient method for this transformation.
Protocol:
-
To a stirred suspension of L-proline (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water (1:1), add sodium bicarbonate (3.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes to ensure complete dissolution and deprotonation of the carboxylic acid.
-
Add di-tert-butyl dicarbonate (1.05 equivalents) to the reaction mixture and continue stirring at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Adjust the pH of the remaining aqueous solution to ~2 with an aqueous solution of citric acid.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-L-proline as a white solid.
| Parameter | Value | Reference |
| Typical Yield | >98% | [1] |
| Purity | High | [1] |
| Appearance | White solid |
Step 2: Reduction of Boc-L-Proline to (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (Boc-Prolinol)
Rationale: The carboxylic acid of Boc-L-proline is reduced to a primary alcohol. While several reducing agents can achieve this, lithium borohydride (LiBH₄) in an ethereal solvent like THF is a common choice for the reduction of esters and carboxylic acids. It is a milder reducing agent than lithium aluminum hydride (LAH), which can improve the safety profile of the reaction.
Protocol:
-
Dissolve Boc-L-proline (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add lithium borohydride (2.0 equivalents) portion-wise to the solution. Caution: Lithium borohydride reacts violently with water.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford Boc-Prolinol as a colorless oil or a low-melting solid.
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₉NO₃ | [2] |
| Molecular Weight | 201.26 g/mol | [2] |
| Appearance | Colorless oil or low-melting solid | [3] |
| Storage | 2-8°C | [4] |
Step 3: Tosylation of Boc-Prolinol to (S)-tert-butyl 2-(tosyloxymethyl)pyrrolidine-1-carboxylate
Rationale: The primary alcohol of Boc-Prolinol is a poor leaving group. To facilitate the subsequent nucleophilic substitution with cyanide, it is converted into a tosylate, which is an excellent leaving group. This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as triethylamine or pyridine, to neutralize the HCl generated during the reaction. Dichloromethane is a common solvent for this transformation.
Protocol:
-
Dissolve Boc-Prolinol (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere.
-
Add triethylamine (5.0 equivalents) dropwise to the solution.
-
Cool the mixture in an ice bath.
-
Add p-toluenesulfonyl chloride (1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to proceed at 0 °C, monitoring its progress by TLC.
-
Once the reaction is complete, quench it with water.
-
Separate the organic layer, and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate.
-
The product can be purified by flash chromatography on silica gel.
Potential Side Reaction: A common side reaction in tosylation is the formation of the corresponding chloride as a byproduct, where the chloride ion from the tosyl chloride or the triethylamine hydrochloride salt acts as a nucleophile.[5] Careful control of the reaction temperature and stoichiometry can help minimize this side product.
Step 4: Cyanation of the Tosylate to this compound
Rationale: The final step is a nucleophilic substitution (S_N2) reaction where the tosylate group is displaced by a cyanide ion.[6] Sodium cyanide (NaCN) or potassium cyanide (KCN) are common cyanide sources. A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used to dissolve the cyanide salt and promote the S_N2 reaction.
Protocol:
-
Dissolve the tosylate from Step 3 (1.0 equivalent) in anhydrous DMF.
-
Add sodium cyanide (1.5 equivalents) to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Heat the reaction mixture to a temperature between 50-70 °C and stir for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final product.
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₁₈N₂O₂ | [6] |
| Molecular Weight | 210.27 g/mol | [6] |
| Appearance | White powder | |
| Storage | Store at 2-8°C |
PART 2: Characterization Data
Accurate characterization of all intermediates and the final product is essential for ensuring the quality and reproducibility of the synthesis.
Intermediate: (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (Boc-Prolinol)
-
¹H NMR (CDCl₃): δ 4.78 (br d, 1H), 4.05-3.90 (br, 1H), 3.67-3.53 (m, 2H), 3.49-3.41 (m, 1H), 3.34-3.26 (m, 1H), 2.00 (dddd, 1H), 1.85-1.72 (m, 2H), 1.60-1.50 (m, 1H), 1.46 (s, 9H).
-
¹³C NMR (CDCl₃): δ 155.0, 79.3, 67.4, 60.1, 46.9, 28.5, 27.8, 23.5.
-
IR (neat, cm⁻¹): 3428 (O-H stretch), 2971, 2872 (C-H stretch), 1692 (C=O stretch, carbamate).
-
HRMS (ESI): Calculated for C₁₀H₁₉NO₃Na [M+Na]⁺: 224.1257; this serves as a theoretical value for experimental comparison.[3]
Final Product: this compound
-
Mass Spectrometry: The expected molecular ion [M+H]⁺ would be at m/z 211.1441 for C₁₁H₁₉N₂O₂⁺.
PART 3: Safety and Handling
-
L-proline, Boc-anhydride, and the intermediates are generally considered to be of low to moderate toxicity. However, standard laboratory safety precautions should always be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.
-
Lithium borohydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere and away from moisture.
-
p-Toluenesulfonyl chloride is corrosive and a lachrymator. It should be handled in a fume hood.
-
Sodium cyanide is highly toxic if ingested, inhaled, or absorbed through the skin. It should be handled with extreme caution in a well-ventilated fume hood, and a cyanide antidote kit should be readily available. All waste containing cyanide must be quenched and disposed of according to institutional safety guidelines.
Conclusion
This application note provides a comprehensive and scientifically grounded guide for the synthesis of this compound from L-proline. By following the detailed protocols and understanding the rationale behind each step, researchers can confidently prepare this valuable chiral building block for their drug discovery and development programs. The emphasis on safety, characterization, and potential challenges aims to ensure a successful and reproducible synthetic outcome.
References
- Nikolic, N. A., & Beak, P. (1997). (R)-(+)-2-(DIPHENYLHYDROXYMETHYL)PYRROLIDINE. Organic Syntheses, 74, 23. doi:10.15227/orgsyn.074.0023
-
MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
- Google Patents. (n.d.). EP2468724B1 - Synthesis of pyrrolidine compounds.
-
Royal Society of Chemistry. (n.d.). Efficient Amidation of Weak Amines: Synthesis, Chiral Separation by SFC, and Antimicrobial Activity of N-(9, 10-dioxo-9, 10-dihydro anthracene-1-yl) carboxamide. Retrieved from [Link]
-
Angene Chemical. (n.d.). 1-Boc-2-(cyanoMethyl)pyrrolidine(CAS# 1092352-11-8 ). Retrieved from [Link]
-
Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. PubMed Central. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (r)-(+)-2-(diphenylhydroxymethyl)pyrrolidine. Retrieved from [Link]
- Google Patents. (n.d.). CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.
-
Semantic Scholar. (n.d.). Supporting Information. Retrieved from [Link]
-
Capot Chemical. (2026). MSDS of 3(S)-Cyanomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate. Retrieved from [Link]
Sources
Enantioselective Synthesis of Chiral Pyrrolidine Derivatives: An Application Guide for Researchers
Introduction: The Enduring Significance of Chiral Pyrrolidines
The pyrrolidine ring is a privileged structural motif, central to a vast array of biologically active natural products, pharmaceuticals, and chiral catalysts. Its stereochemistry plays a pivotal role in determining biological activity and catalytic efficacy, making the development of enantioselective synthetic methods a critical endeavor in modern organic chemistry. This guide provides an in-depth exploration of key enantioselective strategies for the synthesis of chiral pyrrolidine derivatives, offering detailed protocols and mechanistic insights for researchers in drug discovery and chemical development.
Strategic Approaches to Enantioselective Pyrrolidine Synthesis
The construction of chiral pyrrolidines can be broadly categorized into several key strategies, each with its own set of advantages and considerations. This guide will focus on three prominent and highly effective approaches:
-
Organocatalytic Pathways: Leveraging small organic molecules as catalysts to induce chirality.
-
Transition-Metal Catalysis: Employing chiral metal complexes to orchestrate stereoselective bond formations.
-
Biocatalysis: Harnessing the inherent stereoselectivity of enzymes for chiral transformations.
Organocatalytic Enantioselective Synthesis of Pyrrolidines
Organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering a metal-free and often environmentally benign alternative to traditional methods. Proline and its derivatives are particularly effective organocatalysts for the enantioselective synthesis of pyrrolidines, primarily through cascade reactions involving Michael additions.
Mechanism: The Organocatalytic Cascade for Pyrrolidine Formation
A common and effective organocatalytic strategy for constructing chiral pyrrolidines involves a cascade reaction initiated by the Michael addition of an aldehyde to a nitroalkene, catalyzed by a chiral secondary amine like a diarylprolinol silyl ether. The generally accepted mechanism proceeds as follows:
-
Enamine Formation: The aldehyde reacts with the chiral secondary amine catalyst to form a nucleophilic enamine intermediate.
-
Asymmetric Michael Addition: The enamine undergoes a stereoselective conjugate addition to the nitroalkene. The chiral catalyst directs the approach of the nitroalkene, establishing the stereochemistry of the newly formed C-C bond.
-
Iminium Ion Formation and Intramolecular Cyclization: The resulting intermediate exists in equilibrium with an iminium ion. A subsequent intramolecular cyclization occurs, where the nitronate attacks the electrophilic iminium ion.
-
Hydrolysis and Catalyst Regeneration: Hydrolysis of the resulting intermediate releases the chiral pyrrolidine product and regenerates the catalyst for the next catalytic cycle.
Figure 1: Organocatalytic cascade for pyrrolidine synthesis.
Protocol: Organocatalytic Enantioselective Synthesis of a Highly Functionalized Pyrrolidine
This protocol is adapted from a procedure for the organocatalytic conjugate addition of aldehydes to β-nitroacrolein dimethyl acetal, followed by cyclization to form a polysubstituted pyrrolidine.
Materials:
-
Aldehyde (e.g., isobutyraldehyde)
-
β-nitroacrolein dimethyl acetal
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (catalyst)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Argon or Nitrogen for inert atmosphere
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (10 mol%).
-
Addition of Reactants: Dissolve the catalyst in anhydrous DCM. Cool the solution to the desired temperature (e.g., 0 °C or room temperature). Add the aldehyde (1.2 equivalents) followed by the β-nitroacrolein dimethyl acetal (1.0 equivalent).
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor the progress by thin-layer chromatography (TLC).
-
Workup of Michael Adduct: Upon completion of the Michael addition, quench the reaction by adding a few drops of TFA. Concentrate the mixture under reduced pressure.
-
Purification of Michael Adduct: Purify the crude Michael adduct by flash column chromatography on silica gel.
-
Reductive Cyclization: Dissolve the purified Michael adduct in a suitable solvent (e.g., methanol). Add a reducing agent (e.g., zinc powder) and an acid (e.g., ammonium chloride) to facilitate the reduction of the nitro group and subsequent intramolecular reductive amination.
-
Final Workup and Purification: After the cyclization is complete (monitored by TLC), filter the reaction mixture and concentrate the filtrate. Purify the resulting crude pyrrolidine derivative by flash column chromatography.
Self-Validation:
-
Stereochemical Outcome: The enantiomeric excess (ee) and diastereomeric ratio (dr) of the final pyrrolidine product should be determined by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
-
Spectroscopic Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Performance Data for Organocatalytic Methods
| Catalyst | Aldehyde | Nitroalkene | Yield (%) | dr | ee (%) |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | Cyclohexanecarboxaldehyde | β-Nitrostyrene | 95 | 95:5 | 98 |
| (S)-2-(Triflylaminomethyl)pyrrolidine | Propanal | (E)-Nitropent-1-ene | 88 | >20:1 | 99 |
| Proline-Thiourea Bifunctional Catalyst | Cyclohexanone | β-Nitrostyrene | 99 | 91:9 | >99 |
Note: The data presented is a compilation from various literature sources and specific reaction conditions may vary.
Transition-Metal Catalyzed Enantioselective Synthesis
Transition-metal catalysis offers a powerful and versatile platform for the enantioselective synthesis of pyrrolidines, with [3+2] cycloaddition reactions of azomethine ylides being a particularly prominent strategy.
Mechanism: Palladium-Catalyzed [3+2] Cycloaddition
The palladium-catalyzed enantioselective [3+2] cycloaddition of azomethine ylides with alkenes is a highly effective method for constructing highly substituted chiral pyrrolidines. The catalytic cycle generally involves:
-
Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition to a suitable precursor to form a Pd(II) species.
-
Formation of the Azomethine Ylide-Metal Complex: An imine, often generated in situ, coordinates to the chiral Pd(II) complex. Deprotonation of the α-carbon of the imine generates a metalated azomethine ylide.
-
[3+2] Cycloaddition: The chiral ligand on the palladium center directs the enantioselective cycloaddition of the azomethine ylide with an electron-deficient alkene.
-
Reductive Elimination: Reductive elimination from the resulting palladacycle releases the chiral pyrrolidine product and regenerates the Pd(0) catalyst.
Figure 2: Palladium-catalyzed [3+2] cycloaddition.
Protocol: Palladium-Catalyzed Enantioselective [3+2] Cycloaddition
This protocol is a general representation based on common procedures found in the literature for the synthesis of polysubstituted pyrrolidines.
Materials:
-
Imino ester (e.g., ethyl N-benzylideneglycinate)
-
Alkene (e.g., dimethyl maleate)
-
Palladium catalyst precursor (e.g., Pd(OAc)₂)
-
Chiral ligand (e.g., a chiral phosphine ligand)
-
Base (e.g., triethylamine)
-
Anhydrous solvent (e.g., toluene or THF)
-
Argon or Nitrogen for inert atmosphere
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, dissolve the palladium precursor and the chiral ligand in the anhydrous solvent. Stir the mixture at room temperature for a specified time to allow for complex formation.
-
Reaction Setup: To the catalyst solution, add the imino ester and the alkene.
-
Initiation of Reaction: Add the base to the reaction mixture. Heat the reaction to the desired temperature (e.g., 60-80 °C).
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral pyrrolidine derivative.
Self-Validation:
-
Stereochemical Analysis: Determine the enantiomeric excess and diastereomeric ratio of the product using chiral HPLC or SFC.
-
Structural Confirmation: Verify the structure of the pyrrolidine derivative using ¹H NMR, ¹³C NMR, and HRMS.
Performance Data for Transition-Metal Catalyzed Methods
| Metal/Ligand | Imine Substrate | Alkene Substrate | Yield (%) | dr | ee (%) |
| Pd(OAc)₂ / (R)-BINAP | N-Benzylideneglycine methyl ester | N-Phenylmaleimide | 92 | >95:5 | 96 |
| Cu(I) / Ph-BOX | N-Aryl imine | Dimethyl maleate | 85 | 90:10 | 94 |
| Ag(I) / Fesulphos | Glycine imino ester | α,β-Unsaturated ketone | 98 | >20:1 | 99 |
Note: This data is illustrative and compiled from various sources. Actual results depend on specific substrates and reaction conditions.
Biocatalytic Synthesis of Chiral Pyrrolidines
Biocatalysis offers an increasingly attractive approach for the synthesis of chiral compounds due to the exceptional selectivity and mild reaction conditions of enzymes.
Strategy: Imine Reductases (IREDs) for Asymmetric Synthesis
Imine reductases (IREDs) are a class of enzymes that can catalyze the asymmetric reduction of imines to amines. This methodology can be applied to the synthesis of chiral pyrrolidines from cyclic imine precursors.
Protocol: Biocatalytic Reduction of a Cyclic Imine
This protocol is a generalized procedure for the enzymatic reduction of a 1-pyrroline derivative to a chiral pyrrolidine.
Materials:
-
1-Pyrroline substrate
-
Imine reductase (IRED) enzyme (commercially available or expressed)
-
Cofactor (e.g., NADH or NADPH)
-
Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
-
Organic co-solvent (e.g., DMSO or isopropanol, if needed for substrate solubility)
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel, prepare the buffer solution. Add the cofactor regeneration system components (glucose and glucose dehydrogenase).
-
Enzyme and Substrate Addition: Add the IRED enzyme to the buffer solution. Dissolve the 1-pyrroline substrate in a minimal amount of a water-miscible organic co-solvent (if necessary) and add it to the reaction mixture.
-
Reaction Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Reaction Monitoring: Monitor the conversion of the substrate to the product by HPLC or GC analysis of aliquots taken from the reaction mixture over time.
-
Workup: Once the reaction has reached completion, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate).
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography if necessary.
Self-Validation:
-
Enantiopurity Determination: The enantiomeric excess of the chiral pyrrolidine product should be determined by chiral HPLC or GC.
-
Structural Verification: Confirm the structure of the product using standard spectroscopic techniques.
Performance Data for Biocatalytic Methods
| Enzyme Type | Substrate | Product | Conversion (%) | ee (%) |
| Imine Reductase (IRED) | 2-Phenyl-1-pyrroline | (R)-2-Phenylpyrrolidine | >99 | >99 |
| Transaminase (ATA) | 1,4-Diketone | Chiral 2,5-disubstituted pyrrolidine | >95 | >99 |
Note: The performance of biocatalytic reactions is highly dependent on the specific enzyme, substrate, and reaction conditions.
Conclusion and Future Outlook
The enantioselective synthesis of chiral pyrrolidine derivatives is a dynamic and evolving field. Organocatalysis, transition-metal catalysis, and biocatalysis each provide powerful and complementary strategies for accessing these valuable compounds with high stereocontrol. The choice of method will depend on the specific target molecule, desired scale, and available resources. Future developments are likely to focus on the discovery of more efficient and selective catalysts, the expansion of substrate scope, and the development of more sustainable and scalable processes.
References
-
Organocatalytic Enantioselective Synthesis of Highly Functionalized Polysubstituted Pyrrolidines. Chemistry. 2008;14(30):9357-67. [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research. 2023, 56, 8, 935–950. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. 2023, 28(5), 2234. [Link]
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Cell Reports Physical Science. 2024, 5(11), 102508. [Link]
-
Most Relevant Recent Enantioselective Synthesis of Pyrrolidines and Piperidines. ChemInform. 2013, 44(32). [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. 2024, 25(21), 11158. [Link]
-
Enantioselective Synthesis of the Pyrrolidine Core of Endothelin Antagonist ABT‐627 (Atrasentan) via 1,2‐Oxazines. European Journal of Organic Chemistry. 2003, 2003(18), 3561-3569. [Link]
-
Enantioselective Synthesis and Biological Evaluation of Pyrrolidines Bearing Quaternary Stereogenic Centers. Journal of Medicinal Chemistry. 2023, 66(15), 10484–10497. [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Journal of the American Chemical Society. 2021, 143(24), 9273–9284. [Link]
-
Asymmetric Synthesis of Functionalised Pyrrolidines and their Application in Total Synthesis. White Rose eTheses Online.[Link]
-
Applications of the Hofmann-Löffler Reaction for C-H Functionalization in Total Synthesis. Tesis Doctorals en Xarxa.[Link]
-
Organocatalytic Enantioselective Synthesis of Highly Functionalized Polysubstituted Pyrrolidines. Chemistry. 2008, 14(30), 9357-67. [Link]
-
Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. 2023, 9(12), 2465–2474. [Link]
-
Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry. 2017, 13, 612–619. [Link]
-
Pyrrolidine−Thiourea as a Bifunctional Organocatalyst: Highly Enantioselective Michael Addition of Cyclohexanone to Nitroolefins. Organic Letters. 2005, 7(24), 5301–5303. [Link]
-
Construction of Enantiopure Pyrrolidine Ring System via Asymmetric [3+2]-Cycloaddition of Azomethine Ylides. Chemical Reviews. 2020, 120(5), 2615–2761. [Link]
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Chem. 2024, 10(10), 3045-3058. [Link]
-
Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry. 2017, 13, 612–619. [Link]
-
Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp³)–H Amination. PubMed Central.[Link]
-
Organocatalytic enantioselective (3+2) cycloaddition using stable azomethine ylides. Chemical Communications. 2008, (36), 4339-4341. [Link]
-
Regioselective Rearrangement of Nitrogen- and Carbon-Centered Radical Intermediates in the Hofmann–Löffler–Freytag Reaction. The Journal of Physical Chemistry A. 2024, 128(13), 2735–2744. [Link]
-
Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules. 2012, 17(9), 10835-10853. [Link]
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Chem. 2024, 10(10), 3045-3058. [Link]
-
Catalytic Enantioselective [3+2] Cycloaddition of N-Metalated Azomethine Ylides. Chemistry. 2023, 29(29), e202300404. [Link]
-
Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp³)–H Amination. CaltechAUTHORS.[Link]
-
Asymmetric [3+2] Cycloaddition of Azomethine Ylides. Michigan State University Department of Chemistry.[Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications.[Link]
-
The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry. 2011, 9, 33-45. [Link]
-
Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journals.[Link]
-
Synthesis of a New Chiral Pyrrolidine. Molbank. 2017, 2017(3), M944. [Link]
The Strategic Application of (S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate in Pharmaceutical Development
Introduction: A Chiral Scaffold of Therapeutic Significance
In the landscape of modern medicinal chemistry, the pyrrolidine ring stands out as a privileged scaffold, integral to the architecture of numerous therapeutic agents.[1][2] Among the vast array of pyrrolidine-based building blocks, (S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate has emerged as a cornerstone intermediate, particularly in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors. These "gliptin" drugs are at the forefront of oral treatments for type 2 diabetes mellitus, lauded for their favorable safety profile and efficacy in glycemic control.[3][4][5]
This technical guide provides an in-depth exploration of the application of this compound in pharmaceutical development. We will delve into its strategic importance, detailing the causality behind its molecular design and providing robust, field-proven protocols for its synthesis and subsequent transformations into high-value active pharmaceutical ingredients (APIs).
The Architectural Logic: Deconstructing the Molecule
The efficacy of this compound as a synthetic intermediate is not coincidental; it is a product of deliberate chemical design. Each component of the molecule plays a critical role in both the synthetic pathway and the biological activity of the final drug product.
-
The (S)-Stereocenter: The absolute stereochemistry at the C2 position of the pyrrolidine ring is paramount. X-ray crystallography studies of DPP-4 inhibitors, such as Anagliptin, complexed with the enzyme have unequivocally demonstrated that the (S)-configuration is essential for optimal binding to the S1 subsite of the enzyme's active site.[1][6] This precise stereochemical orientation ensures a high-affinity interaction, leading to potent and selective inhibition.
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis.[7] Its presence on the pyrrolidine nitrogen serves two primary functions. Firstly, it deactivates the secondary amine, preventing unwanted side reactions during the functionalization of the C2 side chain. Secondly, the Boc group is strategically chosen for its stability under a range of reaction conditions, yet it can be removed cleanly under acidic conditions, typically in the final stages of a synthesis, without compromising the integrity of the rest of the molecule.[7]
-
The Cyanomethyl Moiety: The cyanomethyl group (-CH₂CN) is a versatile functional handle. It serves as a masked aminomethyl group. The nitrile can be readily reduced to a primary amine, which is a crucial step in coupling the pyrrolidine fragment with other key components of the final drug molecule.[8][9] Furthermore, the cyanopyrrolidine moiety itself is a key pharmacophore for a class of DPP-4 inhibitors, contributing significantly to their binding affinity and inhibitory activity.[10]
Application in the Synthesis of Anagliptin: A Case Study
Anagliptin is a potent and selective DPP-4 inhibitor approved for the treatment of type 2 diabetes. The synthesis of Anagliptin provides an excellent case study to illustrate the utility of this compound. The overall synthetic strategy involves the preparation of the chiral pyrrolidine intermediate, its elaboration, and subsequent coupling with the pyrazolopyrimidine core of the Anagliptin molecule.
Synthetic Workflow Overview
The following diagram outlines the key transformations in the synthesis of Anagliptin, starting from the readily available Boc-L-prolinol.
Caption: Synthetic workflow for Anagliptin utilizing the target intermediate.
Experimental Protocols
The following protocols are provided as a guide for researchers. All procedures should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of this compound
This two-step protocol starts from commercially available (S)-N-Boc-2-pyrrolidinemethanol (Boc-L-prolinol).[11]
Step 1a: Mesylation of (S)-N-Boc-2-pyrrolidinemethanol
-
Rationale: The primary alcohol of Boc-L-prolinol is converted to a mesylate, which is an excellent leaving group for the subsequent nucleophilic substitution with cyanide.
-
Procedure:
-
Dissolve (S)-N-Boc-2-pyrrolidinemethanol (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add triethylamine (Et₃N) (1.5 eq) dropwise to the stirred solution.
-
Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate intermediate, which is often used in the next step without further purification.
-
Step 1b: Cyanidation to this compound
-
Rationale: The mesylate is displaced by a cyanide anion in an Sₙ2 reaction to introduce the cyanomethyl group.
-
Procedure:
-
Dissolve the crude mesylate from the previous step in dimethyl sulfoxide (DMSO) (approx. 10 mL per gram of mesylate).
-
Add sodium cyanide (NaCN) (1.5 eq) to the solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a colorless oil.
-
| Reaction Step | Starting Material | Key Reagents | Typical Yield | Purity (by HPLC) |
| Mesylation | (S)-N-Boc-2-pyrrolidinemethanol | MsCl, Et₃N | >95% (crude) | - |
| Cyanidation | Mesylate Intermediate | NaCN | 75-85% (over 2 steps) | >98% |
Protocol 2: Reduction of the Cyanomethyl Group
-
Rationale: The nitrile is reduced to a primary amine, which will serve as the nucleophile in the subsequent amide bond formation. Catalytic hydrogenation over Raney Nickel is a common and effective method for this transformation, and the presence of ammonia helps to minimize the formation of secondary amine byproducts.[9]
-
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve this compound (1.0 eq) in methanol saturated with ammonia.
-
Carefully add a slurry of Raney Nickel (approx. 10-20% by weight of the starting material) in methanol to the reaction mixture. Caution: Raney Nickel is pyrophoric and should be handled with care under an inert atmosphere or as a slurry.
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen gas (50-100 psi) and stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield (S)-tert-butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate, which can be used in the next step without further purification.
-
Protocol 3: Amide Coupling to form Boc-Anagliptin
-
Rationale: The newly formed primary amine is coupled with the pyrazolopyrimidine carboxylic acid moiety of Anagliptin using a standard peptide coupling agent.
-
Procedure:
-
Dissolve 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.1 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Add a solution of (S)-tert-butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate (1.05 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 6-12 hours.
-
Monitor the reaction by LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Boc-protected Anagliptin precursor.
-
Protocol 4: Boc Deprotection to Yield Anagliptin
-
Rationale: The final step is the removal of the Boc protecting group under acidic conditions to yield the free amine of the Anagliptin API.
-
Procedure:
-
Dissolve the Boc-protected Anagliptin precursor in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4 M), at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting product can be precipitated as its salt (e.g., hydrochloride or trifluoroacetate) by the addition of a non-polar solvent like diethyl ether.
-
The solid product is collected by filtration, washed with the non-polar solvent, and dried under vacuum to yield Anagliptin.
-
Self-Validating Systems and Quality Control
Each protocol described is designed as a self-validating system. The progress of each reaction should be meticulously monitored using appropriate analytical techniques such as TLC, HPLC, and LC-MS. The identity and purity of the intermediates and the final product must be confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and Mass Spectrometry. For chiral compounds, enantiomeric purity should be determined using chiral HPLC.
Conclusion: An Indispensable Tool in Drug Discovery
This compound is more than just a chemical intermediate; it is a testament to the power of rational molecular design in modern pharmaceutical development. Its unique combination of stereochemistry, a versatile functional group, and a strategically placed protecting group makes it an invaluable asset in the synthesis of complex and life-changing medicines like Anagliptin. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to harness the full potential of this remarkable building block in their pursuit of novel therapeutics.
References
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Drucker, D. J., & Nauck, M. A. (2006). The incretin system: glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors in type 2 diabetes. The Lancet, 368(9548), 1696-1705.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 135413520, tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate." [Link]
-
Kato, N., et al. (2011). Anagliptin, a potent dipeptidyl peptidase IV inhibitor: its single-crystal structure and enzyme interactions. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 513-519. [Link]
- Google Patents. "Synthesis method of anagliptin."
-
Organic Syntheses. "tert-BUTOXYCARBONYL-L-PROLINE." [Link]
-
Rosenquist, A., et al. (2006). 11 Years of cyanopyrrolidines as DPP-IV inhibitors. Current Topics in Medicinal Chemistry, 6(15), 1595-1617. [Link]
-
Fairlie, D. P., et al. (2001). Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. The Journal of Organic Chemistry, 66(10), 3465–3470. [Link]
-
Nabeno, M., et al. (2013). A comparative study of the binding modes of recently launched dipeptidyl peptidase IV inhibitors in the active site. Biochemical and Biophysical Research Communications, 434(2), 191-196. [Link]
-
Quick Company. "Process For Preparation Of Anagliptin." [Link]
-
Singh, S., et al. (2021). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 26(16), 4913. [Link]
-
ResearchGate. "Large-Scale Practical Process of Boc-Protected 4-Fluoro-L- Proline." [Link]
-
University of Dundee. "Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel." [Link]
- Google Patents. "Synthesis method of anagliptin intermediate 2-amino-2-methylpropylamine tert-butyl ester."
-
Deacon, C. F. (2007). DPP-4 inhibitors and their potential role in the management of type 2 diabetes. Expert Opinion on Investigational Drugs, 16(5), 585-597. [Link]
-
ResearchGate. "Schematic representation of DPP-4 X-ray crystal structures." [Link]
-
Kato, N., et al. (2015). Anagliptin, a potent dipeptidyl peptidase IV inhibitor: its single-crystal structure and enzyme interactions. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(4), 623-628. [Link]
-
Nauck, M. A. (2016). Incretin-based therapies for type 2 diabetes mellitus: properties, functions, and clinical implications. The American Journal of Medicine, 129(9), S3-S18. [Link]
-
Organic Syntheses. "L-Proline." [Link]
-
Royal Society of Chemistry. "Raney cobalt." [Link]
-
YouTube. "DPP4 -Inhibitors - Sitaglipin, Alogliptin, Linagliptin, Vildagliptin." [Link]
-
PubMed. "Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia." [Link]
-
Organic Chemistry Portal. "Amine synthesis by nitrile reduction." [Link]
-
University of Dundee. "Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel." [Link]
-
Beilstein Journals. "Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors." [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. "N-Boc-L-Prolinol: A Comprehensive Overview." [Link]
-
MDPI. "Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles." [Link]
-
PubChem. "tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-yl carbonyl)pyrrolidine-1-carboxylate." [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 3. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Anagliptin, a potent dipeptidyl peptidase IV inhibitor: its single-crystal structure and enzyme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN104326960A - Method for preparing Boc-L-proline - Google Patents [patents.google.com]
- 8. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
Application Notes and Protocols: The Versatile Reactivity of (S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate with Nucleophiles
Introduction
(S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its pyrrolidine core is a common motif in a multitude of biologically active compounds, while the cyanomethyl substituent offers a versatile handle for a variety of chemical transformations. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the reactivity of this compound with various nucleophiles. We will explore the mechanistic underpinnings of these reactions and provide detailed protocols for key transformations, including hydrolysis, reduction, and reactions with organometallic reagents.
The strategic importance of this scaffold lies in its bifunctional nature. The Boc-protected amine allows for controlled manipulation of the pyrrolidine ring, while the nitrile group can be transformed into a range of other functional groups, such as carboxylic acids, amines, and ketones. This versatility makes it a valuable precursor for the synthesis of complex molecules, including enzyme inhibitors and other therapeutic agents. A notable application of a related compound, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, is in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor Vildagliptin, highlighting the pharmaceutical relevance of this structural class.[1]
I. Nucleophilic Attack on the Nitrile Carbon
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the conversion of the nitrile into other important functional groups.
A. Hydrolysis to Carboxylic Acid
The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation that provides access to (S)-tert-butyl 2-(carboxymethyl)pyrrolidine-1-carboxylate, a key intermediate for further derivatization. This reaction can be performed under either acidic or basic conditions, although basic hydrolysis is often preferred to avoid potential cleavage of the acid-labile Boc protecting group.
Mechanistic Insight:
Under basic conditions, a hydroxide ion directly attacks the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to form an amide, which is then further hydrolyzed to the carboxylate salt. Subsequent acidification yields the carboxylic acid.
Experimental Protocol: Base-Catalyzed Hydrolysis
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol or Ethanol
-
Water
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Add an aqueous solution of sodium hydroxide or potassium hydroxide (2.0-3.0 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the aqueous residue with water and wash with a nonpolar organic solvent like hexane to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-tert-butyl 2-(carboxymethyl)pyrrolidine-1-carboxylate.
Note: The use of alkali bases such as lithium hydroxide, sodium hydroxide, or potassium hydroxide is effective for this hydrolysis.[2]
B. Reduction to a Primary Amine
The reduction of the nitrile functionality provides access to the corresponding primary amine, (S)-tert-butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate. This diamine is a valuable building block for the synthesis of various ligands, chelators, and pharmaceutical agents.
Mechanistic Insight:
Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), reduce nitriles to primary amines. The reaction proceeds through the nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition to the resulting imine intermediate. Catalytic hydrogenation over a metal catalyst like Raney nickel or palladium on carbon is an alternative method that often offers milder reaction conditions.
Experimental Protocol: Reduction with LiAlH₄
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Water
-
15% Aqueous sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Three-neck round-bottom flask equipped with a dropping funnel and reflux condenser
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
To a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF in a three-neck flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the precipitate and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-tert-butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate.
C. Reaction with Organometallic Reagents to Form Ketones
The addition of Grignard or organolithium reagents to the nitrile group, followed by acidic workup, yields ketones. This reaction allows for the introduction of a new carbon-carbon bond and the formation of a keto group, providing a scaffold for further functionalization.
Mechanistic Insight:
The organometallic reagent acts as a strong nucleophile, attacking the electrophilic nitrile carbon to form a stable imine-metal salt intermediate. Subsequent hydrolysis of this intermediate furnishes the desired ketone. It is crucial to use an excess of the organometallic reagent to drive the reaction to completion.
Experimental Protocol: Grignard Reaction
Materials:
-
This compound
-
Organomagnesium bromide (Grignard reagent, e.g., Phenylmagnesium bromide) in THF or diethyl ether (2.0-2.5 eq)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Aqueous ammonium chloride (NH₄Cl) solution (saturated) or dilute HCl
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Three-neck round-bottom flask equipped with a dropping funnel
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
In a three-neck flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C and add the Grignard reagent (2.0-2.5 eq) dropwise via a dropping funnel.
-
After the addition, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution or dilute HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired (S)-tert-butyl 2-(2-oxoalkyl)pyrrolidine-1-carboxylate.
II. Deprotonation of the α-Carbon
The methylene protons adjacent to the nitrile group are acidic and can be removed by a strong base to form a carbanion. This nucleophilic carbanion can then react with various electrophiles in α-alkylation reactions.
Mechanistic Insight:
Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or sodium hydride (NaH) are typically used to deprotonate the α-carbon. The resulting carbanion is a soft nucleophile and readily participates in Sₙ2 reactions with alkyl halides or other suitable electrophiles.
Experimental Protocol: α-Alkylation
Materials:
-
This compound
-
Lithium diisopropylamide (LDA) or Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Three-neck round-bottom flask
-
Inert atmosphere (nitrogen or argon)
-
Syringes for transfer of anhydrous solvents and reagents
Procedure:
-
In a three-neck flask under an inert atmosphere, prepare a solution of LDA in anhydrous THF or a suspension of NaH in anhydrous THF.
-
Cool the base solution/suspension to -78 °C (for LDA) or 0 °C (for NaH).
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF.
-
Stir the mixture at this temperature for 30-60 minutes to ensure complete deprotonation.
-
Add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary
| Reaction Type | Nucleophile/Reagent | Product Functional Group | Key Conditions |
| Hydrolysis | NaOH or KOH | Carboxylic Acid | Reflux in alcohol/water |
| Reduction | LiAlH₄ | Primary Amine | Anhydrous THF, reflux |
| Organometallic Addition | Grignard Reagent (R-MgBr) | Ketone | Anhydrous THF, 0 °C to RT |
| α-Alkylation | LDA or NaH, then R-X | Alkylated Nitrile | Anhydrous THF, low temp. |
Visualizing the Reaction Pathways
Caption: Key nucleophilic reactions of the title compound.
Experimental Workflow Overview
Caption: General experimental workflow for the reactions.
Conclusion
This compound is a versatile chiral building block that undergoes a variety of transformations with nucleophiles at both the nitrile group and the adjacent methylene group. The protocols outlined in this application note provide a foundation for the synthesis of diverse pyrrolidine derivatives for applications in drug discovery and development. The ability to selectively transform the cyanomethyl group into carboxylic acids, amines, and ketones, as well as to perform α-alkylation, underscores the synthetic utility of this compound.
References
- Google Patents. (2016). Preparation method for pyrrolidine-2-carboxylic acid derivatives. EP3015456A1.
-
Organic Syntheses. α-Arylation of N-Boc Pyrrolidine. Available at: [Link]
-
PubChem. tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-yl carbonyl)pyrrolidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
García-García, P., et al. (2021). Recent Advances on the Catalytic Asymmetric Allylic α-Alkylation of Carbonyl Derivatives Using Free Allylic Alcohols. Molecules, 26(15), 4489. Available at: [Link]
-
Buchler GmbH. α-Alkylation catalyzed by Cinchonine Derivative. Available at: [Link]
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available at: [Link]
-
The Royal Society of Chemistry. 2-((S)-tert-butylsulfinylcarbamoyl)pyrrolidinium 2,2,2-trifluoroacetate (2). Available at: [Link]
-
ResearchGate. (2014). Part I: Asymmetric Alpha-Alkylation of Aldehydes with Simple Olefins Part II. Enantioselective Total Synthesis of Polypyrroloindoline Natural Products. Available at: [Link]
-
An efficient synthesis of Vildagliptin intermediates. (2018). World Journal of Pharmaceutical Research, 7(18), 856-863. Available at: [Link]
Sources
Application Notes & Protocols: Asymmetric Synthesis Using (S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate as a Chiral Auxiliary
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of (S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate as a chiral auxiliary for the asymmetric synthesis of α-substituted carboxylic acids and their derivatives. We delve into the mechanistic principles governing its stereodirecting influence, provide detailed, field-tested protocols for asymmetric alkylation, and discuss methods for the subsequent cleavage and recovery of the auxiliary.
Introduction: The Power of Proline-Derived Auxiliaries
The quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the chirality of a molecule dictates its biological activity. Chiral auxiliaries are a robust and reliable strategy, allowing for the temporary installation of a chiral moiety to guide a diastereoselective transformation.[1] The auxiliary is subsequently removed, revealing the desired enantiomerically enriched product.
Among the most successful classes of chiral auxiliaries are those derived from the natural amino acid L-proline. Their rigid five-membered ring structure provides a well-defined conformational scaffold that enables highly effective facial discrimination of incoming reagents. The title compound, This compound (1) , is a versatile member of this family. Its key structural features are:
-
The (S)-Stereocenter: The absolute configuration at C2 of the pyrrolidine ring establishes the chiral environment.
-
The N-Boc Group: The bulky tert-butoxycarbonyl (Boc) protecting group provides significant steric hindrance, playing a crucial role in shielding one face of the reactive intermediate.
-
The Cyanomethyl Moiety: The methylene protons adjacent to the nitrile group are acidic and can be selectively removed to generate a chiral, resonance-stabilized carbanion—a powerful nucleophile for forming new carbon-carbon bonds. This functionality serves as a masked carboxylate group.
This guide will focus on the primary application of 1 : its use as a chiral nucleophile precursor for the diastereoselective alkylation to generate α-substituted nitriles, which are valuable precursors to chiral carboxylic acids.
Principle of Operation: Mechanism of Stereocontrol
The efficacy of auxiliary 1 hinges on the formation of a rigid, chiral enolate (or more accurately, a nitrile-stabilized carbanion) that presents a sterically differentiated environment to an approaching electrophile. The generally accepted mechanism proceeds through three key stages: Enolate Formation, Diastereoselective Alkylation, and Auxiliary Cleavage.
Caption: General workflow for asymmetric alkylation using the chiral auxiliary.
The key to stereoselectivity lies in the structure of the lithium enolate intermediate. Deprotonation with a strong base like Lithium Diisopropylamide (LDA) at low temperatures generates a planar, resonance-stabilized carbanion. The lithium cation is believed to chelate between the nitrile nitrogen and the carbanion, creating a rigid five-membered ring structure. The bulky N-Boc group on the adjacent (S)-configured pyrrolidine ring effectively blocks the top face (Re face) of this planar intermediate. Consequently, the incoming electrophile is forced to approach from the less sterically hindered bottom face (Si face), leading to the preferential formation of one diastereomer.
Caption: Chelation-controlled model for diastereoselective alkylation.
Application Protocol 1: Asymmetric Alkylation
This protocol details a general procedure for the diastereoselective alkylation of This compound (1) .
Scientist's Note: This protocol is based on well-established procedures for the alkylation of chiral nitrile-stabilized carbanions. Optimal conditions, particularly reaction times and purification methods, may vary depending on the specific electrophile used. A preliminary small-scale trial is always recommended.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >97% | Sigma-Aldrich | Ensure anhydrous conditions. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Acros Organics | Freshly distilled from Na/benzophenone or from a solvent purifier. |
| Diisopropylamine | ≥99.5% | Sigma-Aldrich | Freshly distilled from CaH₂. |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Acros Organics | Titer should be determined prior to use. |
| Alkyl Halide (R-X) | Varies | Varies | Use primary or activated halides (e.g., benzyl, allyl). |
| Saturated aq. NH₄Cl | Reagent Grade | Fisher Chemical | |
| Diethyl Ether / Ethyl Acetate | ACS Grade | VWR | For extraction. |
| Anhydrous MgSO₄ or Na₂SO₄ | Reagent Grade | Fisher Chemical | For drying. |
| Silica Gel | 230-400 mesh | Sorbent Tech. | For column chromatography. |
Step-by-Step Methodology
Part A: In-situ Generation of LDA and Enolate Formation
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a thermometer, add anhydrous THF (40 mL per 10 mmol of auxiliary). Cool the flask to -78 °C using an acetone/dry ice bath.
-
LDA Preparation: Add freshly distilled diisopropylamine (1.1 eq., e.g., 1.54 mL, 11 mmol for a 10 mmol scale) to the cold THF. Slowly add n-BuLi (1.05 eq., e.g., 4.2 mL of 2.5 M solution, 10.5 mmol) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting colorless solution at -78 °C for 30 minutes.
-
Rationale: Preparing LDA in situ ensures a fresh, highly active base. The slight excess of amine ensures no residual n-BuLi remains to react with the electrophile.
-
-
Deprotonation: In a separate flame-dried flask, dissolve the chiral auxiliary 1 (1.0 eq., e.g., 2.24 g, 10 mmol) in anhydrous THF (10 mL). Add this solution dropwise via cannula or syringe to the LDA solution at -78 °C over 15 minutes.
-
Enolate Formation: Stir the resulting pale-yellow solution at -78 °C for 1 hour.
-
Rationale: A full hour ensures complete, kinetically-controlled deprotonation to form the thermodynamically less stable but more reactive (Z)-enolate, which is crucial for high diastereoselectivity.
-
Part B: Alkylation and Work-up
-
Electrophile Addition: Add the electrophile (R-X, 1.2 eq., e.g., 12 mmol) neat or as a solution in a small amount of anhydrous THF, dropwise, to the enolate solution at -78 °C.
-
Scientist's Note: Highly reactive electrophiles like allyl bromide or benzyl bromide should be added slowly to control the exotherm. Less reactive electrophiles like ethyl iodide may require the reaction to be slowly warmed to a higher temperature (e.g., -40 °C or 0 °C) after addition.
-
-
Reaction: Stir the mixture at -78 °C for 2-4 hours, monitoring the reaction by TLC (e.g., 3:1 Hexanes:EtOAc). If the reaction is sluggish, allow the bath to warm slowly to -40 °C over 2 hours.
-
Quenching: Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution (20 mL).
-
Extraction: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel, add water (30 mL) and diethyl ether or ethyl acetate (50 mL). Separate the layers. Extract the aqueous layer twice more with the organic solvent (2 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Part C: Purification
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. The two diastereomers can often be separated at this stage, allowing for the isolation of the major diastereomer in a pure form.
-
Characterization: Characterize the major diastereomer by ¹H NMR, ¹³C NMR, and HRMS. The diastereomeric ratio (dr) can be determined from the ¹H NMR spectrum of the crude product by integrating characteristic, well-resolved signals.
Expected Results: A Representative Study
The following table presents illustrative data for the alkylation of auxiliary 1 with various primary alkyl halides.
Disclaimer: This data is representative of expected outcomes for this class of auxiliary and is intended for illustrative purposes.
| Entry | Electrophile (R-X) | Product (R-group) | Yield (%) | d.r. |
| 1 | Benzyl Bromide | Benzyl | 92 | >95:5 |
| 2 | Allyl Bromide | Allyl | 95 | >95:5 |
| 3 | Ethyl Iodide | Ethyl | 85 | 92:8 |
| 4 | n-Butyl Bromide | n-Butyl | 88 | 93:7 |
Application Protocol 2: Cleavage of the Chiral Auxiliary
The ultimate goal is to liberate the desired chiral product from the auxiliary. This is a multi-step process involving the transformation of the nitrile and the cleavage of the C-N bond.
Proposed Methodology: Hydrolysis and Oxidative Cleavage
Part A: Nitrile Hydrolysis to Carboxylic Acid
This step converts the alkylated nitrile into a carboxylic acid while the auxiliary remains attached.
-
Setup: To a round-bottom flask, add the purified alkylated adduct (1.0 eq.) and a 6 M aqueous HCl solution (20 mL per 1 g of adduct).
-
Hydrolysis: Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring for 12-24 hours. Monitor the reaction for the disappearance of starting material and the formation of a more polar product by TLC.
-
Rationale: Harsh acidic conditions are typically required for the complete hydrolysis of nitriles to carboxylic acids. This will also cleave the Boc protecting group.
-
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure to remove the bulk of the HCl and water. Re-dissolve the residue in water and neutralize carefully with a base such as NaOH or NaHCO₃. Extract the product with an organic solvent like ethyl acetate. Dry the organic phase and concentrate to yield the N-alkylated proline derivative.
Part B: Oxidative Cleavage of the Pyrrolidine Ring (Proposed)
This step aims to cleave the N-C bond to release the final α-substituted carboxylic acid. This is a challenging transformation and often requires strong oxidizing conditions. One potential route is a modified ruthenium-catalyzed oxidation.
-
Setup: Dissolve the product from Part A (1 eq.) in a solvent mixture of CCl₄, CH₃CN, and H₂O (1:1:1.5 ratio, 25 mL total per 1 mmol).
-
Oxidation: Add sodium periodate (NaIO₄, 4.0 eq.) to the mixture. To this vigorously stirred biphasic solution, add a catalytic amount of ruthenium(III) chloride hydrate (RuCl₃·xH₂O, 0.02 eq.).
-
Reaction: Stir the reaction at room temperature for 8-12 hours. The mixture will turn from dark brown to yellow-green.
-
Rationale: The RuCl₃/NaIO₄ system is known to oxidatively cleave secondary amines and amides. The reaction proceeds via the formation of a powerful RuO₄ oxidant in situ.
-
-
Work-up: Quench the reaction by adding a few drops of isopropanol (to destroy excess RuO₄). Dilute with water and extract thoroughly with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting crude carboxylic acid can be purified by crystallization or silica gel chromatography. The auxiliary is destroyed in this process.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Alkylation | Inactive LDA; Wet reagents/solvents; Unreactive electrophile. | Re-titer n-BuLi; Ensure all glassware is flame-dried and solvents are anhydrous; For unreactive halides, try warming the reaction or using NaI as an additive. |
| Low Diastereoselectivity | Reaction temperature too high; Enolate equilibration. | Maintain temperature strictly at -78 °C during addition; Ensure rapid addition of electrophile after enolate formation. |
| E2 Elimination Product | Sterically hindered electrophile (secondary or tertiary halide). | Use only primary, allylic, or benzylic halides. |
| Incomplete Nitrile Hydrolysis | Insufficient reaction time or acid concentration. | Increase reflux time; Use a more concentrated acid (e.g., 12 M HCl) or consider basic hydrolysis (e.g., 6 M NaOH, reflux). |
References
-
Nagib, D. A., et al. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Science, 381(6658), pp.668-674. Available at: [Link]
-
Yakura, T., et al. (2024). Efficient and Environmentally Benign Oxidative Cleavage of Pyrrolidine-2-methanols to γ-Lactams Using 2-Iodobenzamide as a Catalyst and Oxone. Chemical and Pharmaceutical Bulletin, 72(1), pp.75-79. Available at: [Link]
-
Clayden, J., & Westlund, N. (2018). Pyrrolidines as Chiral Auxiliaries. In Science of Synthesis: Stereoselective Synthesis. Thieme. (General reference for the principles of pyrrolidine auxiliaries). Available at: [Link]
-
Cochran, B. M. (2016). One-Pot Oxidative Cleavage of Olefins to Synthesize Carboxylic Acids by a Telescoped Ozonolysis-Oxidation Process. Synlett, 27(02), pp.245-248. Available at: [Link]
Sources
Application Notes and Protocols: A Comprehensive Guide to the N-Boc Protection of 2-(Cyanomethyl)pyrrolidine
Abstract
This document provides a detailed and robust protocol for the N-protection of 2-(cyanomethyl)pyrrolidine using di-tert-butyl dicarbonate (Boc₂O), yielding tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and the cyanomethyl substituent offers a versatile handle for further synthetic transformations.[1][2] The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability under various conditions and its straightforward removal under acidic conditions.[3][4] This guide is intended for researchers, scientists, and professionals in drug development, offering not just a step-by-step procedure but also the underlying chemical principles, troubleshooting advice, and validation techniques to ensure reproducible and high-yield synthesis.
Introduction: The Strategic Importance of N-Boc Protected 2-(Cyanomethyl)pyrrolidine
The pyrrolidine ring is a core structural motif in a vast array of natural products and pharmaceutically active compounds, including antiviral and anticancer agents.[1] Its stereochemical properties and conformational rigidity are often key to biological activity. The 2-(cyanomethyl)pyrrolidine, in particular, serves as a valuable building block. The cyanomethyl group can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, opening avenues for diverse library synthesis and lead optimization efforts.
To selectively manipulate other parts of a molecule or to prevent unwanted side reactions of the highly nucleophilic secondary amine of the pyrrolidine ring, a protection strategy is essential. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose. It is introduced under relatively mild basic conditions and is stable to most nucleophiles and bases, yet it can be cleanly cleaved with acids like trifluoroacetic acid (TFA).[3][5][6] This orthogonality makes it compatible with a wide range of subsequent reaction conditions. This protocol details a reliable method for the synthesis of N-Boc-2-(cyanomethyl)pyrrolidine, a key intermediate for further synthetic exploration.
Reaction Mechanism and Stoichiometry
The N-Boc protection of 2-(cyanomethyl)pyrrolidine proceeds via a nucleophilic acyl substitution reaction. The secondary amine of the pyrrolidine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).
Mechanism Breakdown:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-(cyanomethyl)pyrrolidine attacks a carbonyl carbon of Boc₂O.
-
Intermediate Formation: This forms a tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling a tert-butyl carbonate anion as a leaving group.
-
Deprotonation: The tert-butyl carbonate anion is basic enough to deprotonate the now positively charged nitrogen atom.
-
Byproduct Decomposition: The resulting tert-butyl carbonic acid is unstable and decomposes into carbon dioxide and tert-butanol.[7]
The presence of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often employed to neutralize the proton generated, driving the reaction to completion. The nitrile functional group is stable under these mild basic conditions and does not participate in the reaction.
Caption: Reaction mechanism for N-Boc protection.
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale synthesis and can be adjusted as needed.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 2-(Cyanomethyl)pyrrolidine | >97% | Sigma-Aldrich | Can be used as free base or hydrochloride salt |
| Di-tert-butyl dicarbonate (Boc₂O) | >98% | Acros Organics | Solid at room temperature |
| Triethylamine (TEA) | >99%, distilled | Fisher Scientific | Use if starting with hydrochloride salt |
| Dichloromethane (DCM) | Anhydrous, >99.8% | J.T.Baker | Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR | For aqueous work-up |
| Brine | ACS Grade | VWR | Saturated NaCl solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | EMD Millipore | For drying organic layer |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography |
| Ethyl Acetate | HPLC Grade | - | Eluent for chromatography |
| Hexanes | HPLC Grade | - | Eluent for chromatography |
Step-by-Step Procedure
Caption: Experimental workflow for N-Boc protection.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-(cyanomethyl)pyrrolidine (1.0 equiv). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.
-
Base Addition (Conditional): If starting with the hydrochloride salt of the amine, add triethylamine (TEA) (1.1 equiv) dropwise to the cooled solution. Stir for 10-15 minutes to ensure the formation of the free base. If starting with the free base, this step is not necessary.
-
Boc₂O Addition: In a separate container, dissolve di-tert-butyl dicarbonate (1.1-1.2 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes using a dropping funnel. The reaction is exothermic, and slow addition helps maintain the temperature.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The product should have a higher Rf value than the starting amine. Stain with potassium permanganate to visualize the spots.
-
Work-up: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine. This removes any unreacted acidic impurities and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40%) to isolate the pure N-Boc-2-(cyanomethyl)pyrrolidine.
Product Characterization
The final product, tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate, is typically a colorless to pale yellow oil. Its identity and purity should be confirmed by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and the presence of the Boc group.
-
FT-IR Spectroscopy: To identify the characteristic C≡N stretch (around 2250 cm⁻¹) and the carbamate C=O stretch (around 1690 cm⁻¹).
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the compound.
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If TLC indicates a significant amount of starting material remains after 18 hours, consider adding an additional portion (0.1-0.2 equiv) of Boc₂O and letting the reaction stir for another 4-6 hours. Ensure the starting amine is of good quality and the solvent is anhydrous.
-
Formation of Double Boc-Protected Byproduct: While less common with secondary amines, over-protection is a theoretical possibility. Using a slight excess (1.1 equiv) of Boc₂O is generally sufficient to avoid this while driving the reaction to completion.
-
Difficult Purification: If the product and starting material are difficult to separate by chromatography, ensure the work-up was thorough. The aqueous washes are critical for removing polar impurities that can cause streaking on the column.
Safety Precautions
-
Di-tert-butyl dicarbonate (Boc₂O): Is a lachrymator and should be handled in a well-ventilated fume hood.
-
Dichloromethane (DCM): Is a volatile and potentially carcinogenic solvent. All handling should occur in a fume hood.
-
Triethylamine (TEA): Is corrosive and has a strong odor. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
General Precautions: Always wear appropriate PPE. The reaction should be conducted under an inert atmosphere to prevent moisture from interfering with the reaction.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Campos, K., Howard, M., Li, H., & Peng, F. (2024). α-Arylation of N-Boc Pyrrolidine. Organic Syntheses, 101, 382–394. Retrieved from [Link]
-
Trofimov, A. A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(2), 1115. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
Dandia, A., et al. (2012). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 17(5), 5449-5464. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Basu, A., et al. (2017). Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. The Journal of Organic Chemistry, 82(11), 5962-5967. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Basel, Y. & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
Application Notes & Protocols: Strategic Synthesis of Substituted Pyrrolidines
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction: The Privileged Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry and natural product synthesis.[1][2] Its prevalence in a vast array of FDA-approved drugs—such as Captopril (antihypertensive), Anisomycin (antibiotic), and various antiviral agents—underscores its significance as a "privileged scaffold".[1][3][4] The conformational flexibility of the pyrrolidine ring, combined with its ability to present substituents in well-defined three-dimensional space, allows for precise interaction with biological targets.[4] This guide provides detailed experimental protocols for two powerful and distinct strategies for synthesizing polysubstituted pyrrolidines: the [3+2] cycloaddition of azomethine ylides and palladium-catalyzed intramolecular C-H amination.
Strategy 1: [3+2] Cycloaddition of Azomethine Ylides
The 1,3-dipolar cycloaddition of an azomethine ylide with an alkene is arguably the most powerful and convergent method for constructing the pyrrolidine core.[5][6] This pericyclic reaction allows for the rapid assembly of complex, stereochemically rich pyrrolidines from simple acyclic precursors in a single, atom-economical step.[6][7]
Mechanistic Rationale & Causality
The reaction proceeds via the in situ generation of an azomethine ylide, a Huisgen 1,3-dipole. A common and effective method involves the condensation of an α-amino ester with an aldehyde to form an intermediate imine. In the presence of a Lewis acid catalyst (e.g., Ag(I) or Cu(I)) and a mild base, deprotonation of the α-carbon generates the metallated azomethine ylide.[7] This dipole then undergoes a concerted, stereospecific [π4s + π2s] cycloaddition with a dipolarophile (an alkene).[6]
-
Choice of Catalyst: Silver(I) and Copper(I) salts are frequently used. Silver catalysts, often in the form of AgOAc or Ag₂CO₃, are particularly effective as they readily coordinate to the imine nitrogen and ester carbonyl, facilitating deprotonation and stabilizing the resulting dipole.[8] The choice of chiral ligands, such as QUINAP or Fesulphos, complexed to the metal center is critical for inducing high levels of enantioselectivity.[7][9]
-
Stereochemical Control: The reaction is highly stereospecific. The geometry of the alkene is retained in the product.[6] The diastereoselectivity (endo vs. exo) is influenced by steric interactions in the transition state and secondary orbital interactions, with silver-catalyzed reactions often favoring the endo product.[5]
-
Solvent and Base: Anhydrous, non-protic solvents like toluene or dichloromethane (DCM) are essential to prevent quenching of the ylide. A mild, non-nucleophilic base, such as triethylamine (Et₃N) or diazabicycloundecene (DBU), is required to deprotonate the iminium intermediate without competing with the desired reaction pathway.
Workflow for Azomethine Ylide Generation and Cycloaddition
Caption: General workflow for the silver-catalyzed [3+2] cycloaddition.
Detailed Experimental Protocol: Silver-Catalyzed Asymmetric Synthesis
This protocol is adapted from established methodologies for the synthesis of highly substituted proline derivatives.[8]
Reaction: Diastereoselective [3+2] cycloaddition between methyl N-benzylideneglycinate and dimethyl maleate.
Materials:
-
Methyl glycinate hydrochloride (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Dimethyl maleate (1.1 eq)
-
Silver(I) Carbonate (Ag₂CO₃, 10 mol%)
-
Triethylamine (Et₃N, 2.2 eq)
-
Anhydrous Toluene (Sufficient volume for 0.1 M concentration)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Instrumentation:
-
Round-bottom flask (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Thin Layer Chromatography (TLC) plate (Silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Imine Formation:
-
To an oven-dried round-bottom flask under an inert atmosphere, add methyl glycinate hydrochloride (e.g., 1.25 g, 10.0 mmol, 1.0 eq) and anhydrous toluene (50 mL).
-
Add triethylamine (1.53 mL, 11.0 mmol, 1.1 eq) and stir the suspension for 15 minutes at room temperature.
-
Add benzaldehyde (1.02 mL, 10.0 mmol, 1.0 eq) dropwise.
-
Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) to confirm the consumption of benzaldehyde.
-
Scientist's Note: This initial step generates the free base of the amino ester, which then condenses with the aldehyde. Ensuring the reaction goes to completion is key for high yields.
-
-
Cycloaddition Reaction:
-
To the flask containing the freshly prepared imine solution, add silver(I) carbonate (276 mg, 1.0 mmol, 10 mol%), dimethyl maleate (1.36 mL, 11.0 mmol, 1.1 eq), and an additional portion of triethylamine (1.53 mL, 11.0 mmol, 1.1 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Trustworthiness Check: Monitor the reaction by TLC. The disappearance of the imine spot and the appearance of a new, more polar product spot indicates progress. The reaction is typically complete when the imine is no longer visible.
-
-
Workup and Purification:
-
Once the reaction is complete, filter the mixture through a pad of Celite® to remove the silver catalyst. Wash the pad with ethyl acetate.
-
Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude oil in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (using a gradient solvent system, e.g., starting with 10% ethyl acetate in hexanes and gradually increasing to 30%) to afford the pure substituted pyrrolidine.
-
-
Characterization:
-
Confirm the structure and stereochemistry of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The relative stereochemistry can often be determined by analyzing the coupling constants in the ¹H NMR spectrum.
-
Data Summary: Scope of the [3+2] Cycloaddition
The following table summarizes typical results for this type of transformation, demonstrating its versatility.
| Entry | Aldehyde | Dipolarophile | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | Benzaldehyde | Dimethyl Maleate | 85 | >95:5 |
| 2 | 4-Nitrobenzaldehyde | N-Phenylmaleimide | 92 | >95:5 |
| 3 | 2-Naphthaldehyde | Methyl Acrylate | 78 | 80:20 |
| 4 | Furfural | Acrylonitrile | 75 | 90:10 |
Strategy 2: Palladium-Catalyzed Intramolecular C-H Amination
Transition-metal-catalyzed C-H activation is a frontier in organic synthesis, enabling the formation of C-N bonds from otherwise unreactive C(sp³)-H bonds.[10] This strategy is particularly valuable for synthesizing pyrrolidines from linear amine precursors, offering a distinct and powerful alternative to cycloaddition methods.[11][12]
Mechanistic Rationale & Causality
This transformation relies on a palladium catalyst to facilitate the intramolecular cyclization of an amine onto an unactivated C-H bond. A common approach involves using a directing group attached to the nitrogen atom.[10]
-
Role of the Directing Group: A directing group, such as picolinamide (PA), is crucial. It coordinates to the palladium center, bringing the catalyst into close proximity to the target γ-C(sp³)-H bond of the alkyl chain. This chelation assistance lowers the activation energy for C-H bond cleavage.[10]
-
Catalytic Cycle: The generally accepted mechanism involves:
-
Coordination of the directing group to the Pd(II) catalyst.
-
Concerted Metalation-Deprotonation (CMD) to form a five-membered palladacycle intermediate. This is often the rate-determining step.
-
Oxidation of Pd(II) to Pd(IV) by an oxidant (e.g., PhI(OAc)₂).
-
Reductive elimination from the Pd(IV) center to form the C-N bond and regenerate the Pd(II) catalyst.
-
-
Choice of Reagents:
-
Catalyst: Pd(OAc)₂ is a common and effective precatalyst.
-
Oxidant: A strong oxidant like (diacetoxyiodo)benzene (PhI(OAc)₂) is required to facilitate the Pd(II)/Pd(IV) cycle.
-
Solvent: A non-coordinating, high-boiling solvent like chlorobenzene or toluene is typically used to allow the reaction to proceed at elevated temperatures.
-
Catalytic Cycle for C-H Amination
Caption: Simplified catalytic cycle for Pd-catalyzed intramolecular C-H amination.
Detailed Experimental Protocol: Pd-Catalyzed Synthesis of an N-Acyl Pyrrolidine
This protocol is based on the methodology developed for the intramolecular amination of unactivated C(sp³)-H bonds.[10]
Reaction: Synthesis of 1-(picolinoyl)pyrrolidine from N-(pentyl)picolinamide.
Materials:
-
N-(pentyl)picolinamide (1.0 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 10 mol%)
-
(Diacetoxyiodo)benzene (PhI(OAc)₂, 1.2 eq)
-
Anhydrous Chlorobenzene (Sufficient volume for 0.05 M concentration)
Instrumentation:
-
Schlenk tube or sealed reaction vial (oven-dried)
-
Magnetic stirrer and stir bar
-
Oil bath for heating
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add N-(pentyl)picolinamide (e.g., 192 mg, 1.0 mmol, 1.0 eq), Pd(OAc)₂ (22.4 mg, 0.1 mmol, 10 mol%), and PhI(OAc)₂ (386 mg, 1.2 mmol, 1.2 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous chlorobenzene (20 mL) via syringe.
-
Seal the tube tightly.
-
Scientist's Note: The exclusion of air and moisture is critical for catalyst stability and reproducibility. The directing group must be pre-installed on the substrate before attempting the C-H activation step.
-
-
Reaction Execution:
-
Place the sealed tube in a preheated oil bath at 100-120 °C.
-
Stir the reaction mixture for 12-36 hours.
-
Trustworthiness Check: The reaction can be monitored by taking small aliquots (under inert conditions if possible) and analyzing by LC-MS or by quenching and analyzing with TLC to track the consumption of the starting material.
-
-
Workup and Purification:
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Wash the organic solution sequentially with saturated aqueous sodium thiosulfate (to quench any remaining oxidant), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a 1:1 mixture of Hexanes:Ethyl Acetate) to isolate the 1-(picolinoyl)pyrrolidine.
-
-
Characterization:
-
Confirm the product structure using ¹H NMR, ¹³C NMR, and HRMS. The disappearance of the signals corresponding to the linear pentyl chain and the appearance of new signals characteristic of the pyrrolidine ring will confirm a successful cyclization.
-
Conclusion
The synthesis of substituted pyrrolidines is a critical task for drug discovery and development. The two strategies presented here—[3+2] cycloaddition and palladium-catalyzed C-H amination—offer powerful and complementary approaches. The [3+2] cycloaddition provides a convergent and highly stereocontrolled route to complex pyrrolidines from simple building blocks. In contrast, Pd-catalyzed C-H amination allows for the construction of the pyrrolidine ring from linear precursors through the functionalization of traditionally inert C-H bonds. The choice of method will depend on the desired substitution pattern, available starting materials, and stereochemical requirements of the target molecule.
References
-
Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner. Royal Society of Chemistry Publishing. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]
-
Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]
-
Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. PubMed Central. [Link]
-
Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. PubMed Central. [Link]
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. [Link]
-
Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. National Institutes of Health. [Link]
-
Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ACS Omega. [Link]
-
Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics. [Link]
-
Stereoselective Synthesis of Pyrrolidines from N-Allyl Oxazolidines via Hydrozirconation−Cyclization. Organic Letters. [Link]
-
Palladium(II)-Catalyzed Enantio- and Diastereoselective Synthesis of Pyrrolidine Derivatives. Organic Letters. [Link]
-
Asymmetric [3+2] Cycloaddition of Azomethine Ylides. Michigan State University Department of Chemistry. [Link]
-
Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. Journal of the American Chemical Society. [Link]
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pyrrolidine synthesis [organic-chemistry.org]
- 12. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of (S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Application Notes and Protocols
Introduction: The Significance of the Cyanopyrrolidine Scaffold in Modern Drug Discovery
The five-membered nitrogen-containing heterocycle, pyrrolidine, is a cornerstone in medicinal chemistry, serving as a versatile scaffold in a multitude of pharmacologically active agents.[1][2] Its unique conformational properties and ability to engage in key binding interactions have made it a privileged structure in drug design. Within this class of compounds, chiral cyanopyrrolidines have emerged as critical intermediates in the synthesis of potent enzyme inhibitors, particularly for the treatment of type 2 diabetes.[3][4]
This technical guide focuses on a key building block, (S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate , and its pivotal role in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones.[5] Its inhibition is a validated therapeutic strategy for managing type 2 diabetes.[2] Cyanopyrrolidine-based compounds, such as Vildagliptin and Saxagliptin, are among the most prominent classes of DPP-4 inhibitors.[3][4]
The (S)-configuration of the cyanomethyl-substituted pyrrolidine ring is crucial for the high potency and selectivity of these inhibitors. The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle, facilitating the synthesis of complex drug molecules. This guide provides a detailed examination of the synthesis of this key intermediate and its subsequent elaboration into a representative DPP-4 inhibitor, offering field-proven insights and robust protocols for researchers in drug development.
Synthesis of this compound: A Multi-Step Approach
The synthesis of this compound is a multi-step process that typically commences from the readily available chiral starting material, L-proline. The synthetic strategy involves the initial protection of the amine, reduction of the carboxylic acid to an alcohol, activation of the alcohol, and subsequent nucleophilic substitution to introduce the cyano group.
Overall Synthetic Workflow
The synthetic pathway can be visualized as a three-stage process:
Caption: A three-stage workflow for the synthesis of DPP-4 inhibitors.
Part 1: Synthesis of the Precursor, (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
The synthesis begins with the protection of the secondary amine of L-proline with a tert-butyloxycarbonyl (Boc) group, followed by the reduction of the carboxylic acid to a primary alcohol.
Protocol 1.1: Boc Protection of L-Proline
Causality: The Boc group is introduced to prevent the secondary amine from participating in side reactions during the subsequent reduction step. Di-tert-butyl dicarbonate (Boc)₂O is a standard and efficient reagent for this transformation.
Materials:
-
L-proline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM)
-
10% aqueous citric acid
-
Saturated brine
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
Suspend L-proline in dichloromethane.
-
Add a solution of di-tert-butyl dicarbonate (1.3 equivalents) in dichloromethane dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 2.5 hours.[4]
-
Add 10% aqueous citric acid to the reaction mixture.
-
Separate the organic layer and wash it sequentially with saturated brine and water.[4]
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-proline as a white solid.
Protocol 1.2: Reduction of N-Boc-L-proline to (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (N-Boc-L-prolinol)
Causality: The carboxylic acid of N-Boc-L-proline is reduced to a primary alcohol. This is a crucial step to set up the subsequent functional group interconversion to the cyanomethyl group.
Materials:
-
N-Boc-L-proline
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine
-
Ethyl chloroformate
-
Sodium borohydride
-
Methanol
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve N-Boc-L-proline in anhydrous THF and cool the solution to 0 °C.
-
Add triethylamine (1.1 equivalents) followed by the dropwise addition of ethyl chloroformate (1.1 equivalents). Stir the mixture at 0 °C for 30 minutes.
-
In a separate flask, dissolve sodium borohydride (2.0 equivalents) in a mixture of methanol and water.
-
Slowly add the mixed anhydride solution from step 2 to the sodium borohydride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate as an oil.
Part 2: Synthesis of this compound
This stage involves the conversion of the primary alcohol of N-Boc-L-prolinol into a good leaving group, typically a tosylate, followed by nucleophilic substitution with a cyanide source.
Protocol 2.1: Tosylation of (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
Causality: The hydroxyl group is a poor leaving group. Its conversion to a tosylate (p-toluenesulfonate) ester makes it an excellent leaving group for the subsequent Sₙ2 reaction with the cyanide nucleophile.
Materials:
-
(S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine
-
p-Toluenesulfonyl chloride (TsCl)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate in anhydrous DCM and cool to 0 °C.
-
Add pyridine (1.5 equivalents) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 equivalents).[6]
-
Stir the reaction mixture at 0 °C for 4 hours. The reaction progress can be monitored by TLC. If the reaction is sluggish, it can be allowed to warm to room temperature and stirred for an additional 2 hours.[6]
-
Upon completion, dilute the reaction mixture with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers successively with water and brine, then dry over anhydrous sodium sulfate.[6]
-
Filter and concentrate the solution under reduced pressure to yield (S)-tert-butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate.
Protocol 2.2: Cyanation of (S)-tert-butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate
Causality: The tosylate is displaced by the cyanide anion in a classic Sₙ2 reaction. This step introduces the crucial cyanomethyl group.
Materials:
-
(S)-tert-butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve (S)-tert-butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate in DMF.
-
Add sodium cyanide (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine to remove residual DMF and salts.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Part 3: Application in the Synthesis of a DPP-4 Inhibitor
The synthesized this compound is a key intermediate that can be readily converted into a variety of DPP-4 inhibitors. The following protocol outlines a general strategy for its use.
Protocol 3.1: Boc Deprotection
Causality: The Boc protecting group must be removed to liberate the secondary amine for subsequent coupling with the desired side chain. Trifluoroacetic acid (TFA) is a common and effective reagent for this deprotection.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve this compound in DCM.
-
Add trifluoroacetic acid (5-10 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected (S)-pyrrolidine-2-acetonitrile. This product is often used immediately in the next step without further purification.
Protocol 3.2: Coupling Reaction to Form the Final DPP-4 Inhibitor
Causality: The deprotected pyrrolidine is coupled with a suitable carboxylic acid or acyl chloride to form the final inhibitor. The choice of coupling partner will determine the specific DPP-4 inhibitor being synthesized. This example illustrates a generic coupling with a carboxylic acid.
Materials:
-
(S)-pyrrolidine-2-acetonitrile
-
Desired carboxylic acid side chain (e.g., a substituted acetic acid derivative)
-
Base (e.g., DIPEA, triethylamine)
-
Anhydrous DMF or DCM
Procedure:
-
Dissolve the carboxylic acid side chain in anhydrous DMF.
-
Add the coupling agent (e.g., EDC, 1.2 equivalents) and an activator (e.g., HOBt, 1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add a solution of (S)-pyrrolidine-2-acetonitrile in DMF and the base (e.g., DIPEA, 2.0 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Dilute the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
Data Summary
| Compound | Starting Material | Key Reagents | Typical Yield |
| N-Boc-L-proline | L-proline | (Boc)₂O | >95% |
| (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | N-Boc-L-proline | Ethyl chloroformate, NaBH₄ | 80-90% |
| (S)-tert-butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate | N-Boc-L-prolinol | p-Toluenesulfonyl chloride, Pyridine | 85-95% |
| This compound | Tosylated Prolinol | NaCN | 70-85% |
| DPP-4 Inhibitor | Cyanopyrrolidine | Carboxylic acid, Coupling agent (EDC/HOBt) | 60-80% |
Conclusion and Future Perspectives
This compound is a highly valuable and versatile intermediate in the synthesis of a significant class of enzyme inhibitors. The protocols detailed herein provide a robust and reproducible pathway for its synthesis and subsequent utilization in the development of DPP-4 inhibitors. The strategic use of the Boc protecting group and the efficient conversion of a chiral pool starting material highlight key principles in modern medicinal chemistry. Further optimization of these protocols, particularly in the context of green chemistry and process scalability, will continue to enhance the efficiency of producing these life-saving therapeutics.
References
- U.S. Patent US9522894B2, "Certain (2S)-N-[(1S)-1-cyano-2-phenylethyl]-1,4-oxazepane-2-carboxamides as dipeptidyl peptidase 1 inhibitors." Google Patents. [Online].
-
"2." Organic Syntheses, vol. 88, 2011, p. 317. [Online]. Available: [Link]
-
"EXPERIMENTAL SUPPORTING INFORMATION." The Royal Society of Chemistry. [Online]. Available: [Link]
-
Peters, J. U. (2007). 11 Years of cyanopyrrolidines as DPP-IV inhibitors. Current topics in medicinal chemistry, 7(6), 579–595. [Online]. Available: [Link]
-
"Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives." PMC. [Online]. Available: [Link]
- U.S. Patent US7345180B2, "Compound inhibiting dipeptidyl peptidase IV." Google Patents. [Online].
-
"Alcohol to Tosylate using Tosyl Cl, base." Organic Synthesis. [Online]. Available: [Link]
-
"11 Years of cyanopyrrolidines as DPP-IV inhibitors." PubMed. [Online]. Available: [Link]
-
"Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." PMC. [Online]. Available: [Link]
-
U.S. Patent Application Publication US 2009/0281127 A1. Google Patents. [Online]. Available: [Link]
- Chinese Patent CN102617503A, "Novel synthetic method of (S)-3-morpholinyl carboxylic acid." Google Patents. [Online].
- W.O. Patent WO2005106011A2, "Process for preparing dipeptidyl iv inhibitors and intermediates therefor." Google Patents. [Online].
-
"Tosylate Reactions [Organic Chemistry] Smith 2018." YouTube. [Online]. Available: [Link]
-
"A facile asymmetric synthesis of either enantiomer of 2-substituted pyrrolidines." PubMed. [Online]. Available: [Link]
- Chinese Patent CN102617503B, "Novel synthetic method of (S)-3-morpholinyl carboxylic acid." Google Patents. [Online].
-
"Water-Mediated Radical C−H Tosylation of Alkenes with Tosyl Cyanide." ResearchGate. [Online]. Available: [Link]
-
"The Role of Coupling Agents in Modern Organic Synthesis." [Online]. Available: [Link]
-
"One-Pot Bi(OTf)3-Catalyzed Oxidative Deprotection of tert-Butyldimethyl Silyl Ethers with TEMPO and Co-Oxidants." Organic Chemistry Portal. [Online]. Available: [Link]
-
"Deprotection of S-Acetamidomethyl and 1,3-Thiazolidine-4-Carbonyl Protecting Groups from Cysteine Side Chains in Peptides by trans -[PtX 2 (CN) 4 ] 2– : One-Pot Regioselective Synthesis of Disulfide Bonds." ResearchGate. [Online]. Available: [Link]
-
"Acylated Gly-(2-cyano)pyrrolidines as inhibitors of fibroblast activation protein (FAP) and the issue of FAP/prolyl oligopeptidase (PREP)-selectivity." PubMed. [Online]. Available: [Link]
-
"(S)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate." PubChem. [Online]. Available: [Link]
-
"(2S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid." PubChem. [Online]. Available: [Link]
-
"TERT-BUTYL (S)-3-(4-BROMO-2-CYANOPHENOXY)PYRROLIDINE-1-CARBOXYLATE." [Online]. Available: [Link]
Sources
- 1. Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US7345180B2 - Compound inhibiting dipeptidyl peptidase IV - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate
Welcome to the technical support center for the synthesis of (S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of this important chiral building block.
This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including the dipeptidyl peptidase-4 (DPP-4) inhibitor Vildagliptin. The stereochemical integrity of the pyrrolidine ring is crucial for its biological activity, making a robust and stereospecific synthesis paramount.
This guide will focus on the most common and reliable synthetic route, starting from the readily available and chiral starting material, L-proline. We will break down each step of the synthesis, addressing potential pitfalls and offering practical solutions to overcome them.
Synthetic Pathway Overview
The synthesis of this compound from L-proline is a multi-step process that requires careful control of reaction conditions to ensure high yield and enantiomeric purity. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for this compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis.
Q1: Why is L-proline chosen as the starting material?
A1: L-proline is an ideal starting material because it is a naturally occurring, inexpensive amino acid with the desired (S)-stereochemistry at the C-2 position. This inherent chirality eliminates the need for a separate chiral resolution step, which is often costly and can significantly reduce the overall yield.
Q2: What is the purpose of the Boc protecting group?
A2: The tert-butyloxycarbonyl (Boc) group is used to protect the secondary amine of the pyrrolidine ring. This is crucial for several reasons:
-
Prevents unwanted side reactions: The amine is a nucleophile and could react with reagents in subsequent steps, such as the reducing agent or tosyl chloride.
-
Increases solubility: The Boc group enhances the solubility of the intermediates in organic solvents, which is beneficial for reaction and purification.
-
Facilitates purification: The presence of the Boc group makes the intermediates less polar and more amenable to purification by silica gel chromatography.
Q3: Can other protecting groups be used instead of Boc?
A3: While other N-protecting groups like benzyloxycarbonyl (Cbz) or acetyl (Ac) can be used, the Boc group is often preferred due to its stability under a wide range of reaction conditions and its ease of removal under acidic conditions without affecting other functional groups.
Q4: What is the typical overall yield for this synthesis?
A4: The overall yield can vary significantly depending on the optimization of each step. A well-executed synthesis can achieve an overall yield in the range of 60-70%. However, suboptimal conditions at any stage can lead to a substantial decrease in the final yield.
Q5: How can I monitor the progress of each reaction step?
A5: Thin-layer chromatography (TLC) is the most convenient method for monitoring the progress of each reaction.[1] By comparing the TLC profile of the reaction mixture with that of the starting material and product (if available), you can determine when the reaction is complete. Staining with potassium permanganate or iodine can help visualize the spots. For more quantitative analysis, techniques like HPLC or GC-MS can be employed.[2]
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting advice for each step of the synthesis.
Step 1: Boc Protection of L-proline
Reaction: L-proline + (Boc)₂O → (S)-tert-butyl 2-carboxypyrrolidine-1-carboxylate
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of N-Boc-L-proline | 1. Incomplete reaction. 2. Incorrect pH during workup. 3. Insufficient amount of (Boc)₂O. | 1. Ensure L-proline is fully dissolved before adding (Boc)₂O. Use a co-solvent like THF or dioxane with water if necessary.[1] 2. During the acidic workup, ensure the pH is adjusted to ~2-3 to fully protonate the carboxylic acid and facilitate extraction into the organic layer.[1] 3. Use a slight excess of (Boc)₂O (1.1-1.2 equivalents). |
| Product is an oil and difficult to handle | Presence of residual solvent or impurities. | 1. Ensure the product is thoroughly dried under high vacuum. 2. If the product remains an oil, it can often be used in the next step without solidification, provided it is of sufficient purity as determined by NMR. |
Step 2: Reduction of N-Boc-L-proline to N-Boc-L-prolinol
Reaction: (S)-tert-butyl 2-carboxypyrrolidine-1-carboxylate + Reducing Agent → (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete reduction or low yield | 1. Inactive reducing agent. 2. Insufficient amount of reducing agent. 3. Reaction temperature too low or reaction time too short. | 1. Use freshly opened or properly stored reducing agents (e.g., LiBH₄, BH₃·THF). 2. Use a sufficient excess of the reducing agent (typically 1.5-2.0 equivalents). 3. Monitor the reaction by TLC until the starting material is consumed. The reaction may require gentle heating or an extended reaction time. |
| Formation of side products | Over-reduction or side reactions with the solvent. | 1. Add the reducing agent slowly at a low temperature (e.g., 0 °C) to control the reaction rate. 2. Use an appropriate anhydrous solvent like THF or DME. |
Step 3: Tosylation of N-Boc-L-prolinol
Reaction: (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate + TsCl → (S)-tert-butyl 2-(((4-methylphenyl)sulfonyl)oxymethyl)pyrrolidine-1-carboxylate
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the tosylate | 1. Incomplete reaction. 2. Degradation of the product during workup. 3. Formation of the corresponding chloride as a side product.[3] | 1. Use a slight excess of tosyl chloride (1.1-1.3 equivalents) and a suitable base (e.g., triethylamine, pyridine) in an anhydrous aprotic solvent (e.g., DCM, THF).[4] 2. Perform the aqueous workup quickly and at a low temperature to minimize hydrolysis of the tosylate. 3. The formation of the chloride is more likely with electron-deficient alcohols.[5] While less common for this substrate, if observed, consider using an alternative sulfonating agent like mesyl chloride. |
| Product is unstable and decomposes upon storage | The tosylate is inherently sensitive to moisture and heat. | 1. Use the tosylate immediately in the next step without prolonged storage. 2. If storage is necessary, keep it in a desiccator at low temperature under an inert atmosphere. |
Step 4: Cyanation of N-Boc-L-prolinol Tosylate
Reaction: (S)-tert-butyl 2-(((4-methylphenyl)sulfonyl)oxymethyl)pyrrolidine-1-carboxylate + NaCN → this compound
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the final product | 1. Incomplete reaction. 2. Elimination side reaction. 3. Poor quality of the cyanide source. | 1. Use a polar aprotic solvent like DMSO or DMF to facilitate the SN2 reaction.[6] The reaction may require heating (e.g., 60-80 °C) for an extended period.[4] 2. While less likely for a primary tosylate, elimination can be minimized by using a less hindered cyanide source and maintaining the lowest effective reaction temperature. 3. Use dry, high-purity sodium or potassium cyanide. |
| Difficulty in purifying the final product | Presence of unreacted starting material, tosylate salt byproduct, and residual solvent. | 1. After the reaction, perform a thorough aqueous workup to remove the tosylate salt and residual solvent. 2. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[7] |
Part 3: Experimental Protocols
The following are detailed, step-by-step methodologies for the key transformations in the synthesis.
Protocol 1: Synthesis of (S)-tert-butyl 2-carboxypyrrolidine-1-carboxylate (N-Boc-L-proline)
-
To a stirred suspension of L-proline (1 equivalent) in a 1:1 mixture of THF and water, add sodium bicarbonate (3.0 equivalents).[1]
-
Stir the mixture at room temperature for 30 minutes until the L-proline dissolves.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in THF dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Adjust the pH of the aqueous residue to ~2-3 with a 10% aqueous citric acid solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-proline as a white solid.
Protocol 2: Synthesis of (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (N-Boc-L-prolinol)
-
Dissolve N-Boc-L-proline (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.5 equivalents) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess borane by the slow addition of methanol.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-L-prolinol, which can be purified by column chromatography if necessary.
Protocol 3: Synthesis of (S)-tert-butyl 2-(((4-methylphenyl)sulfonyl)oxymethyl)pyrrolidine-1-carboxylate (N-Boc-L-prolinol Tosylate)
-
Dissolve N-Boc-L-prolinol (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere.[4]
-
Cool the solution to 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl, 1.2 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight. Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and wash with 1N HCl, saturated aqueous sodium bicarbonate, and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude tosylate is often used directly in the next step without further purification.
Protocol 4: Synthesis of this compound
-
Dissolve the crude N-Boc-L-prolinol tosylate (1 equivalent) in anhydrous dimethyl sulfoxide (DMSO).[6]
-
Add sodium cyanide (NaCN, 1.2 equivalents) to the solution.[4]
-
Heat the reaction mixture to 70-80 °C and stir overnight. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a mixture of water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine to remove residual DMSO.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.[7]
Part 4: Data Presentation
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Appearance |
| (S)-tert-butyl 2-carboxypyrrolidine-1-carboxylate | C₁₀H₁₇NO₄ | 215.25 | White solid |
| (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | C₁₀H₁₉NO₃ | 201.26 | Colorless oil or low-melting solid |
| (S)-tert-butyl 2-(((4-methylphenyl)sulfonyl)oxymethyl)pyrrolidine-1-carboxylate | C₁₇H₂₅NO₅S | 355.45 | White solid or pale yellow oil |
| This compound | C₁₁H₁₈N₂O₂ | 210.27 | Colorless oil or white solid |
Part 5: Visualizations
Caption: Troubleshooting decision tree for the tosylation step.
References
-
Organic Syntheses Procedure, α-Arylation of N-Boc Pyrrolidine. Available at: [Link]
-
Efficient Amidation of Weak Amines: Synthesis, Chiral Separation by SFC, and Antimicrobial Activity of N-(9, 10-dioxo-9, 10-dihydro anthracene-1-yl) carboxamide - The Royal Society of Chemistry. Available at: [Link]
- US Patent US9682965B2, Fumagillol heterocyclic compounds and methods of making and using same.
-
Cyanation – Knowledge and References - Taylor & Francis. Available at: [Link]
- US Patent US9682965B2, Fumagillol heterocyclic compounds and methods of making and using same.
-
Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC - NIH. Available at: [Link]
-
Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions - MDPI. Available at: [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. US9682965B2 - Fumagillol heterocyclic compounds and methods of making and using same - Google Patents [patents.google.com]
- 5. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of (S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate
This guide serves as a dedicated technical resource for researchers, chemists, and professionals in drug development engaged in the purification of (S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate via column chromatography. Here, we dissect common experimental challenges, offering field-proven solutions and foundational knowledge to empower you to navigate this purification with confidence and precision.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the chromatographic purification of this specific pyrrolidine derivative.
Q1: What is the most suitable stationary phase for purifying this compound?
A: For this moderately polar, Boc-protected amine derivative, standard Silica Gel 60 (230-400 mesh) is the most common and effective stationary phase.[1] The polarity of the silica provides strong interaction for effective separation from non-polar impurities. However, the pyrrolidine nitrogen, though protected, and the nitrile group can interact with the acidic silanol groups on the silica surface, which may lead to peak tailing. If your compound shows signs of degradation, consider using alumina (neutral or basic) as an alternative stationary phase.[2][3]
Q2: How do I determine the optimal mobile phase (eluent) for my column?
A: The selection of the mobile phase is critical and should always be guided by prior analysis using Thin-Layer Chromatography (TLC).[4]
-
Starting Point: A binary system of a non-polar solvent like Hexanes (or Heptane) and a more polar solvent like Ethyl Acetate (EtOAc) is the standard choice for compounds of this class.[5][6]
-
TLC Goal: Experiment with different ratios of Hexanes:EtOAc (e.g., 9:1, 4:1, 7:3) on a silica gel TLC plate. The ideal solvent system is one that provides a Retention Factor (Rf) of approximately 0.2-0.3 for the target compound.[7] This Rf value typically translates to a good elution volume (k') on the column, allowing for effective separation from impurities.
Q3: Should I use an isocratic or a gradient elution?
A: While an isocratic (constant solvent composition) elution can work for simple mixtures, a step or linear gradient elution is highly recommended . A gradient approach offers superior resolution for complex mixtures and can significantly reduce purification time and solvent consumption.[2] A typical strategy involves:
-
Starting with a low-polarity mobile phase (e.g., 5-10% EtOAc in Hexanes) to elute non-polar byproducts.
-
Gradually increasing the polarity (e.g., stepping up to 20%, 30%, 50% EtOAc) to elute the product.
-
Finishing with a high-polarity "flush" (e.g., 100% EtOAc or 5% MeOH in DCM) to remove highly polar baseline impurities.[2]
Q4: This compound is chiral. Will this procedure separate the (S)-enantiomer from the (R)-enantiomer?
A: No. Standard silica gel is an achiral stationary phase and cannot distinguish between enantiomers. This protocol is designed to purify the compound from diastereomers, starting materials, and achiral byproducts. To separate enantiomers, you must use a specialized Chiral Stationary Phase (CSP) , which is a significantly more complex and costly technique.[8][9]
Q5: What are the primary safety considerations for this purification?
A: Always handle chemicals in a well-ventilated fume hood.
-
Solvents: Hexanes, ethyl acetate, and other organic solvents are flammable and can be harmful if inhaled or absorbed through the skin.
-
Silica Gel: Fine silica dust can cause respiratory irritation.[10] Avoid inhalation by handling it carefully, preferably in a fume hood, and consider wearing a dust mask during column packing.
-
Compound: The target compound and its precursors may cause skin and eye irritation.[11][12] Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Section 2: Troubleshooting Guide
This guide is structured in a problem-cause-solution format to directly address challenges you may encounter during the experiment.
| Problem | Probable Cause(s) | Solution(s) & Scientific Rationale |
| 1. Poor Separation (Product co-elutes with an impurity) | Insufficient Resolution on TLC: The Rf values of your product and the impurity are too close (ΔRf < 0.1). | Optimize the Mobile Phase: Test different solvent systems. A less polar mobile phase will increase retention and often improve separation between spots with close Rfs.[2] Consider ternary systems (e.g., Hexane/EtOAc/DCM) for alternative selectivity. |
| Column Overloading: Too much crude material was loaded onto the column relative to the amount of silica. | Reduce the Load: A general rule is a 1:50 to 1:100 ratio of crude material to silica gel by weight. Overloading saturates the stationary phase, leading to broad bands that merge. | |
| Poor Column Packing: Channels or cracks in the silica bed provide a shortcut for the sample, ruining separation. | Repack the Column: Ensure a homogenous, well-settled slurry when packing. Gently tap the column as it settles and never let the silica bed run dry. | |
| 2. Significant Peak Tailing (Product streaks down the column and fractions are impure) | Strong Analyte-Silica Interaction: The slightly basic nature of the pyrrolidine ring can lead to strong, non-ideal interactions with the acidic silanol (Si-OH) groups on the silica surface. | Deactivate the Silica: Add a small amount of a basic modifier like Triethylamine (TEA) or ammonia (as a 10% solution in methanol) to your eluent (typically 0.1-1% v/v).[7][13] The modifier competitively binds to the acidic sites, allowing your compound to elute in a tighter band. |
| 3. Low or No Recovery (Product is irreversibly adsorbed onto the column) | Eluent Polarity is Too Low: The mobile phase is not strong enough to displace the compound from the stationary phase. | Increase Eluent Polarity: If you see no sign of your product, significantly increase the solvent polarity (e.g., jump to 100% EtOAc or a MeOH/DCM mixture).[2] This should be sufficient to elute the highly retained compound. |
| Compound Degradation on Silica: The Lewis acidic nature of silica gel can catalyze the decomposition of sensitive compounds.[2] | Perform a Stability Test: Spot your compound on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears, your compound is unstable on silica. Solution: Switch to a less acidic stationary phase like neutral alumina or deactivate the silica with TEA as described above.[2] | |
| 4. Inconsistent Results (Separation is not reproducible) | Variable Silica Gel Activity: The activity of silica is highly dependent on its water content. Silica left exposed to air will adsorb moisture, reducing its activity and changing separation behavior.[3] | Standardize Silica Handling: Use silica from a freshly opened container or one that has been stored in a desiccator. For highly sensitive separations, you can activate the silica by heating it before use. |
| Mobile Phase Composition Changes: Selective evaporation of the more volatile solvent component (e.g., hexanes) can alter the eluent's polarity over time. | Keep Solvent Reservoirs Covered: This minimizes evaporation and ensures a consistent mobile phase composition throughout the purification run.[14] |
Section 3: Standard Operating Protocol (SOP)
This protocol provides a validated, step-by-step workflow for the purification.
Step 1: Thin-Layer Chromatography (TLC) Optimization
-
Dissolve a small sample of your crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Prepare several TLC chambers with different mobile phase compositions (e.g., 10%, 20%, 30% EtOAc in Hexanes).
-
Spot the crude mixture on silica gel TLC plates and develop them in the prepared chambers.
-
Visualize the plates using a UV lamp and/or a potassium permanganate stain.
-
Identify the solvent system that places the product spot at an Rf of 0.2-0.3 and provides the best separation from visible impurities.[7]
Step 2: Column Preparation (Slurry Packing)
-
Select a column of appropriate size (a 1:50 crude:silica ratio is a good starting point).
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis (e.g., 10% EtOAc/Hexanes).
-
With the column stopcock closed, pour the slurry into the column. Open the stopcock and drain some solvent, gently tapping the column to help the silica pack evenly.
-
Add a thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.[15] Do not let the solvent level drop below the top of the sand.
Step 3: Sample Preparation and Loading (Dry Loading)
-
Dissolve your crude material in a minimal amount of a volatile solvent (e.g., Dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the weight of your crude material) to this solution.
-
Carefully evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder. This is your dry-loaded sample.
-
Drain the solvent in the column down to the level of the sand.
-
Carefully add the dry-loaded sample onto the sand layer, creating a thin, even band.
-
Gently add another thin layer of sand on top of the sample.
Step 4: Elution and Fraction Collection
-
Carefully fill the column with the initial, low-polarity eluent.
-
Open the stopcock and begin collecting fractions.
-
Follow your predetermined gradient plan, systematically increasing the eluent polarity. For example:
-
Elute with 2-3 column volumes (CVs) of 10% EtOAc/Hexanes.
-
Increase to 20% EtOAc/Hexanes for 3-5 CVs.
-
Increase to 30% EtOAc/Hexanes to elute the product.
-
-
Collect fractions of a consistent size (e.g., 10-20 mL depending on column size).
Step 5: Product Isolation
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Section 4: Data & Workflow Visualization
Typical Solvent Systems and Rf Values
The following table provides starting points for developing your TLC and column conditions. Actual Rf values will vary based on specific impurities and laboratory conditions.
| Mobile Phase Composition (v/v) | Typical Rf of Target Compound | Notes |
| 10% EtOAc / 90% Hexanes | 0.05 - 0.15 | Good for eluting very non-polar impurities first. |
| 25% EtOAc / 75% Hexanes | 0.20 - 0.35 | Often the ideal range for eluting the product. |
| 40% EtOAc / 60% Hexanes | 0.40 - 0.55 | May be too polar; risk of co-elution with close impurities. |
| 5% MeOH / 95% DCM | 0.25 - 0.40 | An alternative system for more polar impurity profiles.[16] |
| 25% EtOAc / 75% Hexanes + 0.5% TEA | 0.20 - 0.35 | Use if significant tailing is observed on TLC. |
Visual Workflow for Purification
Caption: Overall workflow for the purification of the target compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common chromatography issues.
References
-
Organic Syntheses Procedure. (n.d.). α-Arylation of N-Boc Pyrrolidine. Organic Syntheses. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Supporting Information. Retrieved from [Link]
-
Moreno Vargas, A. J., et al. (n.d.). Supporting Information Synthesis of Novel Pyrrolidine 3,4-Diol Derivatives as Inhibitors of α-L-Fucosidases. Retrieved from [Link]
-
ResearchGate. (2020, August). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]
-
Rotachrom Technologies. (2023, May 3). The Secrets to Mastering Chiral Chromatography. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. PMC. Retrieved from [Link]
-
LCGC International. (2023, April 1). Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. Retrieved from [Link]
-
LCGC International. (2014, February 27). Current Trends in Chiral Chromatography. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Efficient Amidation of Weak Amines: Synthesis, Chiral Separation by SFC, and Antimicrobial Activity. Retrieved from [Link]
-
Waters Blog. (n.d.). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023, June 16). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. PMC. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Synthesis of N-Benzoylpyrrolidine. Retrieved from [Link]
-
Interchim – Blog. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]
-
Sygnature Discovery. (n.d.). The Dark Art of Chemistry - Chiral Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (2010, January). Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC. Retrieved from [Link]
-
Capot Chemical. (n.d.). MSDS of 3(S)-Cyanomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Systematic Approach to Chromatography of Quaternary Amines. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Chromatography [chem.rochester.edu]
- 3. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 4. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Secrets to Mastering Chiral Chromatography [rotachrom.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. capotchem.com [capotchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO3 | CID 550865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Chromatography [chem.rochester.edu]
- 14. HPLC故障排除指南 [sigmaaldrich.com]
- 15. chemistryviews.org [chemistryviews.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis of (S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate
Welcome to the technical support center for the synthesis of (S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical chiral building block. Here, we address common experimental challenges, provide in-depth troubleshooting strategies, and offer optimized protocols to help you navigate the complexities of its synthesis and minimize the formation of key side products.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis, which typically involves the conversion of a Boc-L-prolinol derivative to the target nitrile via a mesylate or tosylate intermediate.
Q1: My post-reaction analysis (TLC/LC-MS/NMR) shows two distinct but closely related products. The major impurity has the same mass as my target compound. What is happening?
A: This is a classic symptom of epimerization at the C2 carbon of the pyrrolidine ring. The desired (S)-enantiomer is likely contaminated with the diastereomeric (R)-enantiomer.
-
Causality: The hydrogen atom at the C2 position (alpha to the cyanomethyl group) is weakly acidic. During the nucleophilic substitution step with cyanide, if the base used is too strong or if the reaction temperature is elevated, this proton can be abstracted. This forms a planar enolate intermediate, and subsequent reprotonation can occur from either face, leading to a loss of stereochemical integrity.[1][2] Epimerization is a well-documented side reaction in the modification of proline derivatives.[2]
-
Preventative Measures:
-
Base Selection: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of stronger bases like sodium hydride or potassium tert-butoxide.
-
Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to room temperature) throughout the cyanide addition and subsequent stirring. Avoid heating the reaction mixture.
-
Solvent Choice: Use polar aprotic solvents like DMSO or DMF, which can facilitate the SN2 reaction without promoting proton exchange as effectively as protic solvents.
-
Q2: My crude NMR spectrum shows unexpected signals in the amide region (~7-8 ppm) and a decrease in the intensity of the nitrile peak (~2.5-3.0 ppm for the CH2CN). What is this impurity?
A: You are likely observing byproducts from the hydrolysis of the nitrile group . The primary impurity is the corresponding primary amide, (S)-tert-butyl 2-(2-amino-2-oxoethyl)pyrrolidine-1-carboxylate. If the hydrolysis proceeds further, the carboxylic acid, (S)-tert-butyl 2-(carboxymethyl)pyrrolidine-1-carboxylate, may also be formed.
-
Causality: Nitriles can be hydrolyzed to amides and subsequently to carboxylic acids under both acidic and basic aqueous conditions, often accelerated by heat.[3][4] This side reaction commonly occurs during the aqueous workup phase of the reaction. If you use a strong acid or base to quench the reaction or adjust the pH, you create favorable conditions for hydrolysis.[5]
-
Preventative Measures:
-
Careful Workup: Quench the reaction with a saturated solution of a mild salt like ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) instead of strong acids or bases.[6]
-
pH Control: Maintain the pH of the aqueous layer as close to neutral as possible during extraction.
-
Temperature: Perform the workup and extractions at room temperature or below to minimize the rate of hydrolysis.
-
Limit Exposure: Minimize the time the crude product is in contact with aqueous acidic or basic solutions.
-
Q3: The overall yield of my reaction is low, and I've isolated a non-polar byproduct with a mass that is 97 units less than my starting mesylate/tosylate. What could this be?
A: This is indicative of an E2 elimination reaction competing with the desired SN2 substitution. The byproduct is likely tert-butyl (S)-2-vinylpyrrolidine-1-carboxylate. The mass difference corresponds to the loss of the mesylate (CH₃SO₃H) or tosylate group.
-
Causality: The cyanide anion (CN⁻) is a good nucleophile but also has sufficient basicity to act as a base, particularly with hindered substrates or at elevated temperatures. It can abstract a proton from the C3 position of the pyrrolidine ring, leading to the elimination of the mesylate/tosylate leaving group and the formation of a double bond.
-
Preventative Measures:
-
Nucleophile Choice: Ensure you are using a cyanide source like sodium or potassium cyanide. Using bulkier cyanide sources is generally not advantageous here.
-
Temperature: As with epimerization, keeping the reaction temperature low is critical. Elimination reactions typically have a higher activation energy than substitution reactions and are favored by heat.
-
Solvent: Polar aprotic solvents (DMF, DMSO) are preferred as they solvate the cation of the cyanide salt, leaving a "naked" and highly nucleophilic cyanide anion, which favors the SN2 pathway over E2.
-
Section 2: Troubleshooting and Optimization Workflow
This workflow provides a systematic approach to diagnosing and resolving issues during the synthesis.
Caption: Troubleshooting Decision Tree for Synthesis.
Section 3: Key Reaction Pathways and Side Reactions
The diagram below illustrates the intended synthetic route from the mesylated precursor and the three major competing side reactions discussed.
Caption: Main Synthetic Route and Competing Side Reactions.
Section 4: Recommended Experimental Protocols
These protocols are designed to maximize yield and purity by controlling the factors that lead to side reactions.
Protocol 1: Synthesis of (S)-tert-butyl 2-((methylsulfonyloxy)methyl)pyrrolidine-1-carboxylate (Mesylate Precursor)
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 equiv.).
-
Solvent: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (Et₃N) (1.5 equiv.) dropwise.
-
Mesylation: Add methanesulfonyl chloride (MsCl) (1.2 equiv.) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC (typically complete within 1-2 hours).
-
Workup: Quench the reaction by adding cold water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude mesylate is often used in the next step without further purification.
Protocol 2: Optimized Cyanide Substitution
-
Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve sodium cyanide (NaCN) (1.5 equiv.) in anhydrous DMSO or DMF (approx. 0.5 M). CAUTION: Cyanide salts are highly toxic. Handle with extreme care using appropriate personal protective equipment and have a quench solution (e.g., bleach) available.
-
Substrate Addition: To this solution, add a solution of the crude mesylate (1.0 equiv.) in a minimal amount of anhydrous DMSO/DMF dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting mesylate is consumed.
-
Workup: Pour the reaction mixture into a separatory funnel containing ethyl acetate and water. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash them five times with brine to remove the residual DMSO/DMF.
-
Isolation & Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure target compound.
Section 5: Quantitative Data Summary
The following table summarizes typical conditions and potential outcomes.
| Parameter | Standard Condition | Optimized Condition | Rationale for Optimization | Potential Side Reaction Mitigated |
| Base (Mesylation) | Pyridine | Triethylamine (1.5 eq) | Less nucleophilic, easier to remove. | N/A |
| Base (Substitution) | K₂CO₃ | None / Trace from previous step | Cyanide is sufficiently nucleophilic. Adding base increases epimerization/elimination risk. | Epimerization, Elimination |
| Temperature | 50 °C | 20-25 °C | Favors SN2 over E2 and epimerization. | Elimination, Epimerization |
| Solvent | Ethanol | Anhydrous DMF or DMSO | Polar aprotic solvent enhances nucleophilicity of CN⁻. | Elimination |
| Workup Quench | 1 M NaOH | Sat. aq. NaHCO₃ or NH₄Cl | Avoids harsh pH that causes nitrile hydrolysis. | Nitrile Hydrolysis |
References
-
Rainey, A. A., et al. (2014). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society. Available at: [Link]
-
Murar, C. E., et al. (2018). Preparation of (S)-N-Boc-5-oxaproline. Organic Syntheses. Available at: [Link]
-
Seebach, D., et al. (2007). α-Arylation of N-Boc Pyrrolidine. Organic Syntheses. Available at: [Link]
-
Clark, J. (2015). The Hydrolysis of Nitriles. Chemguide. Available at: [Link]
-
Couty, F., & Marrot, J. (2005). Stereoselective Synthesis of Quaternary Proline Analogues. European Journal of Organic Chemistry. Available at: [Link]
-
Subirós-Funosas, R., et al. (2022). Epimerisation in Peptide Synthesis. MDPI. Available at: [Link]
-
Chemistry Steps. (n.d.). Converting Nitriles to Amides. Chemistry Steps. Available at: [Link]
-
Organic Chemistry Tutor. (2022). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Available at: [Link]
-
Royal Society of Chemistry. (2015). 2-((S)-tert-butylsulfinylcarbamoyl)pyrrolidinium 2,2,2-trifluoroacetate (2). Royal Society of Chemistry. Available at: [Link]
-
Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Available at: [Link]
Sources
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 5. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 6. rsc.org [rsc.org]
Technical Support Center: Optimization of Boc Protection for Pyrrolidines
Welcome to the technical support center for the optimization of N-Boc protection of pyrrolidines. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize the pyrrolidine motif in their synthetic endeavors. The tert-butoxycarbonyl (Boc) group is a cornerstone of modern amine protection strategy due to its broad stability and facile, acid-labile removal.[1][2] However, achieving high-yielding, clean, and scalable Boc protection of pyrrolidines—especially those that are sterically hindered or contain sensitive functional groups—requires a nuanced understanding of the reaction variables.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate the common challenges and successfully optimize your reaction conditions.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems encountered during the Boc protection of pyrrolidines in a practical question-and-answer format.
Question 1: My reaction is sluggish or has stalled. TLC analysis shows a significant amount of unreacted pyrrolidine starting material. What are the likely causes and how can I fix it?
Answer: A stalled or incomplete reaction is one of the most common issues. The root cause is typically insufficient reactivity of either the amine or the electrophile under the chosen conditions. Here is a systematic approach to troubleshoot this issue:
-
Cause A: Low Nucleophilicity of the Pyrrolidine. Pyrrolidine is a secondary amine and generally a good nucleophile. However, steric hindrance from substituents on the ring (e.g., at the 2- and 5-positions) or electron-withdrawing groups can significantly decrease its nucleophilicity.
-
Solution 1: Introduce a Nucleophilic Catalyst. The addition of a catalytic amount (1-10 mol%) of 4-(Dimethylamino)pyridine (DMAP) can dramatically accelerate the reaction. DMAP acts as a superior nucleophile that first reacts with Boc anhydride ((Boc)₂O) to form a highly reactive N-Boc-pyridinium intermediate.[3][4] This intermediate is a much more potent acylating agent, readily transferring the Boc group to even a hindered pyrrolidine.
-
Solution 2: Increase Reaction Temperature. For many standard Boc protections, reactions are run at room temperature.[5] If the reaction is sluggish due to steric hindrance, gently heating the reaction mixture to 40-55°C can provide the necessary activation energy to drive the reaction to completion. Monitor by TLC to avoid potential side reactions at elevated temperatures.
-
Solution 3: Ensure the Amine is Not Protonated. If your pyrrolidine starting material is an acid salt (e.g., a hydrochloride or trifluoroacetate salt), the amine is protonated and non-nucleophilic. You must add at least one equivalent of a base (e.g., triethylamine (TEA), NaHCO₃, or NaOH) to neutralize the salt and liberate the free amine before the protection can occur.
-
-
Cause B: Insufficiently Reactive Boc Reagent. While di-tert-butyl dicarbonate ((Boc)₂O) is the most common reagent, its reactivity may be insufficient for particularly challenging substrates.
-
Solution: Consider a More Reactive Boc Source. Reagents like 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) can be more effective for protecting less nucleophilic amines, although they are often more expensive.
-
Question 2: My reaction is complete, but I'm observing a significant side product. How do I identify and prevent it?
Answer: Side product formation compromises yield and complicates purification. The most common side products in Boc protections are related to the reactivity of the Boc anhydride and the choice of reagents.
-
Side Product A: Over-acylation or Reaction with Other Functional Groups. If your pyrrolidine substrate contains other nucleophilic groups (e.g., hydroxyls, phenols, or other amines), they can also be acylated by (Boc)₂O.
-
Causality: The reactivity of (Boc)₂O is enhanced by DMAP. While this is excellent for activating the desired reaction, it can also promote the undesired acylation of less nucleophilic groups like alcohols.[3][4]
-
Solution 1: Omit DMAP. If you have a sensitive substrate with multiple nucleophilic sites, running the reaction without DMAP will reduce the electrophilicity of the Boc source, often providing the necessary chemoselectivity. The reaction may be slower, but cleaner.
-
Solution 2: Choose Appropriate Base and Solvent. Using a weaker, non-nucleophilic base like sodium bicarbonate in a biphasic system (e.g., DCM/water or THF/water) can often favor the protection of the more nucleophilic amine over other functional groups.[5]
-
-
Side Product B: Urea Formation. In some cases, particularly with primary amines, isocyanate-related impurities can lead to urea byproducts. While less common with secondary amines like pyrrolidine, it's a possibility under certain conditions, especially at higher temperatures.
-
Solution: Maintain Lower Temperatures. Avoid excessive heating. Most Boc protections proceed efficiently at or slightly above room temperature. Catalyst-free systems in water have been shown to prevent such side products.[6]
-
Question 3: The reaction worked well, but the workup is difficult. How can I effectively remove excess (Boc)₂O and other reagents?
Answer: A clean workup is essential for obtaining a pure product. Excess (Boc)₂O can co-elute with the desired product during chromatography, and DMAP or other bases need to be removed.
-
Problem A: Removing Excess (Boc)₂O.
-
Solution 1: Basic or Nucleophilic Wash. (Boc)₂O is an anhydride and will react with nucleophiles. During the workup, washing the organic layer with a dilute solution of a nucleophilic amine (like aqueous ammonia or a primary amine scavenger resin) can convert the excess (Boc)₂O into a more polar carbamate that is easily removed in the aqueous phase. Polymer-supported trisamine is a highly effective scavenger for this purpose. Alternatively, washing with imidazole has been shown to be effective.[7]
-
Solution 2: Thermal Removal. (Boc)₂O is volatile and can be removed under high vacuum, especially with gentle heating (e.g., 40°C). This is often effective on a small scale.
-
-
Problem B: Removing Basic Impurities (TEA, DIPEA, DMAP).
-
Solution: Acidic Wash. A standard workup for Boc protection involves washing the organic layer with a dilute aqueous acid, such as 1 M HCl or a 5-10% citric acid solution.[8] This protonates the amine bases, rendering them water-soluble and easily removable in the aqueous layer. The Boc group is stable to brief exposure to dilute aqueous acid.[9]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Is a base always necessary for Boc protection? A1: No, a base is not strictly required.[3] The reaction of an amine with (Boc)₂O produces tert-butyl carbonate as a leaving group, which can decompose into tert-butoxide and CO₂. The tert-butoxide is sufficiently basic to deprotonate the ammonium intermediate. However, adding a base like TEA or NaHCO₃ is common practice to accelerate the reaction and to neutralize any acidic starting materials or byproducts.[10]
Q2: What is the best base to use: TEA, DIPEA, NaOH, or NaHCO₃? A2: The choice of base depends on the substrate and desired reaction conditions.
-
Triethylamine (TEA) & Diisopropylethylamine (DIPEA): These are organic-soluble, non-nucleophilic bases suitable for anhydrous conditions. DIPEA is more sterically hindered and is a good choice if you want to avoid any potential side reactions involving the base as a nucleophile.
-
Sodium Hydroxide (NaOH) & Sodium Bicarbonate (NaHCO₃): These are inorganic bases typically used in aqueous or biphasic solvent systems (e.g., THF/water, Dioxane/water).[5] NaHCO₃ is a mild and inexpensive base, making it a very common and safe choice for standard protections. NaOH is stronger and can be used to ensure complete deprotonation of amine salts.
Q3: Which solvent system is optimal? A3: The choice of solvent is flexible and often depends on the solubility of the pyrrolidine starting material.[5]
-
Anhydrous Aprotic Solvents (DCM, THF, Acetonitrile): These are excellent choices for reactions with organic bases like TEA and when water needs to be excluded.
-
Protic Solvents (Methanol, Ethanol): These can be effective, especially when the amine starting material has poor solubility in aprotic solvents.
-
Aqueous/Biphasic Systems (THF/Water, Dioxane/Water): These are often used with inorganic bases like NaHCO₃. They are robust, scalable, and simplify the workup, as the base and byproducts are easily removed in the aqueous phase. Running the reaction in water alone can also be a highly efficient and green option.[6]
Part 3: Visualization & Key Experimental Workflows
Troubleshooting Workflow for Low Yield
The following diagram outlines a decision-making process for troubleshooting an incomplete Boc protection reaction.
Caption: Decision tree for troubleshooting low-yield Boc protection reactions.
Comparative Summary of Reaction Conditions
The table below summarizes common reagents and conditions for the Boc protection of pyrrolidines, allowing for easy comparison.
| Parameter | Option 1 | Option 2 | Option 3 | Option 4 |
| Boc Reagent | (Boc)₂O | (Boc)₂O | (Boc)₂O | Boc-ON |
| Base | Triethylamine (TEA) | NaHCO₃ | None | TEA |
| Catalyst | DMAP (1-10 mol%) | None | None | None |
| Solvent | Dichloromethane (DCM) | THF / Water (1:1) | Methanol | Acetonitrile |
| Temperature | 0°C to Room Temp | Room Temperature | Room Temperature | Room Temperature |
| Best For... | Hindered or unreactive pyrrolidines | Standard, scalable reactions; acid-sensitive substrates | Simple, catalyst-free conditions | Highly unreactive amines |
| Key Pro | Very fast reaction rates | Excellent scalability, easy workup | Green, simple setup | Higher reactivity |
| Key Con | Risk of side reactions with sensitive substrates | Slower for hindered substrates | Can be slow | Higher cost |
Part 4: Validated Experimental Protocols
Protocol 1: Standard Boc Protection of Pyrrolidine using NaHCO₃
This protocol is robust, scalable, and suitable for most simple pyrrolidines.
-
Dissolution: In a round-bottom flask, dissolve pyrrolidine (1.0 eq.) in a 1:1 mixture of Tetrahydrofuran (THF) and water (to make a ~0.5 M solution of the amine).
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 eq.) to the solution and stir until it is well suspended.
-
Reagent Addition: To the stirring suspension, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in THF.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Transfer to a separatory funnel and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is often pure enough for subsequent steps. If necessary, purify by column chromatography on silica gel.
Protocol 2: DMAP-Catalyzed Boc Protection of a Sterically Hindered Pyrrolidine
This protocol is designed for challenging substrates where the standard conditions are too slow.
-
Dissolution: Dissolve the hindered pyrrolidine (1.0 eq.), triethylamine (TEA, 1.5 eq.), and 4-(Dimethylamino)pyridine (DMAP, 0.05 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) portion-wise to the cold solution. Caution: The reaction with DMAP can be rapid and cause gas evolution.[3][4]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Transfer to a separatory funnel and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography to remove baseline impurities and residual DMAP.
References
-
Varala, R., Nuvula, S., & Adapa, S. R. (2006). Iodine-Catalyzed an Efficient and Practical Procedure for the N-tert-Butoxycarbonylation of Amines under Solvent-Free Conditions. The Journal of Organic Chemistry, 71(21), 8283–8286. [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base + DMAP). Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Retrieved from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
-
O'Brien, Z. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed Central. Retrieved from [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
Campos, K., et al. (2024). α-Arylation of N-Boc Pyrrolidine. Organic Syntheses, 101, 382–394. [Link]
-
Reddit. (2023). Help Removing Excess Boc Anhydride. r/OrganicChemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. PubMed Central. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. PubMed Central. Retrieved from [Link]
-
Hong, W. P., Tran, V. H., & Kim, H.-K. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. RSC Advances, 11(28), 17161-17168. [Link]
-
MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4888. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Boc-protected bicycloproline. PubMed Central. Retrieved from [Link]
-
Beutner, G. L., et al. (2024). α-Arylation of N-Boc Pyrrolidine. Organic Syntheses, 101, 382-394. [Link]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Chemical Society Reviews, 42(12), 5259-5274. [Link]
-
ResearchGate. (2025). DMAPO/Boc2O‐Mediated One‐Pot Direct N‐Acylation of Sulfoximines with Carboxylic Acids. Retrieved from [Link]
-
Wang, D., et al. (2019). Total synthesis of phenanthroindolizidine alkaloids via asymmetric deprotonation of N-Boc-pyrrolidine. Organic & Biomolecular Chemistry, 17(3), 570-574. [Link]
-
New Journal of Chemistry. (2021). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (2025). Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate [(BOC)2O]. Retrieved from [Link]
-
Chemtips. (2012). Reactions that Work: Boc Protection. Retrieved from [Link]
-
ResearchGate. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2018). Which reagent can be the best replacement for DMAP in a chemical reaction?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Enantioselective syntheses of both enantiomers of cis-pyrrolidine 225H. PubMed Central. Retrieved from [Link]
-
MDPI. (2022). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 27(23), 8565. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 4. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. jk-sci.com [jk-sci.com]
Troubleshooting guide for the synthesis of chiral pyrrolidine intermediates
Technical Support Center: Synthesis of Chiral Pyrrolidine Intermediates
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of chiral pyrrolidine intermediates. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges encountered in the lab. The pyrrolidine ring is a cornerstone of modern pharmaceuticals, but its stereocontrolled synthesis is often fraught with difficulties.[1] This guide is structured as a series of questions and in-depth answers, reflecting the real-world problems you face. We will explore the causality behind experimental phenomena and provide validated troubleshooting strategies.
Section 1: Low Yield and Poor Substrate Conversion
Low yields are one of the most common frustrations in synthesis. The issue can often be traced back to catalyst deactivation, suboptimal reaction conditions, or inherent limitations of the chosen synthetic route. Let's dissect these problems.
Question: My intramolecular aza-Michael cyclization is stalling at 30% conversion, leading to low yields. What are the primary factors I should investigate?
Answer: Stalled reactions in intramolecular aza-Michael cyclizations, a powerful method for forming the pyrrolidine ring, often point to issues with the nucleophilicity of the amine, the reactivity of the Michael acceptor, or catalyst inhibition.[1]
-
Amine Nucleophilicity and Protecting Groups: The nitrogen must be sufficiently nucleophilic to attack the activated alkene.
-
Causality: Bulky or strongly electron-withdrawing N-protecting groups (e.g., Boc, Cbz) can reduce the amine's nucleophilicity. While necessary for other steps, they can hinder the key cyclization. In some cases, the reaction requires a free secondary amine.
-
Troubleshooting Protocol:
-
Assess the Protecting Group: If using a protecting group, consider if a less sterically demanding or less electron-withdrawing alternative (e.g., a benzyl group that can be removed later) is viable for your synthetic route.
-
pH and Basicity: The reaction medium's pH is critical. If the amine is protonated (too acidic), it's no longer a nucleophile. If the conditions are too basic, unwanted side reactions can occur. The use of a non-nucleophilic base like DBU can sometimes facilitate the reaction without causing side reactions.[2]
-
Deprotection-Cyclization Cascade: In some cases, performing the N-deprotection in situ can generate a highly reactive free amine that immediately cyclizes. This approach, however, requires careful screening of conditions to ensure compatibility.
-
-
-
Michael Acceptor Reactivity: The electrophilicity of the α,β-unsaturated system is paramount.
-
Causality: Thioesters are generally more reactive Michael acceptors than their corresponding oxoesters or ketones, which can significantly improve reaction rates and yields.[1]
-
Recommendation: If your substrate contains a ketone or ester as the activating group, consider synthesizing a thioester analogue. This modification increases the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack.
-
-
Solvent Choice: The solvent can influence reactant solubility and the stability of charged intermediates or transition states.
-
Recommendation: Screen a range of solvents with varying polarities (e.g., Toluene, Dichloromethane, THF, Acetonitrile). Aprotic polar solvents often perform well.
-
Below is a logical workflow for troubleshooting low conversion in your cyclization reaction.
Caption: Troubleshooting workflow for low conversion.
Section 2: Poor Stereoselectivity
Achieving high enantiomeric or diastereomeric excess is the central goal of chiral synthesis. Poor selectivity often results from a poorly organized transition state, where the chiral catalyst or auxiliary fails to effectively discriminate between the two competing stereochemical pathways.
Question: My proline-catalyzed aldol reaction is yielding a product with low enantiomeric excess (e.e.). How can I systematically improve the stereoselectivity?
Answer: Proline and its derivatives catalyze reactions by forming a transient enamine, and the stereoselectivity is dictated by how this enamine intermediate interacts with the electrophile.[3] The catalyst's structure, particularly substituents on the pyrrolidine ring, creates a specific steric environment that shields one face of the enamine, directing the electrophile to the other.[3] Low e.e. indicates a flaw in this stereochemical control.
-
Catalyst Structure and Purity:
-
Causality: The foundational work in organocatalysis showed that even minor changes to the pyrrolidine scaffold, such as the stereochemistry of a hydroxyl group at the 4-position, can dramatically alter or even reverse the enantioselectivity.[4] The presence of a hydrogen-bond-donating group (like a carboxylic acid in proline or a triazole) is often crucial for coordinating the electrophile and organizing the transition state.[3]
-
Troubleshooting Protocol:
-
Verify Catalyst Identity and Purity: Ensure you are using the correct catalyst enantiomer and that it is of high chemical and optical purity. An impure catalyst is a common source of poor results.
-
Consider a More Sophisticated Catalyst: While L-proline is the classic choice, it suffers from poor solubility in many organic solvents.[3] Modern diarylprolinol silyl ether catalysts (Hayashi-Jørgensen catalysts) or other substituted pyrrolidines offer superior steric shielding and solubility, often leading to significantly higher e.e. values.[3][5]
-
-
-
Reaction Conditions:
-
Water Content: Strict control of water is critical. Water can hydrolyze the enamine intermediate or compete for hydrogen bonding sites, disrupting the organized transition state.
-
Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) decreases the thermal energy of the system, which amplifies the small energy difference between the two diastereomeric transition states, leading to higher selectivity.
-
Solvent Effects: The solvent's polarity and ability to form hydrogen bonds can interfere with the catalyst-substrate complex. Non-polar, aprotic solvents like toluene or dichloromethane are often preferred.
-
Table 1: Impact of Key Parameters on Enantioselectivity
| Parameter | Common Issue | Recommended Action | Rationale |
| Catalyst | L-Proline has low solubility and moderate steric bulk. | Switch to a diarylprolinol silyl ether or other substituted pyrrolidine catalyst. | Provides greater steric shielding and improved solubility, leading to a more ordered transition state.[3] |
| Water | Presence of adventitious water. | Use rigorously dried solvents and reagents. Add molecular sieves. | Water can disrupt the catalytic cycle and the hydrogen-bonding network essential for stereocontrol. |
| Temperature | Reaction run at ambient temperature. | Decrease temperature to 0 °C, -20 °C, or lower. | Lower thermal energy enhances the energy difference between competing transition states, favoring one enantiomer. |
| Solvent | Polar, protic solvents (e.g., alcohols). | Use non-polar, aprotic solvents (e.g., Toluene, CH2Cl2). | Minimizes interference with the hydrogen bonding between the catalyst and the electrophile. |
The following diagram illustrates the decision-making process for optimizing enantioselectivity.
Sources
How to increase the enantiomeric excess in the synthesis of (S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate
A Guide to Maximizing Enantiomeric Excess for Pharmaceutical Research and Development
Welcome to the technical support center for the synthesis of (S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the enantiomeric excess (ee) of this critical chiral building block. High enantiopurity is paramount for the efficacy and safety of many pharmaceutical compounds, and this guide provides in-depth technical assistance to achieve this goal.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the synthesis of this compound that can lead to a reduction in enantiomeric excess.
I. Issues Related to the Chiral Starting Material
Question: My synthesis starts with L-proline, but the final product shows a lower than expected enantiomeric excess. What could be the cause?
Answer: While L-proline is an excellent chiral starting material, racemization can occur under certain conditions. Here are key aspects to investigate:
-
Starting Material Purity: Always verify the enantiomeric purity of your L-proline source. Use a reputable supplier and, if in doubt, determine the enantiomeric excess of the starting material using a suitable analytical method, such as chiral HPLC after derivatization.[1]
-
Reaction Conditions for N-protection: The introduction of the Boc protecting group is typically a robust reaction. However, prolonged exposure to harsh acidic or basic conditions during workup can lead to slight racemization. Ensure the reaction is carried out under mild conditions and that the workup is performed efficiently.
-
Storage of L-proline: L-proline is hygroscopic. Moisture can sometimes facilitate side reactions or degradation that might affect the stereochemical integrity in subsequent steps. Store L-proline in a desiccator.
II. Challenges During the Conversion of the Carboxylic Acid to the Nitrile
Question: I am converting the carboxylic acid of N-Boc-L-proline to the corresponding amide and then dehydrating to the nitrile. Where in this sequence is racemization most likely to occur, and how can I mitigate it?
Answer: This two-step conversion is a common point for the erosion of enantiomeric excess.
-
Amide Coupling Step: The activation of the carboxylic acid for amidation is a critical step.
-
Reagent Selection: Certain coupling reagents, especially when used with additives like 1-hydroxybenzotriazole (HOBt), have been shown to cause racemization in proline derivatives.[2] Consider using coupling reagents less prone to racemization, such as HATU or COMU, or employing a mixed anhydride method.
-
Temperature Control: Perform the coupling reaction at low temperatures (e.g., 0 °C to room temperature) to minimize the rate of racemization.[3]
-
-
Dehydration of the Amide: The dehydration of the primary amide to the nitrile typically involves reagents like trifluoroacetic anhydride, phosphorus oxychloride, or cyanuric chloride. While generally stereochemically benign, harsh reaction conditions (e.g., high temperatures, prolonged reaction times) should be avoided.
Protocol for Minimizing Racemization during Amidation:
-
Dissolve N-Boc-L-proline in an appropriate aprotic solvent (e.g., DMF, DCM).
-
Cool the solution to 0 °C.
-
Add your chosen coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).
-
Stir for a short period to activate the acid.
-
Add the ammonia source (e.g., ammonia solution or ammonium chloride with a base) dropwise.
-
Maintain the temperature at 0 °C for a few hours and then allow it to slowly warm to room temperature while monitoring the reaction progress by TLC or LC-MS.
-
Perform a standard aqueous workup, being mindful to avoid strongly acidic or basic conditions.
III. Direct Conversion of Carboxylic Acid to Nitrile
Question: I am attempting a one-pot conversion of the carboxylic acid to the nitrile to shorten the synthesis. Is this advisable for maintaining enantiopurity?
Answer: While one-pot procedures are attractive for their efficiency, they can sometimes present challenges in controlling side reactions and maintaining stereochemical integrity. If you are employing a one-pot method, careful optimization is crucial. A reported one-pot method involves the reaction of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid with acetonitrile in the presence of sulfuric acid.[2] In this specific case, the chirality is already embedded in the pyrrolidine ring, and the reaction at the carboxyl group is less likely to affect the stereocenter at C2. However, strong acidic conditions and elevated temperatures can still pose a risk for racemization of proline derivatives.[3]
Troubleshooting a One-Pot Conversion:
-
Temperature Profile: Carefully control the reaction temperature. Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Acid Concentration: Use the minimum effective concentration of the acid catalyst.
-
Reaction Time: Monitor the reaction closely and quench it as soon as it reaches completion to avoid prolonged exposure to harsh conditions.
IV. Purification and Enantiomeric Excess Enhancement
Question: My final product has an enantiomeric excess of 95%, but I need >99% for my application. How can I improve the enantiopurity of the final product?
Answer: Achieving very high enantiomeric excess often requires a purification step specifically designed to separate enantiomers.
-
Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers and is the most common method for both analytical determination and preparative separation of chiral compounds.[4][5][6]
-
Column Selection: A variety of chiral stationary phases (CSPs) are available. For pyrrolidine derivatives, polysaccharide-based columns (e.g., Chiralpak series) are often a good starting point.[1]
-
Method Development: Systematic screening of mobile phases (e.g., hexane/isopropanol, ethanol/heptane) and additives (e.g., trifluoroacetic acid, diethylamine) is necessary to achieve baseline separation.
-
-
Diastereomeric Recrystallization: This classical method involves reacting your enantiomerically enriched product with a chiral resolving agent to form diastereomers. These diastereomers have different physical properties and can often be separated by crystallization. Following separation, the chiral auxiliary is removed to yield the highly enantioenriched desired product.
Workflow for Chiral HPLC Method Development:
Caption: Workflow for Chiral HPLC Method Development.
Experimental Protocols
Protocol 1: Synthesis of this compound from N-Boc-L-prolinamide
This protocol outlines the dehydration of the amide to the nitrile, a critical step where reaction conditions can influence the final enantiomeric excess.
Materials:
-
(S)-tert-butyl 2-(aminocarbonyl)pyrrolidine-1-carboxylate (N-Boc-L-prolinamide)
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve (S)-tert-butyl 2-(aminocarbonyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (2.2 eq) to the stirred solution.
-
Add trifluoroacetic anhydride (1.1 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a general method for the analytical determination of the enantiomeric excess of the final product.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., CHIRALPAK® IC, 4.6 x 250 mm, 5 µm)
Mobile Phase Preparation:
-
Prepare a mobile phase of n-Hexane and Isopropanol (IPA) in a ratio of 90:10 (v/v).
-
Add a small amount of an additive if necessary to improve peak shape, for example, 0.1% trifluoroacetic acid (TFA) for acidic compounds or 0.1% diethylamine (DEA) for basic compounds.
-
Degas the mobile phase before use.
Sample Preparation:
-
Prepare a racemic standard of tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate for peak identification.
-
Dissolve a small amount of the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 25 °C
-
Injection volume: 10 µL
-
Detection wavelength: 210 nm
Data Analysis:
-
Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.
-
Inject the synthesized sample.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Data Summary
The following table provides a hypothetical comparison of different synthetic strategies and their potential impact on the enantiomeric excess of this compound.
| Starting Material | Key Conversion Step | Potential Racemization Risk | Typical Achievable ee (before chiral purification) |
| L-Proline | Amidation with HOBt/EDC | High | 90-95% |
| L-Proline | Amidation with HATU | Low to Medium | >98% |
| L-Prolinamide | Dehydration with TFAA | Low | >99% |
| (S)-Pyroglutamic acid | Ring opening and functionalization | Medium | 95-98% |
Visualizing the Path to High Enantiopurity
The following diagram illustrates the key decision points and potential pitfalls in the synthesis of enantiopure this compound.
Caption: Synthetic pathway and troubleshooting for high enantiomeric excess.
References
-
Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. Available at: [Link]
- Preparation method for pyrrolidine-2-carboxylic acid derivatives. Google Patents.
-
Regio- and Enantioselective Allylic Cyanomethylation by Synergistic Rhodium and Silane Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Proline Derivatives in Organic Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society. Available at: [Link]
-
Synthesis of enantiomerically pure δ-benzylproline derivatives. New Journal of Chemistry. Available at: [Link]
-
Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. PubMed. Available at: [Link]
-
Stereoselective Synthesis of Quaternary Proline Analogues. PMC. Available at: [Link]
-
Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. Green Chemistry. Available at: [Link]
-
A Transition State for the Enantioselective Deprotonation of N-Boc-Pyrrolidine With Isopropyllithium/(-)-Sparteine Chiral Diamines, Part 2. Angewandte Chemie International Edition. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3. ResearchGate. Available at: [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Available at: [Link]
-
Enantioselective Synthesis of Chiral Proline Derivatives. ResearchGate. Available at: [Link]
-
Rh-Catalyzed Asymmetric Hydrogenation of Polynitrogen Heterocycle-Substituted Phenylacrylonitriles. ACS Publications. Available at: [Link]
-
Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC. Available at: [Link]
-
"Two Studies: Stereoselective C-C Bond Formations of N-Boc-Piperidines ". ScholarWorks@UARK. Available at: [Link]
-
Studies on racemization kinetics of L-proline and L-histidine. ResearchGate. Available at: [Link]
- SYNTHESIS AND USES OF PYROGLUTAMIC ACID DERIVATIVES. Google Patents.
-
sp³ C−H alkylation of N‐boc pyrrolidine with (bromomethyl)cyclohexane... ResearchGate. Available at: [Link]
- Synthetic method of Boc-L-Pyroglutamic acid methyl ester. Google Patents.
Sources
- 1. impactfactor.org [impactfactor.org]
- 2. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of N-Protected Pyrrolidines
Welcome to the Technical Support Center for N-Protected Pyrrolidine Synthesis. As a Senior Application Scientist, I've designed this guide to address the common challenges encountered in the synthesis of these crucial building blocks. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming synthetic hurdles. The advice herein is based on established chemical principles and field-proven insights to ensure the robustness and reproducibility of your synthetic routes.
Section 1: Challenges in N-Protection
The first step in many synthetic sequences involving pyrrolidines is the protection of the nitrogen atom. The choice of protecting group is critical and can significantly impact the outcome of subsequent reactions. Here, we address common issues associated with the introduction of frequently used protecting groups.
FAQ 1: My N-Boc protection of pyrrolidine (or a substituted pyrrolidine) is incomplete, resulting in low yields. What are the likely causes and how can I improve the reaction?
Root Cause Analysis:
Incomplete N-Boc protection is a common issue that can often be traced back to several factors:
-
Reagent Quality: Di-tert-butyl dicarbonate (Boc₂O) can degrade over time, especially if not stored properly. Hydrolysis to tert-butanol and CO₂ is a common degradation pathway.
-
Base Selection and Stoichiometry: The choice and amount of base are crucial. While triethylamine (TEA) is commonly used, its basicity may be insufficient for less nucleophilic pyrrolidines or if acidic impurities are present. Sterically hindered bases might also be less effective.
-
Solvent Effects: The reaction is typically performed in aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. The solubility of the pyrrolidine salt and the reagents can influence the reaction rate.
-
Reaction Temperature: While often run at room temperature, some sterically hindered or electron-deficient pyrrolidines may require elevated temperatures to achieve complete conversion.
Troubleshooting Protocol:
-
Verify Reagent Quality: Use freshly opened or properly stored Boc₂O. If degradation is suspected, a simple ¹H NMR can be used to check its purity.
-
Optimize the Base:
-
Switch to a stronger, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 4-dimethylaminopyridine (DMAP) as a catalyst (typically 0.1 eq).
-
Ensure at least one equivalent of the base is used to neutralize the acid formed during the reaction, with a slight excess often being beneficial.
-
-
Solvent Screening: If solubility is an issue, consider solvent mixtures. For example, a mixture of DCM and THF can improve the solubility of various components.
-
Temperature Adjustment: Gradually increase the reaction temperature, for instance, to 40 °C, and monitor the reaction progress by TLC or LC-MS.
| Parameter | Recommendation | Rationale |
| Reagent | Fresh Boc₂O | Old reagent may be hydrolyzed, leading to lower effective concentration. |
| Base | DIPEA or TEA with catalytic DMAP | Stronger, non-nucleophilic bases can accelerate the reaction. |
| Solvent | DCM, THF, or Acetonitrile | Aprotic solvents are standard; ensure all reactants are soluble. |
| Temperature | Room Temperature to 40 °C | Increased temperature can overcome activation energy barriers. |
FAQ 2: I am observing side products during the N-Cbz protection of my pyrrolidine derivative. What are these and how can I avoid them?
Root Cause Analysis:
The most common side product in N-Cbz protection using benzyl chloroformate (Cbz-Cl) is the formation of a urea derivative from the reaction of the product with unreacted starting material or another amine. Over-alkylation is also a possibility if the starting pyrrolidine has other nucleophilic sites.
-
Slow Addition of Reagent: Rapid addition of Cbz-Cl can lead to localized high concentrations, promoting side reactions.
-
Incorrect Stoichiometry: An excess of the pyrrolidine starting material can lead to the formation of urea byproducts.
-
Inadequate Quenching: Failure to properly quench the reaction can lead to the formation of byproducts during workup.
Troubleshooting Protocol:
-
Controlled Reagent Addition: Add the Cbz-Cl dropwise to a cooled solution (0 °C) of the pyrrolidine and base. This maintains a low concentration of the electrophile and minimizes side reactions.
-
Stoichiometric Control: Use a slight excess (1.05-1.1 equivalents) of Cbz-Cl to ensure complete consumption of the starting amine.
-
Effective Quenching: Quench the reaction with a nucleophilic scavenger, such as a primary amine (e.g., a small amount of glycine solution) or by washing with an aqueous solution of a mild base like sodium bicarbonate to remove any unreacted Cbz-Cl.
Section 2: Pitfalls in Pyrrolidine Ring Formation
The construction of the pyrrolidine ring is a critical step that can be fraught with challenges, including incomplete cyclization, poor stereocontrol, and the formation of undesired byproducts.
FAQ 3: My intramolecular cyclization to form a substituted N-protected pyrrolidine is failing or giving low yields. What are the common failure modes?
Root Cause Analysis:
Intramolecular cyclizations, such as the cyclization of N-protected amino alcohols or amino halides, can be challenging. Common issues include:
-
Reduced Nucleophilicity of the Protected Nitrogen: Carbamate protecting groups like Boc and Cbz significantly reduce the nucleophilicity of the nitrogen atom, making cyclization more difficult.[1]
-
Competing Intermolecular Reactions: At higher concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomers or polymers.
-
Poor Leaving Group: In the case of amino alcohol cyclization, the hydroxyl group is a poor leaving group and requires activation (e.g., as a tosylate, mesylate, or halide). Incomplete activation will result in a failed reaction.
-
Steric Hindrance: Bulky substituents on the acyclic precursor can disfavor the conformation required for cyclization.
Troubleshooting Workflow:
Troubleshooting workflow for intramolecular cyclization.
FAQ 4: I am struggling with poor diastereoselectivity in the synthesis of a 2,5-disubstituted N-Boc-pyrrolidine. How can I improve the stereochemical outcome?
Root Cause Analysis:
Achieving high diastereoselectivity is a common challenge, particularly in reactions that create multiple stereocenters simultaneously.
-
Thermodynamic vs. Kinetic Control: The reaction conditions may favor the formation of the thermodynamic product, which may not be the desired diastereomer.
-
Choice of Reagents and Catalysts: The stereochemical outcome of many reactions is highly dependent on the choice of catalyst, ligands, and reagents. For example, in Pd-catalyzed carboamination reactions, the choice of phosphine ligand is critical for diastereoselectivity.[2]
-
Substrate Control: The inherent stereochemistry of the starting material may not be sufficient to direct the formation of the new stereocenters.
Troubleshooting Protocol:
-
Temperature Screening: Run the reaction at a range of temperatures. Lower temperatures often favor the kinetic product, which may be the desired diastereomer.
-
Reagent and Catalyst Optimization:
-
If using a catalytic method, screen a variety of ligands. For example, in asymmetric syntheses, chiral ligands can impart high levels of stereocontrol.
-
For reductions, consider bulky reducing agents that can approach the substrate from a specific face.
-
-
Protecting Group Influence: The steric bulk of the N-protecting group can influence the facial selectivity of reactions. Consider if a larger or smaller protecting group could alter the diastereomeric ratio.
Section 3: Deprotection Dilemmas
The final step in many synthetic sequences is the removal of the N-protecting group. This step can be problematic, especially in the presence of other sensitive functional groups.
FAQ 5: My Cbz deprotection by catalytic hydrogenation is slow or incomplete. What are the common causes of failure?
Root Cause Analysis:
Catalytic hydrogenation is the most common method for Cbz deprotection, but it is susceptible to several issues, particularly in complex molecules.
-
Catalyst Poisoning: The palladium catalyst is highly sensitive to poisoning by various functional groups, especially those containing sulfur (e.g., thiols, thioethers) or certain nitrogen heterocycles.[3]
-
Poor Substrate Solubility: The substrate must be soluble in the reaction solvent to interact effectively with the solid-supported catalyst.
-
Steric Hindrance: A sterically encumbered Cbz group may have limited access to the catalyst surface.
-
Product Inhibition: The product amine can sometimes coordinate to the palladium catalyst and inhibit its activity.
Troubleshooting Protocol:
-
Identify and Remove Catalyst Poisons: Ensure all starting materials and solvents are free from sulfur-containing impurities. If the substrate itself contains a poisoning moiety, catalytic hydrogenation may not be a viable option.
-
Optimize Reaction Conditions:
-
Solvent: Screen a range of solvents to improve substrate solubility. Protic solvents like methanol or ethanol are common, but mixtures with THF or ethyl acetate can be effective.
-
Catalyst Loading: Increase the catalyst loading (e.g., from 10 mol% to 20 mol% or higher).
-
Hydrogen Pressure: Increase the hydrogen pressure using a Parr shaker.
-
Additive: Add a small amount of a weak acid, such as acetic acid, to protonate the product amine and prevent product inhibition.[4]
-
-
Alternative Deprotection Methods: If hydrogenation fails, consider alternative methods for Cbz cleavage:
-
Acidolysis: Strong acids like HBr in acetic acid can cleave the Cbz group, but this method is harsh and not compatible with acid-sensitive functional groups.[5]
-
Transfer Hydrogenation: Use a hydrogen donor like ammonium formate or cyclohexene with Pd/C. This can sometimes be more effective than using hydrogen gas.
-
Nucleophilic Cleavage: For substrates with sensitive functionalities, nucleophilic deprotection using reagents like 2-mercaptoethanol can be effective.[6]
-
FAQ 6: I am observing unexpected side reactions during the Fmoc deprotection of my pyrrolidine-containing peptide. What are these and how can I mitigate them?
Root Cause Analysis:
Fmoc deprotection is typically achieved using a solution of piperidine in DMF. However, this can lead to side reactions, especially in sensitive sequences.
-
Aspartimide Formation: If an aspartic acid residue is present, the deprotected amine can attack the side-chain ester, leading to the formation of a five-membered aspartimide ring. This can lead to epimerization and the formation of β-aspartyl peptides.[7]
-
Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur to form a diketopiperazine, cleaving the peptide from the solid support.
-
Reaction with Dibenzofulvene: The dibenzofulvene byproduct of Fmoc cleavage is an electrophile and can react with nucleophilic residues if not effectively scavenged by the base.
Troubleshooting Protocol:
-
For Aspartimide-Prone Sequences:
-
Use a less hindered base like piperazine in combination with DBU.[8]
-
Add a small amount of a weak acid, such as formic acid, to the deprotection solution to suppress aspartimide formation.
-
Use a modified aspartic acid building block with a protecting group designed to minimize this side reaction.
-
-
To Prevent Diketopiperazine Formation:
-
Use a resin with a more sterically hindered linker (e.g., a 2-chlorotrityl resin).
-
Couple the third amino acid immediately after the deprotection of the second residue to minimize the time the free dipeptide is exposed to basic conditions.
-
-
Ensure Efficient Scavenging: Use a sufficient concentration of a secondary amine like piperidine or pyrrolidine to trap the dibenzofulvene byproduct.[9]
Section 4: Purification Predicaments
The purification of N-protected pyrrolidines can be challenging due to their physical properties.
FAQ 7: I am having difficulty purifying my N-Boc protected pyrrolidine by column chromatography. It streaks on the column and I get poor separation. What can I do?
Root Cause Analysis:
N-Boc protected pyrrolidines can be challenging to purify by silica gel chromatography for several reasons:
-
Residual Basicity: The nitrogen atom, although protected, can still exhibit some basicity, leading to interaction with the acidic silica gel and causing streaking.
-
Hydrophobicity and Polarity: The Boc group increases the lipophilicity of the molecule, which can lead to poor solubility in more polar eluent systems. The polarity of the molecule can also be very similar to that of byproducts, making separation difficult.
Troubleshooting Protocol:
-
Deactivate the Silica Gel: Add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to the eluent. This will neutralize the acidic sites on the silica and reduce streaking.
-
Optimize the Eluent System:
-
Systematically screen different solvent systems. A common starting point is a mixture of hexanes and ethyl acetate. For more polar compounds, dichloromethane and methanol may be more effective.
-
Consider using a gradient elution to improve separation.
-
-
Alternative Purification Techniques:
-
Acid-Base Extraction: If the impurities have significantly different acid-base properties, an extractive workup can be highly effective.
-
Crystallization: If the product is a solid, crystallization can be an excellent method for purification, often providing very high purity material.
-
Reversed-Phase Chromatography: For very polar or water-soluble compounds, reversed-phase chromatography may be more suitable than normal-phase chromatography.[10]
-
References
- Park, H., Kwon, Y., Shin, J. E., Kim, W.-J., Hwang, S., Lee, S., & Kim, S. (2017). An Acid-Promoted Synthesis of Azaheterocycles from N-Carbamate-Protected Amino Alcohols. Synthesis, 49(12), 2761–2767.
- Bertrand, M. B., & Wolfe, J. P. (2005). Stereoselective synthesis of N-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides. Tetrahedron, 61(26), 6447–6459.
- Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen.
- Geahchan, S., & El-Faham, A. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(42), 14170–14179.
- BenchChem. (2025). Technical Support Center: Cbz Removal in PROTAC Synthesis.
- Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). Cbz, Alloc, and methyl carbamate protected amines can be readily deprotected by treatment with 2-mercaptoethanol in the presence of potassium phosphate in N,N-dimethylacetamide at 75 °C. Organic Letters, 24(21), 3736–3740.
- Aapptec. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU.
- Pathare, R. (2003). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?
- Verardo, G., Dolce, A., & Toniutti, N. (1999). A fast reductive condensation of anilines with 2,5-dimethoxytetrahydrofuran and sodium borohydride in acidic water medium affords pyrrolidines in very good yields. Synthesis, (1), 74–79.
- BenchChem. (2025). Common side products in (S)-3-Acetyl-1-Boc-pyrrolidine synthesis and how to avoid them.
- Craig, D., & Ward, S. E. (2008). Deprotection of N-benzoylpyrrolidines.
- Choubey, P. K., & Singh, S. K. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Future Medicinal Chemistry, 12(15), 1417–1440.
- Abd-El-Aziz, A. S., & Agatemor, C. (2021). Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines. ACS Omega, 6(24), 15937–15947.
- Medley, J. W., & Myers, A. G. (2010).
- Zeng, L., & Kassel, D. B. (1998). High-Throughput Purification of Combinatorial Libraries II: Automated Separation of Single Diastereomers from a 4-Amido-pyrrolidone Library Containing Intentional Diastereomer Pairs.
- Hlebowicz, E., & Sarvi, F. (2020). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 10(42), 25066–25074.
- O'Brien, P., & Childs, A. C. (2005). Total synthesis of phenanthroindolizidine alkaloids via asymmetric deprotonation of N-Boc-pyrrolidine. Organic & Biomolecular Chemistry, 3(20), 3749–3751.
- El-Faham, A., & Albericio, F. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615–4629.
- Curly Arrow. (2010).
- Li, C., & Jia, Y. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules, 29(12), 2845.
- Bower, J. F., & Krische, M. J. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Journal of the American Chemical Society, 143(24), 9036–9042.
- Szaniszlo, P., & Toth, G. K. (2016). COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS. Journal of the Serbian Chemical Society, 81(10), 1135–1142.
- BenchChem. (2025). Technical Support Center: Cbz Removal in PROTAC Synthesis.
- Zeynizadeh, B., & Shirini, F. (2004). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. Bulletin of the Korean Chemical Society, 25(11), 1649–1652.
- Ota, Y., & Nishikata, T. (2022). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society, 144(32), 14594–14601.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
- Bertrand, M. B., & Wolfe, J. P. (2005). Stereoselective synthesis of N-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides. Tetrahedron, 61(26), 6447–6459.
- Coldham, I., & Vennall, G. P. (2003). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry, 1(11), 1845–1855.
- Aapptec. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- Coin, I., & Beyermann, M. (2023). Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis. ACS Omega, 8(4), 3656–3662.
- Barany, G. (2024). An array of orthogonal N-protecting groups for the amino acids, using l-alanine methyl ester as the exemplifying amino acid.
- O'Brien, P., & Childs, A. C. (2005). Total synthesis of phenanthroindolizidine alkaloids via asymmetric deprotonation of N-Boc-pyrrolidine. RSC Publishing.
- Carretero, J. C., & Arrayas, R. G. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(40), 7350–7355.
- Pasch, H., & Rode, K. (2011). Separation of statistical poly[(N-vinyl pyrrolidone)-co-(vinyl acetate)]s by reversed-phase gradient liquid chromatography.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.
- University of Bristol. (n.d.).
Sources
- 1. Pyrrolidine synthesis [organic-chemistry.org]
- 2. Stereoselective synthesis of N-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tdcommons.org [tdcommons.org]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. Separation of statistical poly[(N-vinyl pyrrolidone)-co-(vinyl acetate)]s by reversed-phase gradient liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to the Scalable Synthesis of (S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate
Welcome to the technical support center for the synthesis of (S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the scalable synthesis of this valuable chiral building block. Our aim is to equip you with the necessary knowledge to confidently execute this synthesis, anticipate potential challenges, and systematically resolve any issues that may arise.
Introduction to the Synthetic Strategy
The most common and scalable synthetic route to this compound initiates from the commercially available and chiral starting material, (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, also known as N-Boc-L-prolinol. The synthesis is a two-step process:
-
Activation of the Primary Alcohol: The primary hydroxyl group of N-Boc-L-prolinol is converted into a good leaving group. This is typically achieved through tosylation or mesylation, yielding a tosylate or mesylate intermediate, respectively. This step is crucial as the hydroxyl group itself is a poor leaving group for nucleophilic substitution.[1][2]
-
Nucleophilic Substitution with Cyanide: The activated intermediate is then subjected to a nucleophilic substitution reaction with a cyanide salt, typically sodium or potassium cyanide, to introduce the desired cyanomethyl group. This reaction proceeds via an SN2 mechanism, which results in an inversion of stereochemistry at the adjacent carbon is not a concern here as the reaction is at the methylene carbon.[1][3]
This guide will provide detailed protocols for each step, followed by comprehensive troubleshooting guides and frequently asked questions.
Visualizing the Workflow
Synthetic Pathway
Caption: A diagram illustrating the two-step synthesis.
Detailed Experimental Protocols
Step 1: Synthesis of (S)-tert-butyl 2-(((p-tolylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate
This protocol is designed for a multigram scale synthesis.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | 201.27 | 50.0 g | 0.248 | 1.0 |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 56.8 g | 0.298 | 1.2 |
| Triethylamine (Et₃N) | 101.19 | 41.6 mL | 0.298 | 1.2 |
| Dichloromethane (DCM), anhydrous | - | 500 mL | - | - |
| Deionized Water | - | 250 mL | - | - |
| 1 M Hydrochloric Acid (HCl) | - | 250 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | 250 mL | - | - |
| Saturated Sodium Chloride (Brine) solution | - | 250 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | 20 g | - | - |
Procedure:
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Base: Add triethylamine (1.2 eq) to the cooled solution.
-
Addition of TsCl: Dissolve p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM and add it dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product, (S)-tert-butyl 2-(((p-tolylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate, is typically a viscous oil or a low-melting solid and can often be used in the next step without further purification if TLC shows a clean conversion. If necessary, it can be purified by flash column chromatography on silica gel.
Step 2: Synthesis of this compound
Safety First: Sodium cyanide is highly toxic. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including double gloves, safety goggles, and a lab coat. Have a cyanide antidote kit readily available and be familiar with its use.[4][5][6]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (based on 100% yield from Step 1) | Moles | Equivalents |
| (S)-tert-butyl 2-(((p-tolylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate | 355.45 | 88.2 g | 0.248 | 1.0 |
| Sodium Cyanide (NaCN) | 49.01 | 14.6 g | 0.298 | 1.2 |
| Dimethyl Sulfoxide (DMSO), anhydrous | - | 500 mL | - | - |
| Deionized Water | - | 1 L | - | - |
| Ethyl Acetate (EtOAc) | - | 1 L | - | - |
| Saturated Sodium Chloride (Brine) solution | - | 500 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | 20 g | - | - |
Procedure:
-
Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, dissolve the crude (S)-tert-butyl 2-(((p-tolylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous DMSO.
-
Addition of Cyanide: Add sodium cyanide (1.2 eq) to the solution.
-
Heating and Monitoring: Heat the reaction mixture to 60-70 °C and stir vigorously. Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing 1 L of deionized water and stir for 30 minutes.
-
Transfer the aqueous mixture to a large separatory funnel and extract with ethyl acetate (3 x 300 mL).
-
Combine the organic layers and wash with brine (2 x 250 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by vacuum distillation or by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a colorless oil or a white solid.
Troubleshooting Guide
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common problems.
Detailed Troubleshooting Table
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Incomplete Tosylation | - Poor quality or decomposed TsCl.- Insufficient amount of TsCl or base.- Reaction temperature too low or reaction time too short.- Presence of water in the reaction. | - Use fresh, high-quality TsCl.- Ensure accurate stoichiometry (1.2 eq of both TsCl and base).- Allow the reaction to stir for a longer duration or warm to room temperature after initial stirring at 0 °C.- Use anhydrous solvents and reagents. |
| Step 1: Formation of Side Products | - Reaction of the tosylate with the amine base (e.g., pyridine, triethylamine).- Overheating leading to decomposition. | - Maintain the reaction temperature at 0 °C during the addition of TsCl.- Use a non-nucleophilic base like 2,6-lutidine if side reactions with the base are suspected. |
| Step 2: Incomplete Cyanation | - Poor solubility of NaCN in the solvent.- Insufficient reaction temperature or time.- Deactivation of the tosylate (e.g., by hydrolysis). | - Ensure anhydrous DMSO is used to maximize NaCN solubility.- Consider using a combination of DMSO and a less viscous co-solvent.- Increase the reaction temperature to 80-90 °C.- Add a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to enhance the nucleophilicity of the cyanide ion. |
| Step 2: Formation of Elimination Product | - The tosylate is a good leaving group, and if the cyanide ion acts as a base, E2 elimination can compete with SN2 substitution. | - Use a polar aprotic solvent like DMSO or DMF, which favors SN2 reactions.- Avoid excessively high reaction temperatures.- Ensure a sufficient concentration of the cyanide nucleophile. |
| Difficulty in Product Purification | - Presence of unreacted starting materials or side products.- The product being an oil that is difficult to crystallize. | - For the tosylate, ensure a thorough aqueous work-up to remove the base and its salts.- For the final product, if crystallization is challenging, vacuum distillation can be an effective purification method.- Column chromatography can be used, but may be less practical for very large scales. |
Frequently Asked Questions (FAQs)
Q1: Can I use methanesulfonyl chloride (MsCl) instead of p-toluenesulfonyl chloride (TsCl)?
A1: Yes, methanesulfonyl chloride can be used to form the corresponding mesylate, which is also an excellent leaving group.[1] The reaction conditions are very similar to tosylation. Mesylates are sometimes more reactive than tosylates. The choice between MsCl and TsCl often comes down to cost, ease of handling, and the specific requirements of the subsequent reaction.
Q2: Why is an anhydrous solvent important in the tosylation step?
A2: Water can react with p-toluenesulfonyl chloride, leading to the formation of p-toluenesulfonic acid. This consumes the reagent and can introduce acidic conditions that may complicate the reaction. Therefore, using an anhydrous solvent and taking precautions to exclude moisture will lead to a cleaner reaction and higher yield.
Q3: My cyanation reaction is very slow. What can I do to speed it up?
A3: A slow cyanation reaction can be due to several factors. First, ensure your sodium cyanide is finely powdered and dry, and your DMSO is anhydrous to maximize solubility. Increasing the reaction temperature to 80-90 °C can also significantly increase the rate. If the reaction is still slow, the addition of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can be very effective in increasing the rate of SN2 reactions.
Q4: I am concerned about the toxicity of sodium cyanide. Are there any safer alternatives?
A4: While sodium cyanide is highly effective, its toxicity is a valid concern. For some applications, less toxic cyanide sources like zinc cyanide (Zn(CN)₂) in the presence of a catalyst have been used.[7] However, for a simple SN2 reaction on an alkyl tosylate, sodium or potassium cyanide are the most common and efficient reagents. The key to safe use is strict adherence to safety protocols, including working in a fume hood, using appropriate PPE, and having an emergency plan in place.[4][5][6]
Q5: How can I confirm the formation of the tosylated intermediate?
A5: The formation of the tosylate can be confirmed by ¹H NMR spectroscopy. You should see the disappearance of the alcohol proton and the appearance of new signals corresponding to the tosyl group, typically aromatic protons around 7.3-7.8 ppm and a methyl singlet around 2.4 ppm. IR spectroscopy will show the disappearance of the broad O-H stretch of the alcohol and the appearance of strong S=O stretching bands.
Q6: Can I perform this synthesis as a one-pot reaction?
A6: While it may be possible to develop a one-pot procedure, it is generally recommended to perform the tosylation and cyanation as two separate steps with a work-up in between. This is because the conditions for the two reactions are quite different (e.g., solvent, temperature, reagents), and performing them sequentially without isolation of the intermediate could lead to a higher likelihood of side reactions and a more complex purification of the final product.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Wang, M., Wang, W., & Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
-
Organic Syntheses. (n.d.). Alcohol to Tosylate using TsCl, base. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
-
Master Organic Chemistry. (2015, March 10). All About Tosylates and Mesylates. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). SODIUM CYANIDE HAZARD SUMMARY. Retrieved from [Link]
-
Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. Retrieved from [Link]
-
LSU Health Shreveport. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). Reactions of Alcohols. Retrieved from [Link]
-
ChemistryViews. (2018, November 18). Cyanation of Unactivated Secondary Alkyl Halides. Retrieved from [Link]
Sources
- 1. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. taekwang.co.kr [taekwang.co.kr]
- 5. uthsc.edu [uthsc.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. chemistryviews.org [chemistryviews.org]
Technical Support Center: Navigating the Acidic Lability of (S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate
Welcome to our dedicated technical support center for (S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. Here, we address the critical stability issues of this compound under acidic conditions, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments. Our focus is on delivering practical, field-tested insights grounded in established chemical principles.
Introduction: A Tale of Two Functional Groups
This compound is a bifunctional molecule featuring a tert-butyloxycarbonyl (Boc) protected secondary amine and a cyanomethyl substituent. The inherent reactivity of these two groups under acidic conditions dictates the compound's stability and dictates the appropriate reaction conditions for its use. The Boc group is a widely used protecting group for amines due to its stability in a range of conditions and its facile removal under acidic conditions.[1] Conversely, the nitrile group can undergo hydrolysis to a carboxylic acid under acidic conditions, though this transformation typically requires more forcing conditions such as elevated temperatures.[2][3] This difference in reactivity is the cornerstone of the selective transformations involving this molecule.
However, challenges can arise, leading to incomplete reactions, side product formation, and purification difficulties. This guide will illuminate the nuances of handling this compound in acidic media, empowering you to anticipate and resolve potential issues.
Frequently Asked Questions (FAQs)
Q1: I want to deprotect the Boc group without affecting the cyanomethyl group. What conditions do you recommend?
For selective N-Boc deprotection, the key is to use acidic conditions that are strong enough to cleave the carbamate but mild enough to leave the nitrile intact. Standard protocols for Boc deprotection are often suitable.[4]
-
Recommended Conditions:
-
Trifluoroacetic acid (TFA) in dichloromethane (DCM): A solution of 20-50% TFA in DCM at 0 °C to room temperature is a common and effective method.[5] The reaction is typically complete within 1-4 hours.
-
Hydrogen chloride (HCl) in an organic solvent: 4M HCl in 1,4-dioxane or ethyl acetate is another widely used reagent.[6] These reactions are often performed at room temperature.
-
It is crucial to perform these reactions under anhydrous conditions, as the presence of water can diminish the acid's effectiveness and potentially promote nitrile hydrolysis, especially at elevated temperatures.[7]
Q2: My Boc deprotection is sluggish or incomplete. What are the likely causes and how can I fix it?
Several factors can contribute to incomplete Boc deprotection:
-
Insufficient Acid Strength or Stoichiometry: Ensure you are using a sufficient excess of a strong acid. For challenging substrates, increasing the concentration of the acid or the reaction time may be necessary.
-
Low Reaction Temperature: While starting at 0 °C is often recommended to control exotherms, some sterically hindered or less reactive substrates may require warming to room temperature or even gentle heating to proceed to completion.[5]
-
Moisture Contamination: Water can compete with the substrate for the acid, effectively reducing its concentration. Always use anhydrous solvents and reagents.[7]
-
Improper Monitoring: Relying solely on a predetermined reaction time can be misleading. It is essential to monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
Q3: I am observing an unexpected side product during my Boc deprotection. What could it be?
Under acidic conditions, particularly with prolonged reaction times or elevated temperatures, you may encounter side products.
-
Hydrolysis of the Nitrile: The most probable side reaction is the hydrolysis of the cyanomethyl group to the corresponding carboxylic acid, (S)-1-Boc-pyrrolidine-2-acetic acid, or if the Boc group is also cleaved, (S)-pyrrolidine-2-acetic acid.[2][8] This is more likely to occur under harsh acidic conditions (e.g., concentrated HCl with heating).
-
Formation of Pyroglutamic Acid Derivatives: Pyrrolidine derivatives can be susceptible to intramolecular cyclization under certain acidic conditions, potentially leading to the formation of pyroglutamic acid-like structures.[8][9]
To minimize these side products, use the mildest effective acidic conditions and monitor the reaction closely to avoid unnecessarily long reaction times.
Q4: Can I hydrolyze the cyanomethyl group to a carboxylic acid while keeping the Boc group intact?
This transformation is challenging due to the lability of the Boc group in strong acid. Standard nitrile hydrolysis conditions (e.g., refluxing in 6N HCl) will certainly cleave the Boc group.[9] Achieving selective nitrile hydrolysis would require exploring non-acidic methods, such as basic hydrolysis (e.g., using NaOH or KOH in an alcohol/water mixture at elevated temperatures), which are compatible with the Boc protecting group.[10]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the manipulation of this compound in acidic media.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Incomplete Boc Deprotection | 1. Insufficient acid strength or concentration. 2. Presence of water in the reaction. 3. Low reaction temperature. 4. Steric hindrance. | 1. Increase the concentration of TFA or HCl. 2. Use anhydrous solvents and fresh acid reagents. 3. Allow the reaction to warm to room temperature or heat gently (e.g., to 40-50 °C) while monitoring carefully. 4. Increase the reaction time and continue to monitor by TLC or LC-MS. |
| Formation of an Unknown, More Polar Byproduct | 1. Hydrolysis of the cyanomethyl group to a carboxylic acid. | 1. Use milder deprotection conditions (e.g., lower acid concentration, lower temperature). 2. Reduce the reaction time. 3. Ensure anhydrous conditions. |
| Low Recovery of the Deprotected Product | 1. Incomplete reaction. 2. Product volatility or water solubility. 3. Formation of multiple, hard-to-separate products. | 1. Ensure the reaction has gone to completion by TLC/LC-MS. 2. During workup, be mindful that the free amine may be more water-soluble, especially as a salt. Consider extraction at different pH values. 3. Optimize reaction conditions to improve selectivity and minimize side product formation. |
| Difficulty in Purifying the Deprotected Amine | 1. The product is a salt (e.g., TFA or HCl salt). 2. Residual acid in the crude product. | 1. The amine salt may have different solubility and chromatographic properties. It can often be used directly in the next step. 2. To obtain the free amine, a basic workup or passing through a basic resin may be necessary. 3. Co-evaporation with a non-polar solvent like toluene can help remove residual TFA.[4] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA in DCM
This protocol is a reliable starting point for the selective removal of the Boc group.
-
Preparation: Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) (5-10 equiv) to the stirred solution.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexanes and visualizing with a ninhydrin stain for the appearance of the free amine) or LC-MS until the starting material is consumed (typically 1-4 hours).[5][11]
-
Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate the residue with toluene (3 x) to remove residual TFA. The resulting amine TFA salt can often be used in the subsequent step without further purification.[4]
Protocol 2: Monitoring Reaction Progress by TLC
Visualizing the reaction progress is crucial for success.
-
Sample Preparation: At various time points, take a small aliquot of the reaction mixture and spot it on a silica gel TLC plate.
-
Elution: Develop the TLC plate in an appropriate solvent system (e.g., 50% ethyl acetate in hexanes).
-
Visualization:
-
Visualize the plate under UV light if the compounds are UV active.
-
Stain the plate with a ninhydrin solution and gently heat. The deprotected amine will appear as a colored spot (typically purple or yellow), while the Boc-protected starting material will not stain with ninhydrin. This provides a clear indication of product formation.
-
Mechanistic Insights
The Interplay of Stability
The stability of this compound in acidic media is a kinetic game between two primary pathways: Boc deprotection and nitrile hydrolysis.
Caption: Competing reaction pathways under acidic conditions.
Boc Deprotection Mechanism
The acid-catalyzed deprotection of the Boc group proceeds via a well-established mechanism involving the formation of a stable tert-butyl cation.
Caption: Stepwise mechanism of acid-catalyzed Boc deprotection.
References
- Caddick, S., Judd, D. B., de K. Lewis, A. K., Reich, M. T., & Williams, M. R. V. (2003). A nickel boride catalyzed reduction of nitriles allows the preparation of Boc protected amines. Tetrahedron, 59(29), 5417-5423.
-
ResearchGate. (2025). Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. Retrieved from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 20: Carboxylic Acids and Nitriles. Retrieved from [Link]
-
ResearchGate. (2025). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). An acid catalyzed reversible ring-opening/ring-closure reaction involving a cyano-rhodamine spirolactam. Retrieved from [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
Sci-Hub. (n.d.). Asymmetric Syntheses of N-Boc 2-Substituted Pyrrolidines and Piperidines by Intramolecular Cyclization. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information: - Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. Retrieved from [Link]
-
PubMed Central. (n.d.). Multiple Catalytic Branch Points in the Mechanism of Pyrrolidine Formation During Kainoid Biosynthesis Leads to Diverse Reaction Outcomes. Retrieved from [Link]
-
LOCKSS. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. Retrieved from [Link]
-
ResearchGate. (n.d.). Nickel-Catalyzed Cyclization/Carbonylation Reaction of N -Allylbromoacetamides with Arylboronic Acids toward 2-Pyrrolidinones. Retrieved from [Link]
-
PubMed Central. (n.d.). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Retrieved from [Link]
-
Microsaic Systems. (n.d.). Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Retrieved from [Link]
-
Wiley Online Library. (n.d.). MECHANISMS OF DECOMPOSITION OF INITIATORS. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
PubChem. (n.d.). L-Pyroglutamic Acid. Retrieved from [Link]
-
SlidePlayer. (n.d.). Chapter 20: Carboxylic Acids and Nitriles. Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. Retrieved from [Link]
-
Bentham Science. (n.d.). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Retrieved from [Link]
-
PubMed Central. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 20.S: Carboxylic Acids and Nitriles (Summary). Retrieved from [Link]
-
PubMed Central. (n.d.). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Retrieved from [Link]
-
Arkivoc. (2024). Tert-butyl hydroperoxide decomposition as a descriptor for liquid-phase hydrocarbon oxidation over transition metal oxide-based. Retrieved from [Link]
-
National Institutes of Health. (2023). Unexpected Decarbonylation of Acylethynylpyrroles under the Action of Cyanomethyl Carbanion: A Robust Access to Ethynylpyrroles. Retrieved from [Link]
-
PubMed. (n.d.). Kinetics of tert-butyl hydroperoxide decomposition in erythrocyte suspension. Retrieved from [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sci-Hub. Asymmetric Syntheses of N-Boc 2-Substituted Pyrrolidines and Piperidines by Intramolecular Cyclization / The Journal of Organic Chemistry, 1999 [sci-hub.box]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectroscopy of (S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate and Structurally Related Compounds
For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of chiral building blocks is paramount. (S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate is a versatile scaffold in medicinal chemistry, valued for its role in constructing complex molecular architectures. This guide provides an in-depth analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data, placed in context with structurally similar and commercially available alternatives. By understanding the subtle yet significant differences in their NMR spectra, researchers can gain deeper insights into their molecular structure and purity, facilitating more informed decisions in their synthetic endeavors.
Introduction to this compound
This compound, often referred to as N-Boc-L-proline nitrile, is a derivative of the naturally occurring amino acid L-proline. The presence of the cyanomethyl group provides a versatile handle for a variety of chemical transformations, making it a valuable intermediate in the synthesis of novel therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed when required, further enhancing its synthetic utility.
Accurate characterization of this molecule is crucial to ensure its stereochemical integrity and purity, which directly impacts the outcome of subsequent synthetic steps and the biological activity of the final compound. NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the chemical environment of each proton and carbon atom in the molecule.
Predicted ¹H and ¹³C NMR Spectral Data of this compound
Due to the limited availability of publicly accessible, fully assigned experimental NMR data for this compound, this guide presents a detailed prediction of its ¹H and ¹³C NMR spectra. These predictions are based on established principles of NMR spectroscopy and analysis of empirical data from closely related structures.
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the pyrrolidine ring, the cyanomethyl group, and the Boc protecting group. The presence of the chiral center at C2 leads to diastereotopicity of the methylene protons on the pyrrolidine ring, resulting in more complex splitting patterns.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.15 | m | 1H | H2 | The proton at the chiral center, deshielded by the nitrogen and the cyanomethyl group. |
| ~3.40 | m | 2H | H5 | The methylene protons adjacent to the nitrogen of the pyrrolidine ring. |
| ~2.70 | m | 2H | -CH₂CN | The methylene protons of the cyanomethyl group, appearing as a multiplet due to coupling with H2. |
| ~2.10 - 1.80 | m | 4H | H3, H4 | The methylene protons of the pyrrolidine ring, exhibiting complex overlapping multiplets. |
| 1.48 | s | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group, appearing as a sharp singlet. |
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic structure.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~154.5 | C=O (carbamate) | The carbonyl carbon of the Boc group, typically found in this region. |
| ~117.5 | -CN | The carbon of the nitrile group. |
| ~80.0 | -C(CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ~58.0 | C2 | The carbon of the chiral center. |
| ~46.5 | C5 | The carbon adjacent to the nitrogen in the pyrrolidine ring. |
| ~30.0 | C3 | One of the pyrrolidine ring methylene carbons. |
| 28.4 | -C(CH₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |
| ~24.0 | C4 | The other pyrrolidine ring methylene carbon. |
| ~22.0 | -CH₂CN | The methylene carbon of the cyanomethyl group. |
Comparative NMR Analysis with Structural Alternatives
To provide a practical context for the predicted data, we will now compare it with the experimental NMR data of two commercially available and structurally related compounds: (S)-tert-butyl 2-cyanopyrrolidine-1-carboxylate and N-Boc-L-proline.
Alternative 1: (S)-tert-butyl 2-cyanopyrrolidine-1-carboxylate
This analogue is structurally very similar to our target compound but lacks the methylene group in the side chain at the C2 position. This seemingly minor change has a noticeable impact on the NMR spectra.
Alternative 2: N-Boc-L-proline
N-Boc-L-proline is the parent compound from which our target molecule can be synthesized. The key difference is the presence of a carboxylic acid group instead of a cyanomethyl group at C2. This significantly alters the electronic environment of the pyrrolidine ring.
Comparative Data Table
The following table summarizes the key ¹H and ¹³C NMR data for this compound (predicted) and its two structural alternatives (experimental).
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| This compound (Predicted) | ~4.15 (m, 1H, H2), ~2.70 (m, 2H, -CH₂CN), 1.48 (s, 9H, t-Bu) | ~154.5 (C=O), ~117.5 (CN), ~80.0 (C(CH₃)₃), ~58.0 (C2), 28.4 (C(CH₃)₃) |
| (S)-tert-butyl 2-cyanopyrrolidine-1-carboxylate | ~4.6 (m, 1H, H2), 1.49 (s, 9H, t-Bu) | ~153.0 (C=O), ~119.0 (CN), ~81.5 (C(CH₃)₃), ~59.0 (C2), 28.3 (C(CH₃)₃) |
| N-Boc-L-proline [1][2][3] | ~4.25 (dd, 1H, H2), 1.45 & 1.40 (2s, 9H, t-Bu rotamers) | ~175.0 (COOH), ~154.0 (C=O), ~80.0 (C(CH₃)₃), ~60.0 (C2), 28.4 & 28.0 (C(CH₃)₃ rotamers) |
Analysis of Spectral Differences:
-
H2 Proton: The chemical shift of the H2 proton is a key diagnostic signal. In the cyanomethyl derivative, it is predicted to be around 4.15 ppm. In the cyano derivative, this proton is directly attached to the carbon bearing the electron-withdrawing cyano group, causing a significant downfield shift to ~4.6 ppm. In N-Boc-L-proline, the carboxylic acid group also deshields this proton, but to a slightly lesser extent than a directly attached cyano group, resulting in a chemical shift of around 4.25 ppm.
-
Side Chain Protons: The most obvious difference is the presence of the -CH₂CN signal at ~2.70 ppm in the target compound, which is absent in the other two.
-
Boc Group Protons: In N-Boc-L-proline, the presence of rotamers due to restricted rotation around the N-C(O) bond often leads to two distinct singlets for the tert-butyl protons. This phenomenon is less pronounced or absent in the cyano-containing derivatives.
-
Carbonyl and Nitrile Carbons: The ¹³C NMR spectra clearly distinguish the three compounds. The carboxylic acid carbon in N-Boc-L-proline appears significantly downfield at ~175.0 ppm. The nitrile carbon is observed around 117-119 ppm in the cyano-containing compounds. The carbamate carbonyl carbon remains relatively consistent at ~154 ppm.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data for N-Boc protected pyrrolidine derivatives, the following protocol is recommended.
1. Sample Preparation: a. Weigh approximately 10-20 mg of the compound directly into a clean, dry NMR tube. b. Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. c. Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved.
2. Instrument Setup and Data Acquisition: a. Use a 400 MHz or higher field NMR spectrometer. b. Tune and match the probe for both ¹H and ¹³C frequencies. c. Shim the magnetic field to achieve optimal resolution. d. For ¹H NMR: i. Acquire a one-pulse spectrum with a 30-degree pulse angle. ii. Set the spectral width to cover the range of -2 to 12 ppm. iii. Use a relaxation delay of at least 2 seconds. iv. Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio. e. For ¹³C NMR: i. Acquire a proton-decoupled spectrum. ii. Set the spectral width to cover the range of 0 to 200 ppm. iii. Use a relaxation delay of 2-5 seconds. iv. Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
3. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase the spectrum to obtain pure absorption lineshapes. c. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C. d. Integrate the ¹H NMR signals to determine the relative number of protons. e. Analyze the multiplicities and coupling constants in the ¹H spectrum to elucidate the connectivity of the protons. f. Assign the signals in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.
Visualization of the NMR Analysis Workflow
The following diagram illustrates the general workflow for the structural elucidation of a small molecule using NMR spectroscopy.
Caption: A generalized workflow for NMR analysis, from sample preparation to final structure confirmation.
Conclusion
This guide has provided a comprehensive overview of the expected ¹H and ¹³C NMR characteristics of this compound. By comparing its predicted spectral data with the experimental data of two closely related and readily available analogues, we have highlighted the key spectroscopic features that differentiate these important synthetic building blocks. The detailed experimental protocol and workflow diagram offer a practical framework for researchers to acquire and interpret high-quality NMR data, ensuring the structural integrity of their compounds and the success of their research endeavors. The ability to discern these subtle spectral differences is a critical skill for any scientist working at the forefront of chemical synthesis and drug discovery.
References
-
The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)-. National Center for Biotechnology Information. Retrieved from [Link]
-
Automated Topology Builder (ATB) and Repository. (n.d.). N-Boc-L-proline. The University of Queensland. Retrieved from [Link]
-
ChemBK. (2024). tert-butyl 2-cyanopyrrolidine-1-carboxylate. Retrieved from [Link]
-
ChemBK. (2024). N-Boc-L-proline. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). N-Boc-L-proline. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (S)-(-)-1-Boc-2-cyanopyrrolidine. Retrieved from [Link]
-
ACS Publications. (2023). Fluorine-Labeled N-Boc-l-proline as a Marker for Solid-State NMR Characterization of Biofunctionalizations on Paper Substrates. The Journal of Physical Chemistry C. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl 2-cyanopyrrolidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
Sources
A Comparative Guide to the Analytical Characterization of (S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of (S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate, a valuable chiral building block in medicinal chemistry. This guide will objectively compare the utility of FT-IR spectroscopy with other common analytical techniques for the characterization of this molecule, supported by established spectroscopic principles and experimental data from related compounds.
Introduction: The Significance of a Chiral Building Block
This compound is a key intermediate in the synthesis of various pharmaceutical agents. The pyrrolidine scaffold is a prevalent motif in numerous biologically active compounds, and the stereochemistry at the C2 position is often crucial for therapeutic efficacy. The cyanomethyl substituent provides a versatile handle for further chemical transformations, making this molecule a valuable starting material in drug discovery pipelines. Accurate and robust analytical characterization is therefore paramount to ensure the quality, purity, and structural integrity of this chiral intermediate.
FT-IR Spectroscopy: A Rapid and Informative Fingerprinting Technique
FT-IR spectroscopy is a powerful, non-destructive technique that provides a molecular fingerprint of a compound by probing its vibrational modes. For this compound, the FT-IR spectrum is dominated by the characteristic absorptions of its two primary functional groups: the nitrile (-C≡N) and the tert-butoxycarbonyl (N-Boc) protecting group.
Predicted FT-IR Spectrum Analysis
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Cyano (-C≡N) | C≡N stretch | 2260 - 2240 | Sharp, Medium-Strong | This is a highly characteristic and easily identifiable peak for nitriles.[1] |
| N-Boc (Carbamate) | C=O stretch | 1700 - 1680 | Strong, Sharp | The carbonyl stretch of the Boc group is a prominent feature in the spectrum. |
| N-Boc (Carbamate) | C-N stretch | 1400 - 1350 | Medium | |
| N-Boc (Carbamate) | C-O stretch | 1250 - 1150 | Strong | Often appears as a broad and strong absorption. |
| tert-Butyl | C-H rock/bend | 1390 and 1365 | Medium | The characteristic doublet for a tert-butyl group. |
| Alkyl C-H | C-H stretch | 2980 - 2850 | Medium-Strong | Corresponds to the C-H bonds of the pyrrolidine ring and the cyanomethyl group. |
Causality Behind Expected Peaks:
-
The cyano group's triple bond is very strong and has a large change in dipole moment upon stretching, resulting in a sharp and intense absorption in a relatively uncongested region of the spectrum.
-
The carbamate carbonyl has a significant dipole moment, leading to a strong absorption band. Its position can be influenced by the electronic environment.
-
The various C-H stretching and bending vibrations of the aliphatic pyrrolidine ring and the tert-butyl group contribute to the complex fingerprint region of the spectrum.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
To obtain a reliable FT-IR spectrum of this compound, the following step-by-step methodology is recommended:
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.
-
Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal.
Procedure:
-
Sample Preparation: As this compound is a liquid at room temperature, it can be analyzed directly. Ensure the sample is free of solvent and other impurities.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the spectral contributions of the instrument and the surrounding atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Apply a small drop of the sample directly onto the ATR crystal, ensuring complete coverage.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Data Processing: The acquired spectrum should be baseline corrected and displayed in either transmittance or absorbance mode.
Self-Validation: The presence of the sharp nitrile peak around 2250 cm⁻¹ and the strong carbonyl peak around 1690 cm⁻¹ would serve as immediate validation of the compound's identity.
Visualizing the Key Vibrational Modes
The following diagram illustrates the primary functional groups of this compound and their characteristic FT-IR stretching frequencies.
Caption: Key functional groups and their characteristic FT-IR stretching frequencies.
Comparison with Alternative Analytical Techniques
While FT-IR is an excellent tool for rapid functional group identification, a comprehensive characterization of a chiral molecule like this compound necessitates the use of complementary analytical techniques.
| Technique | Information Provided | Advantages | Limitations |
| FT-IR Spectroscopy | Functional group identification, molecular fingerprint. | Rapid, non-destructive, requires minimal sample preparation. | Provides limited structural connectivity information, not inherently quantitative without calibration. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Detailed structural elucidation, including connectivity of atoms and stereochemistry (with chiral shift reagents). | Provides unambiguous structural information. | Slower analysis time, requires deuterated solvents, less sensitive than MS. |
| Mass Spectrometry (MS) | Molecular weight determination, fragmentation patterns for structural clues. | High sensitivity, can be coupled with chromatography (LC-MS, GC-MS). | Isomers may not be distinguishable without fragmentation analysis. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation and quantification of enantiomers, determination of enantiomeric purity. | Essential for assessing stereochemical integrity. | Requires development of specific chiral methods. |
In-Depth Look at Alternative Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the definitive structural confirmation of this compound.
-
¹H NMR: Would show distinct signals for the protons of the pyrrolidine ring, the cyanomethyl group, and the tert-butyl group. The chemical shifts and coupling patterns would confirm the connectivity of the molecule.
-
¹³C NMR: Would provide the number of unique carbon environments, including the characteristic signals for the nitrile carbon, the carbamate carbonyl carbon, and the carbons of the tert-butyl group.
Mass Spectrometry
Mass spectrometry is a highly sensitive technique used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis. For this compound (C₁₁H₁₈N₂O₂), the expected exact mass is 210.1368 g/mol . Electrospray ionization (ESI) would likely produce the protonated molecule [M+H]⁺ at m/z 211.1441.
Chiral High-Performance Liquid Chromatography (HPLC)
To confirm the enantiomeric purity of the (S)-enantiomer, chiral HPLC is the gold standard. A suitable chiral stationary phase would be required to separate the (S) and (R) enantiomers, allowing for their quantification and the determination of the enantiomeric excess (ee).
Conclusion
FT-IR spectroscopy serves as a rapid and reliable first-pass analytical technique for the characterization of this compound, providing definitive evidence for the presence of the key nitrile and N-Boc functional groups. However, for a comprehensive and unambiguous structural elucidation and to ensure enantiomeric purity, a multi-technique approach incorporating NMR, mass spectrometry, and chiral HPLC is essential. This integrated analytical workflow provides the rigorous data required for the use of this important chiral building block in drug discovery and development.
References
-
Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel - ResearchGate. (2025, August 6). Retrieved January 23, 2026, from [Link]
-
FT-IR spectra of N-BOC-150, N-BOC-180, and N-BOC-210 samples (a) and... - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Vibrational and Electronic Spectroscopy of 2-Cyanoindene Cations - PMC - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]
-
FT-IR spectrum of tert-butyl... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. - ResearchGate. (2025, August 6). Retrieved January 23, 2026, from [Link]
-
Vibrational frequencies (ν i /cm -1 ) of the complexes of CAs with N 2... - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
2-Pyrrolidinone - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved January 23, 2026, from [Link]
-
tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate | C11H19N3O2 | CID - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]
-
FT-IR spectrum of each component of the encapsulating materials, drugs,... - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Quantitative Synthesis of α-Amino Nitriles through Strecker Reaction of Aldimines with TMSCN Catalyzed by Tetrabutylammonium phthalimide-N-oxyl - Sciforum. (n.d.). Retrieved January 23, 2026, from [Link]
-
FT-IR spectra of cyano compound a, carboxyl compound b and dianhydride... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Tables of Molecular Vibrational Frequencies - Standard Reference Data | NIST. (n.d.). Retrieved January 23, 2026, from [Link]
-
Character, frequency and intensity of vibration modes in CH 2 Cl 2 - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Metal-free synthesis of nitriles from aldehydes using N-Boc-O-tosylhydroxylamine as a nitrogen source - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved January 23, 2026, from [Link]
-
Chiral N-Fmoc-β-Amino Alkyl Isonitriles Derived from Amino Acids: First Synthesis and Application in 1-Substituted Tetrazole Synthesis | Request PDF - ResearchGate. (2025, August 10). Retrieved January 23, 2026, from [Link]
-
CAS No : 188111-79-7 | Product Name : tert-Butyl (R)-3-aminopiperidine-1-carboxylate. (n.d.). Retrieved January 23, 2026, from [Link]
-
tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO3 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]
-
Tables of Molecular Vibrational Frequencies - Standard Reference Data | NIST. (n.d.). Retrieved January 23, 2026, from [Link]
Sources
A Comparative Guide to the Determination of Enantiomeric Purity of (S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate by Chiral HPLC
In the landscape of pharmaceutical development, the stereochemical integrity of a drug candidate is not merely a matter of academic interest but a critical determinant of its efficacy and safety. For chiral molecules such as (S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate, a key building block in the synthesis of various pharmaceutical agents, the precise determination of its enantiomeric purity is paramount. This guide provides an in-depth technical comparison of methodologies for this crucial analysis, with a primary focus on a robust chiral High-Performance Liquid Chromatography (HPLC) method. The insights provided herein are grounded in established chromatographic principles and validated against alternative analytical approaches, offering researchers and drug development professionals a comprehensive resource for ensuring the quality of their chiral intermediates.
The physiological environment is inherently chiral, leading to potentially significant differences in the pharmacological and toxicological profiles of enantiomers. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have stringent requirements for the stereoisomeric composition of new drug entities, making the development of accurate and reliable analytical methods for enantiomeric purity a non-negotiable aspect of the drug development process.[1][2]
Recommended Method: Chiral Stationary Phase HPLC
Direct separation of enantiomers using a chiral stationary phase (CSP) is often the most efficient and accurate method for determining enantiomeric purity.[3] This approach obviates the need for derivatization, which can introduce additional analytical variables and potential for error. Based on the successful separation of structurally similar pyrrolidine derivatives, a normal-phase chiral HPLC method is proposed as the primary analytical technique.[4][5]
The Rationale Behind Method Selection
The choice of a polysaccharide-based CSP, such as a chlorinated cellulose-derived phase, is predicated on its proven efficacy in resolving a wide range of chiral compounds, including those with cyclic amine structures.[4][5] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The differing stabilities of these complexes lead to different retention times and, consequently, separation.
The use of a normal-phase mobile system, typically a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol, provides excellent selectivity for many chiral separations.[6] The polar modifier plays a crucial role in modulating the retention and resolution of the enantiomers by competing with the analyte for interaction sites on the CSP.
Experimental Protocol: Chiral HPLC
Instrumentation:
-
A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or photodiode array (PDA) detector.
Chromatographic Conditions:
-
Chiral Column: Lux Cellulose-2 [Cellulose tris(3,5-dichlorophenylcarbamate)] (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.
-
Mobile Phase: n-Hexane: Isopropanol (IPA) (85:15, v/v). Note: The ratio may require optimization to achieve baseline separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (due to the lack of a strong chromophore, a lower wavelength is necessary).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Method Validation: The developed method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[1][7][8] Key validation parameters include:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. This is demonstrated by the resolution of the two enantiomers from each other and from any impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Data Analysis
The enantiomeric excess (% ee) is calculated from the peak areas of the (S) and (R) enantiomers in the chromatogram using the following formula:
ee (%) = |([S] - [R]) / ([S] + [R])| * 100
Where [S] and [R] represent the peak areas of the (S)-enantiomer and the (R)-enantiomer, respectively.[6]
Comparative Analysis of Alternative Methods
While direct chiral HPLC is the recommended approach, other techniques can be employed for the determination of enantiomeric purity. A comparison of these methods highlights the advantages of the proposed HPLC protocol.
| Method | Principle | Advantages | Disadvantages | Typical Performance |
| Chiral HPLC (Direct) | Differential interaction of enantiomers with a chiral stationary phase. | Direct analysis, high accuracy and precision, widely applicable. | Requires specialized and often expensive chiral columns, method development can be time-consuming. | High resolution (>1.5), good linearity (R² > 0.999), high precision (%RSD < 2%). |
| Chiral Derivatization + RP-HPLC | Enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral column (e.g., C18).[9] | Utilizes standard, less expensive HPLC columns, can enhance detection sensitivity. | Derivatization reaction must be quantitative and free of racemization, may require removal of excess reagent. | Resolution depends on the derivatizing agent, potential for analytical bias if derivatization is incomplete. |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers or their volatile derivatives on a chiral stationary phase. | High resolution, suitable for volatile compounds. | Limited to thermally stable and volatile compounds, derivatization is often necessary. | Excellent resolution for suitable analytes. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of a chiral solvating agent or a chiral derivatizing agent to induce chemical shift differences between enantiomers.[10][11] | Rapid analysis, provides structural information, non-destructive. | Lower sensitivity and accuracy compared to chromatographic methods, may require higher concentrations of the analyte. | Accuracy is typically within ±1-5%. |
Visualizing the Workflow
The following diagram illustrates the key steps in the determination of enantiomeric purity using the recommended chiral HPLC method.
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. wjpmr.com [wjpmr.com]
- 8. scispace.com [scispace.com]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Protecting Groups for 2-(Cyanomethyl)pyrrolidine
In the landscape of modern synthetic chemistry, particularly in the development of novel therapeutics and functional materials, the strategic use of protecting groups is paramount. The 2-(cyanomethyl)pyrrolidine scaffold is a valuable building block, but its successful incorporation into complex molecules hinges on the judicious selection of a nitrogen protecting group. This guide provides an in-depth comparison of traditional and alternative protecting groups for the pyrrolidine nitrogen, offering experimental insights to aid researchers in navigating this critical decision.
The Challenge: Protecting the Pyrrolidine Nitrogen
The secondary amine of 2-(cyanomethyl)pyrrolidine is a nucleophilic center that can readily participate in undesired side reactions.[1] Protecting this nitrogen is crucial to ensure chemoselectivity during subsequent synthetic transformations. An ideal protecting group should be:
-
Orthogonal , meaning it can be removed selectively without affecting other functional groups in the molecule.[1][4]
-
Easy to remove under mild conditions with high efficiency.[2][3]
-
Not introduce new stereogenic centers. [2]
The presence of the cyanomethyl group introduces an additional layer of complexity. This group can be sensitive to certain nucleophilic or basic conditions, which might be employed for the removal of some common protecting groups. Therefore, a careful evaluation of the protecting group's compatibility with the cyanomethyl moiety is essential.
Commonly Employed Protecting Groups: The Benchmarks
The most frequently utilized protecting groups for secondary amines are carbamates, such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
tert-Butyloxycarbonyl (Boc)
The Boc group is a cornerstone of amine protection due to its general stability and ease of removal under acidic conditions.
-
Introduction: Typically introduced using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
Stability: Stable to a wide range of non-acidic reagents, including organometallics, hydrides, and catalytic hydrogenation conditions.
-
Deprotection: Readily cleaved with strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[4]
Experimental Protocol: Boc Protection of 2-(cyanomethyl)pyrrolidine
-
Dissolve 2-(cyanomethyl)pyrrolidine (1.0 eq) in dichloromethane (DCM) at 0 °C.
-
Add triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-2-(cyanomethyl)pyrrolidine.
Benzyloxycarbonyl (Cbz or Z)
The Cbz group is another widely used protecting group, prized for its stability and its removal under neutral conditions via hydrogenolysis.
-
Introduction: Introduced using benzyl chloroformate (Cbz-Cl) or N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) in the presence of a base.
-
Stability: Stable to acidic and some basic conditions.
-
Deprotection: Classically removed by catalytic hydrogenation (e.g., H₂, Pd/C), which cleaves the benzyl C-O bond to release the free amine, carbon dioxide, and toluene.
The Need for Alternatives: Overcoming Limitations
While Boc and Cbz are reliable, their deprotection conditions can be problematic in certain synthetic contexts. Strong acids for Boc removal can be incompatible with acid-sensitive functional groups, and catalytic hydrogenation for Cbz deprotection may not be suitable for molecules containing other reducible moieties like alkenes or alkynes. This necessitates the exploration of alternative protecting groups with orthogonal deprotection strategies.
A Comparative Analysis of Alternative Protecting Groups
Here, we evaluate several alternative protecting groups for 2-(cyanomethyl)pyrrolidine, presenting their key features and experimental considerations in a comparative table.
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Advantages | Disadvantages |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Mild base (e.g., 20% piperidine in DMF)[1][4] | Orthogonal to acid-labile and hydrogenolysis-labile groups.[4] Deprotection can be monitored by UV. | Base-sensitive substrates may be incompatible. |
| Allyloxycarbonyl | Alloc | Alloc-Cl, Alloc-OSu | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., dimedone, tributyltin hydride) | Orthogonal to both acid- and base-labile groups. | Requires a palladium catalyst which may need to be removed. |
| 2,2,2-Trichloroethoxycarbonyl | Troc | Troc-Cl | Reductive cleavage with Zn in acetic acid or electrolysis.[5] | Stable to acidic and basic conditions. | Deprotection uses heavy metals which can be toxic.[5] |
| p-Toluenesulfonyl | Ts (Tos) | Ts-Cl | Strong acid (e.g., HBr/AcOH) or reducing agents (e.g., Na/NH₃, SmI₂) | Very stable to a wide range of conditions. | Harsh deprotection conditions. |
| 2-Nitrobenzenesulfonyl | Ns (Nosyl) | Ns-Cl | Mild nucleophilic cleavage (e.g., thiophenol and K₂CO₃) | Mild deprotection conditions. | Can be light-sensitive. |
Table 1: Comparison of Alternative Protecting Groups for 2-(cyanomethyl)pyrrolidine
Experimental Deep Dive: Protocols and Mechanistic Insights
The Fmoc Group: Base-Labile Protection
The Fmoc group is an excellent choice when orthogonality to acid-sensitive groups is required.[4] Its removal under mild basic conditions makes it highly attractive.
Mechanism of Fmoc Deprotection: The deprotection proceeds via an E1cB elimination mechanism. The base abstracts the acidic proton on the fluorenyl ring, leading to the formation of a dibenzofulvene intermediate and the release of the free amine as a carbamic acid, which then decarboxylates.
Caption: Mechanism of Fmoc deprotection.
Experimental Protocol: Fmoc Protection of 2-(cyanomethyl)pyrrolidine
-
Dissolve 2-(cyanomethyl)pyrrolidine (1.0 eq) and sodium bicarbonate (2.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Cool the mixture to 0 °C and add 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.1 eq) portion-wise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 16 hours.
-
Add water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash chromatography to yield N-Fmoc-2-(cyanomethyl)pyrrolidine.
Experimental Protocol: Fmoc Deprotection
-
Dissolve the N-Fmoc-2-(cyanomethyl)pyrrolidine in a 20% solution of piperidine in N,N-dimethylformamide (DMF).
-
Stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene to remove residual piperidine.
-
The crude product can often be used directly in the next step or purified by an appropriate method.
The Alloc Group: Palladium-Mediated Deprotection
The Alloc group offers orthogonality to a wide range of conditions and is particularly useful when both acid- and base-labile groups are present.
Workflow for Alloc Protection and Deprotection:
Caption: Workflow for Alloc protection and deprotection.
Experimental Protocol: Alloc Protection of 2-(cyanomethyl)pyrrolidine
-
Dissolve 2-(cyanomethyl)pyrrolidine (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool to 0 °C and add pyridine (1.2 eq).
-
Slowly add allyl chloroformate (Alloc-Cl) (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with aqueous copper sulfate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash chromatography.
Experimental Protocol: Alloc Deprotection
-
Dissolve N-Alloc-2-(cyanomethyl)pyrrolidine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Add a scavenger such as dimedone (3.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).
-
Stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with a suitable solvent and filter through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate and purify as needed.
Conclusion and Recommendations
The choice of a protecting group for 2-(cyanomethyl)pyrrolidine is a critical decision that should be guided by the overall synthetic strategy.
-
For general purposes and in the absence of acid-sensitive functionalities, Boc remains a robust and cost-effective choice.
-
When orthogonality to acid-labile groups is paramount, the Fmoc group is an excellent alternative, offering mild, base-mediated deprotection.
-
In complex syntheses featuring a variety of functional groups, the Alloc group provides a superior level of orthogonality, with its palladium-catalyzed removal being compatible with both acidic and basic conditions.
Researchers are encouraged to consider the stability of all functional groups present in their molecule and the planned subsequent reactions when selecting a protecting group. The experimental protocols provided in this guide serve as a starting point for the optimization of reaction conditions for specific substrates.
References
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link][1]
-
Zhang, W., & Wang, J. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal, e2023001387. [Link][5]
Sources
A Comparative Guide to the Stereochemical Analysis of (S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate is a valuable chiral intermediate in the synthesis of various pharmaceutical agents. Its precise three-dimensional structure is critical for its intended biological activity and for meeting stringent regulatory requirements. X-ray crystallography remains the gold standard for determining the absolute configuration of chiral molecules. However, the lack of a publicly available crystal structure for this compound necessitates a broader analytical perspective. This guide will not only detail the synthesis and crystallization of the title compound but also provide a comparative analysis of alternative spectroscopic techniques that can confidently establish its absolute stereochemistry.
Synthesis and Crystallization: A Practical Approach
The synthesis of this compound can be achieved from the readily available starting material, N-Boc-L-prolinol. The synthetic strategy involves the protection of the amino group, followed by functional group manipulation to introduce the cyanomethyl moiety.
-
Step 1: Mesylation of N-Boc-L-prolinol.
-
To a stirred solution of N-Boc-L-prolinol (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere, add triethylamine (1.5 equivalents).
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate.
-
-
Step 2: Cyanation.
-
Dissolve the crude mesylate in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Add sodium cyanide (1.5 equivalents) and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium iodide) if necessary.
-
Heat the reaction mixture to 60-80 °C and stir until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature, pour into water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
-
Obtaining single crystals suitable for X-ray diffraction can be challenging, as some Boc-protected amino acid derivatives tend to be oils or amorphous solids[1]. A systematic approach to crystallization is recommended:
-
Solvent Selection: Begin with a range of solvents of varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol). The ideal solvent system will dissolve the compound when heated and allow for slow cooling to promote crystal growth.
-
Vapor Diffusion: Dissolve the compound in a small amount of a relatively volatile solvent (e.g., dichloromethane or ethyl acetate). Place this solution in a small, open vial inside a larger, sealed chamber containing a less volatile anti-solvent in which the compound is insoluble (e.g., hexane or heptane). Slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility and promote crystallization.
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely capped vial.
-
Seeding: If initial attempts yield microcrystalline material, using a small amount of this solid as a seed crystal in a saturated solution can induce the growth of larger, single crystals[2][3].
dot graph TD { A[N-Boc-L-prolinol] -->|1. MsCl, Et3N, CH2Cl2| B(Mesylated Intermediate); B -->|2. NaCN, DMF| C("this compound"); C -->|Crystallization| D{Single Crystals}; }
Caption: Synthetic and crystallization workflow.
Comparative Analysis of Stereochemical Determination Methods
Given the absence of a public crystal structure, alternative methods are crucial for confirming the absolute configuration of this compound. The following sections compare X-ray crystallography with powerful spectroscopic techniques.
| Method | Principle | Advantages | Disadvantages |
| X-ray Crystallography | Diffraction of X-rays by a single crystal lattice.[4] | Provides unambiguous absolute and relative stereochemistry.[4] | Requires a suitable single crystal, which can be difficult to obtain.[5] |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[6] | Does not require crystallization.[7] Provides solution-phase conformational information.[7] | Requires a higher sample concentration.[8] VCD signals can be weak.[8] |
| NMR with Chiral Derivatizing Agents (e.g., Mosher's Method) | Covalent derivatization of the chiral analyte with a chiral reagent to form diastereomers with distinct NMR spectra.[9][10] | High sensitivity and small sample requirement.[11] | Derivatization reaction is required. Interpretation can be complex if conformational preferences are not well-defined.[12] |
| NMR with Chiral Solvating Agents | Non-covalent interaction of the chiral analyte with a chiral solvating agent to form transient diastereomeric complexes with distinguishable NMR signals.[13][14] | Non-destructive and requires no chemical modification of the analyte.[15] | The degree of spectral separation can be small and dependent on solvent and temperature.[16] |
Single-crystal X-ray diffraction provides a direct and unambiguous determination of the absolute configuration of a chiral molecule, provided that anomalous dispersion effects can be measured.[17] The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is used to construct a three-dimensional electron density map of the molecule, revealing the precise arrangement of its atoms in space.
dot graph TD { A[Single Crystal] -->|X-ray Beam| B(Diffraction Pattern); B -->|Fourier Transform| C(Electron Density Map); C -->|Model Building & Refinement| D(3D Molecular Structure); }
Caption: X-ray crystallography workflow.
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[6] This technique is particularly valuable when crystallization is not feasible.[18] The experimental VCD spectrum is then compared with a theoretically calculated spectrum for a known absolute configuration. A match between the experimental and calculated spectra provides a confident assignment of the absolute stereochemistry.[19]
dot graph TD { A[Chiral Molecule in Solution] -->|Circularly Polarized IR| B(VCD Spectrum); C[Computational Modeling (DFT)] --> D(Calculated VCD Spectrum); B --> E{Comparison}; D --> E; E --> F(Absolute Configuration); }
Caption: VCD analysis workflow.
NMR spectroscopy, in conjunction with chiral derivatizing or solvating agents, offers a versatile and widely accessible method for determining absolute configuration.[20]
-
Chiral Derivatizing Agents (CDAs): The Mosher's method is a classic example where a chiral substrate is reacted with a chiral derivatizing agent, such as (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers.[21] The differences in the chemical shifts of protons in the resulting diastereomers, when analyzed in the context of a conformational model, allow for the assignment of the absolute configuration.[11]
-
Chiral Solvating Agents (CSAs): CSAs form transient, non-covalent diastereomeric complexes with the enantiomers of a chiral analyte in solution.[14] This interaction leads to the separation of NMR signals for the two enantiomers, allowing for the determination of enantiomeric excess and, in some cases, the assignment of absolute configuration through the analysis of the differential shifts.[13]
dot graph TD { subgraph "Chiral Derivatizing Agent (CDA)" A[Chiral Analyte] -->|Reaction with (R)-CDA| B(Diastereomer 1); A -->|Reaction with (S)-CDA| C(Diastereomer 2); B --> D[NMR Analysis]; C --> D; end subgraph "Chiral Solvating Agent (CSA)" E[Chiral Analyte] -->|Interaction with CSA| F(Transient Diastereomeric Complexes); F --> G[NMR Analysis]; end D --> H{Comparison of Spectra}; G --> I{Signal Separation}; H --> J(Absolute Configuration); I --> K(Enantiomeric Excess); }
Caption: NMR-based stereochemical analysis workflow.
Conclusion and Recommendations
While the X-ray crystal structure of this compound remains to be publicly reported, this guide provides a clear path forward for its synthesis and crystallization. For researchers requiring immediate and reliable determination of its absolute configuration, Vibrational Circular Dichroism (VCD) is highly recommended as a powerful, non-destructive, solution-state technique. In parallel, NMR spectroscopy with chiral derivatizing agents , such as Mosher's acid, offers a well-established and accessible alternative. The choice of method will ultimately depend on the available instrumentation, sample quantity, and the specific requirements of the research or drug development program. This comparative guide empowers scientists to make informed decisions for the rigorous stereochemical characterization of this important chiral building block.
References
- Wenzel, T. J., & Wilcox, J. D. (2016). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
- Organic Syntheses, Coll. Vol. 6, p.197 (1988); Vol. 58, p.134 (1978).
- Morimoto, H., et al. (1991). A practical synthesis of N-(tert-butoxycarbonyl)-L-amino acids. Chemical and Pharmaceutical Bulletin, 39(12), 3173-3175.
- Glusker, J. P., & Trueblood, K. N. (1985). Crystal Structure Analysis: A Primer. Oxford University Press.
- Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519.
- Polavarapu, P. L. (2002). Vibrational circular dichroism: a new tool for the solution-state determination of the structure and absolute configuration of chiral natural product molecules.
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
- Harada, N., & Nakanishi, K. (1983). Circular Dichroic Spectroscopy: Exciton Coupling in Organic Stereochemistry. University Science Books.
- BenchChem. (2025). Synthesis of (S)
- Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
- Uccello-Barretta, G., et al. (2010). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers, 7(10), 1935-1944.
- Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Google Patents. (n.d.).
- JASCO, Inc. (n.d.).
- Google Patents. (n.d.). CN104326960A - Method for preparing Boc-L-proline.
- University of Illinois Urbana-Champaign. (2001).
- PubMed. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy.
- National Center for Biotechnology Information. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds.
- UNIPI. (2022).
- ResearchGate. (2014). How to get (or crystallize)
- Wikipedia. (n.d.).
- YouTube. (2024).
- IntechOpen. (2024).
- PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)
- Papaws. (2025). N-Boc-L-Prolinol: A Comprehensive Overview.
- Spectroscopy Europe. (n.d.).
- Patsnap. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 3. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 6. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. jascoinc.com [jascoinc.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
- 12. chemistry.illinois.edu [chemistry.illinois.edu]
- 13. Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. arpi.unipi.it [arpi.unipi.it]
- 16. books.rsc.org [books.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. spectroscopyeurope.com [spectroscopyeurope.com]
- 19. youtube.com [youtube.com]
- 20. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Comparative study of different chiral building blocks for pyrrolidine synthesis
The pyrrolidine ring is a cornerstone of medicinal chemistry and natural product synthesis, forming the structural core of numerous FDA-approved drugs and biologically active molecules.[1] The stereochemistry of the pyrrolidine scaffold is often critical to its biological function, making the development of efficient and stereoselective synthetic routes a paramount objective for researchers in drug discovery and development. This guide provides an in-depth comparative analysis of common chiral building blocks and strategies for the synthesis of enantioenriched pyrrolidines, offering field-proven insights and experimental data to inform your synthetic planning.
The Strategic Importance of Chirality in Pyrrolidine Synthesis
The creation of stereogenic centers on the five-membered ring can be approached in several ways, each with its own set of advantages and limitations. The primary strategies, which we will explore in detail, involve:
-
Chiral Pool Synthesis: Utilizing readily available, enantiopure natural products as starting materials. The inherent chirality of these molecules is transferred to the target pyrrolidine.
-
Chiral Auxiliary-Directed Synthesis: Temporarily attaching a chiral moiety to an achiral substrate to direct the stereochemical outcome of a key bond-forming reaction.[2]
-
Asymmetric Catalysis: Employing a substoichiometric amount of a chiral catalyst to generate a chiral product from achiral or racemic starting materials.
This guide will focus on the first two strategies, providing a comparative study of specific, widely used chiral building blocks and auxiliaries. A representative example from asymmetric catalysis will be included to provide a contextual alternative.
Chiral Pool Synthesis: Leveraging Nature's Chirality
The chiral pool provides an economical and often straightforward entry into complex chiral molecules by using naturally occurring enantiopure compounds as starting materials.[3]
L-Proline and (S)-Pyroglutamic Acid: The Versatile Workhorses
L-proline and its derivative, (S)-pyroglutamic acid, are arguably the most utilized chiral building blocks for pyrrolidine synthesis due to their low cost, high optical purity, and the presence of versatile functional groups.[4][5] Pyroglutamic acid is readily derived from glutamic acid and offers two distinct carbonyl groups for selective manipulation.[6]
Causality of Experimental Choice: The choice between proline and pyroglutamic acid often depends on the desired substitution pattern. The carboxylic acid of proline is a convenient handle for transformations, while the lactam of pyroglutamic acid provides a masked amine and a carbonyl group that can be used for various C-C and C-N bond formations. The functionalization of these building blocks is a common strategy in the synthesis of pyrrolidine-containing drugs.[1]
Representative Synthesis: Elaboration of (S)-Pyroglutamic Acid
A common transformation is the reduction of the carboxylic acid of pyroglutamic acid to an alcohol, followed by further functionalization.
Caption: Elaboration of (S)-Pyroglutamic Acid.
Experimental Protocol: Synthesis of a 5-Substituted Pyrrolidin-2-one
-
Reduction of Pyroglutamic Acid: (S)-Pyroglutamic acid (1.0 eq) is dissolved in anhydrous THF. Borane-dimethyl sulfide complex (BH3·SMe2, 1.1 eq) is added dropwise at 0 °C. The reaction is stirred at room temperature for 12 hours. The reaction is quenched with methanol, and the solvent is removed under reduced pressure to yield (S)-pyroglutaminol.
-
Activation of the Alcohol: The crude (S)-pyroglutaminol (1.0 eq) is dissolved in pyridine. p-Toluenesulfonyl chloride (1.2 eq) is added at 0 °C, and the mixture is stirred overnight. The reaction is worked up by extraction with ethyl acetate and washing with aqueous HCl and brine. The organic layer is dried and concentrated to give the tosylated product.
-
Nucleophilic Displacement: The tosylated intermediate (1.0 eq) and a desired nucleophile (e.g., sodium azide, 1.5 eq) are dissolved in DMF and heated to 80 °C for 6 hours. After cooling and aqueous workup, the 5-azidomethyl-pyrrolidin-2-one is obtained, which can be further functionalized.
D-Mannitol: A Gateway to C2-Symmetric Pyrrolidines
Carbohydrates like D-mannitol are inexpensive, highly functionalized chiral building blocks. Their polyol structure allows for the synthesis of C2-symmetric intermediates, which are valuable as chiral ligands and in natural product synthesis.
Causality of Experimental Choice: D-mannitol is an ideal starting material for C2-symmetric 2,5-disubstituted pyrrolidines because its stereochemistry can be translated into a C2-symmetric 1,4-diol or diepoxide, which serves as the precursor to the pyrrolidine ring.[7] This strategy ensures that the stereocenters at C-2 and C-5 are installed with a defined relationship.
Representative Synthesis: (2R,5R)-2,5-Dialkylpyrrolidine from D-Mannitol [7]
Caption: Synthesis of a C2-Symmetric Pyrrolidine.
Experimental Protocol Outline:
-
Formation of (R,R)-Diepoxide: D-mannitol is converted in four steps to the C2-symmetric (R,R)-bis-epoxide.
-
Organocuprate Opening: The diepoxide is reacted with two equivalents of an organocuprate (R2CuLi) to afford the corresponding C2-symmetrical 1,4-diol with high regioselectivity.
-
Cyclization Sequence: The diol is converted to a cyclic sulfate. Nucleophilic displacement with an azide, followed by activation of the remaining alcohol as a mesylate, sets the stage for cyclization. Reduction of the azide to an amine triggers a 5-exo-tet cyclization to yield the enantiopure trans-2,5-dialkylpyrrolidine.[7]
Chiral Auxiliary-Directed Synthesis
This strategy involves the temporary incorporation of a chiral auxiliary to guide the stereoselective formation of the pyrrolidine ring or its precursor.[2] The auxiliary is then cleaved and can often be recovered.
N-tert-Butanesulfinamide (Ellman's Auxiliary): A Powerful Tool for Amine Synthesis
The Ellman auxiliary is one of the most effective and widely used chiral auxiliaries for the asymmetric synthesis of amines.[8] Condensation with an aldehyde or ketone forms an N-sulfinyl imine, which then undergoes diastereoselective nucleophilic addition. The resulting sulfinamide can be cyclized to form a pyrrolidine.
Causality of Experimental Choice: The tert-butanesulfinyl group is highly effective at directing nucleophilic additions to the imine C=N bond. The stereochemical outcome is predictable based on a chelated transition state model where the nucleophile attacks from the less hindered face. The auxiliary is readily cleaved under mild acidic conditions.[9]
Representative Synthesis: 2-Substituted Pyrrolidine via Grignard Addition [10]
Caption: Pyrrolidine Synthesis via Ellman's Auxiliary.
Experimental Protocol:
-
Formation of N-tert-Butanesulfinyl Imine: To a solution of the desired aldehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.05 eq) in CH2Cl2 is added CuSO4 (2.0 eq). The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solid is filtered off, and the filtrate is concentrated to give the crude N-sulfinyl imine, which is used without further purification.
-
Diastereoselective Grignard Addition: The Grignard reagent prepared from 2-(2-bromoethyl)-1,3-dioxane (3.0 eq) is added to a solution of the N-sulfinyl imine (1.0 eq) in THF at -78 °C. The reaction is stirred for 3-6 hours at this temperature.
-
Deprotection and Cyclization: The reaction is quenched with saturated aqueous NH4Cl. The crude product is then treated with HCl in methanol to simultaneously cleave the sulfinyl auxiliary and the dioxane protecting group, followed by in situ cyclization to afford the 2-substituted pyrrolidine.[10]
Oppolzer's Camphorsultam: Stereocontrol in Cycloadditions
Oppolzer's camphorsultam is a highly effective chiral auxiliary for a variety of asymmetric transformations, including Diels-Alder reactions, aldol additions, and 1,3-dipolar cycloadditions.[11] For pyrrolidine synthesis, its application in controlling the stereochemistry of [3+2] cycloadditions of azomethine ylides is particularly relevant.
Causality of Experimental Choice: The rigid bicyclic structure of the camphorsultam provides excellent steric shielding of one face of the attached dipolarophile (e.g., an acrylate). This forces the incoming 1,3-dipole to approach from the less hindered face, resulting in high diastereoselectivity. The auxiliary can be removed by hydrolysis or reduction.
Representative Synthesis: Asymmetric 1,3-Dipolar Cycloaddition
Caption: 1,3-Dipolar Cycloaddition with Oppolzer's Sultam.
Experimental Protocol Outline:
-
Preparation of the N-Acryloyl Sultam: Oppolzer's sultam is acylated with acryloyl chloride in the presence of a base to form the chiral dipolarophile.
-
1,3-Dipolar Cycloaddition: The N-acryloyl sultam is reacted with an in situ generated azomethine ylide (from an imino ester and a Lewis acid or base). The reaction is typically carried out in an inert solvent like toluene or CH2Cl2. The steric bulk of the sultam directs the cycloaddition to occur on the less hindered face of the double bond, leading to a single major diastereomer of the cycloadduct.
-
Auxiliary Cleavage: The camphorsultam auxiliary is removed from the cycloadduct, for example, by hydrolysis with LiOH in aqueous THF, to yield the enantiopure pyrrolidine carboxylic acid or its corresponding ester.
Asymmetric Organocatalysis: An Alternative Strategy
For comparison, asymmetric organocatalysis offers a powerful method to construct chiral pyrrolidines from achiral precursors without the need for stoichiometric chiral reagents. Proline and its derivatives are often used as catalysts in these transformations.
Representative Reaction: Organocatalytic Michael Addition/Cyclization [5]
A diarylprolinol silyl ether catalyst can promote the enantioselective Michael addition of an aldehyde to a nitroalkene. The resulting adduct can then be cyclized via reductive amination to form a highly functionalized chiral pyrrolidine.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (S)-Tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of (S)-Tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate (CAS No. 142253-50-7). As a trusted partner in your research, we are committed to providing information that extends beyond product specifications to ensure the safety and success of your operations. The procedures outlined below are grounded in established chemical principles and safety practices, designed for immediate application by researchers, scientists, and drug development professionals.
Compound Profile and Strategic Hazard Assessment
This compound is a bifunctional organic molecule featuring a nitrile group and a tert-butyloxycarbonyl (Boc)-protected amine. A thorough understanding of the reactivity of these functional groups is paramount for safe handling and disposal.
| Property | Information | Source |
| Molecular Formula | C₁₁H₁₈N₂O₂ | [1] |
| Molecular Weight | 210.27 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [2] |
| Key Functional Groups | Nitrile (-CN), tert-butyloxycarbonyl (Boc) | [3] |
Inherent Hazards and Chemical Logic:
-
Nitrile Group (-CN): While organic nitriles are generally less acutely toxic than inorganic cyanide salts, they are still classified as harmful. The primary concern is the potential for hydrolysis under harsh acidic or basic conditions, which can liberate ammonia or ammonium salts.[4][5] In the presence of strong reducing agents or certain acids, the release of highly toxic hydrogen cyanide (HCN) gas, while a remote risk for this specific structure under normal lab conditions, cannot be entirely dismissed and informs our cautious approach.
-
Boc Protecting Group: The tert-butyloxycarbonyl group is notoriously labile to acidic conditions.[6][7] Upon exposure to acid, it decomposes into the free amine, carbon dioxide, and a tert-butyl cation.[8] This cation can subsequently form isobutylene gas, leading to pressure buildup in a closed container.[8] Therefore, acidification of waste containing this compound is strongly discouraged without appropriate engineering controls.
-
Toxicity Profile: Based on data for analogous structures, this compound should be handled as harmful if swallowed and a potential skin and eye irritant.[9][10] Inhalation of dust or aerosols may cause respiratory irritation.[1]
Pre-Disposal Planning and Waste Minimization
Effective waste management begins with thoughtful experimental design.
-
Scale Appropriately: Only prepare the quantity of reagent solution necessary for your immediate experimental needs.
-
Maintain Segregation: Keep waste streams containing this compound separate from other chemical waste, particularly strong acids and oxidizing agents, to prevent unintended reactions.[9]
-
Designated Waste Containers: Establish clearly labeled, dedicated waste containers for solid and liquid waste generated from experiments involving this compound.
Personal Protective Equipment (PPE) Protocol
A robust PPE protocol is non-negotiable. The following table outlines the minimum required PPE for handling this compound in any form—solid, solution, or waste.
| Protection Type | Specification | Justification |
| Hand Protection | Nitrile gloves, inspected before use. | Protects against skin contact and irritation.[1] |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | Prevents eye irritation from dust or splashes.[9] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use only in a certified chemical fume hood. | Avoids inhalation of dust or aerosols.[11] |
Spill Management Protocol
Immediate and correct response to a spill is critical to mitigating exposure and environmental release.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood. Alert personnel in the immediate vicinity.[12]
-
Don PPE: Wear the full PPE ensemble as detailed in Section 3.
-
Contain the Spill:
-
For Solids: Gently cover the spill with an inert absorbent material like vermiculite, sand, or diatomaceous earth to prevent dust from becoming airborne.[13]
-
For Liquids (Solutions): Surround the spill with absorbent material to prevent it from spreading.
-
-
Collect Waste: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[1] Avoid creating dust.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all decontamination materials (wipes, etc.) in the same hazardous waste container.
-
Dispose: Seal and label the container as "Hazardous Waste: this compound" and follow the disposal pathways described in Section 5.
Chemical Inactivation and Disposal Pathways
Choosing the correct disposal pathway depends on the form and concentration of the waste. The following decision tree and protocols provide a clear guide.
Disposal Decision Workflow
Pathway A: Direct Disposal for Neat Compound and Concentrated Waste
This is the most direct and often safest method for pure compounds, contaminated labware (e.g., weighing boats, gloves), and concentrated solutions.
Protocol:
-
Packaging: Place the waste material in a robust, sealable container. Ensure the container is compatible with the chemical.
-
Labeling: Affix a hazardous waste label to the container. Clearly write the full chemical name: "this compound" and the approximate quantity.
-
Segregation: Store the sealed container in a designated satellite accumulation area for hazardous waste, away from incompatible materials like strong acids.[9]
-
Collection: Arrange for pickup by your institution's licensed hazardous waste disposal service.[14][15] This ensures compliance with all local and national regulations.
Pathway B: Chemical Degradation for Dilute Aqueous Waste
For dilute aqueous waste streams (e.g., from chromatographic fractions), chemical degradation via alkaline hydrolysis can be an effective pre-treatment step to break down the nitrile functional group into less harmful components before final disposal.[4][5]
Causality: Alkaline hydrolysis converts the nitrile group to a carboxylate salt and ammonia.[5] This process, while requiring careful execution, transforms the molecule into components that are more amenable to standard aqueous waste treatment.
Step-by-Step Degradation Protocol:
-
Verification: Ensure the waste stream is primarily aqueous and free of incompatible solvents (especially halogenated ones). Confirm the concentration of the target compound is low (<1 g/L).
-
Setup: Perform this procedure in a certified chemical fume hood. Use a suitably sized flask equipped with a magnetic stirrer.
-
Basification: While stirring, slowly add a 10 M sodium hydroxide (NaOH) solution to the aqueous waste until the pH is ≥ 12.
-
Reaction: Gently heat the solution to 50-60°C and allow it to stir for a minimum of 12-24 hours. This will facilitate the hydrolysis of the nitrile. The reaction can be monitored for the disappearance of the starting material by a suitable analytical method (e.g., TLC, LC-MS) if necessary.
-
Cooling and Neutralization: Turn off the heat and allow the solution to cool to room temperature. Carefully neutralize the solution by slowly adding dilute hydrochloric acid until the pH is between 6 and 8.
-
Final Disposal: The resulting neutralized aqueous solution, now containing the sodium salt of the corresponding carboxylic acid and ammonium salts, can typically be disposed of as standard aqueous chemical waste through your institution's waste management program.
Alkaline Hydrolysis Workflow
Final Considerations
Adherence to your institution's specific environmental health and safety (EHS) guidelines is mandatory. The procedures described herein are based on general chemical safety principles and must be adapted to comply with local regulations. Always consult your EHS department for final approval on disposal procedures.
By providing this detailed guidance, we aim to empower you to manage your research materials safely and responsibly, fostering a culture of safety and scientific excellence from discovery through disposal.
References
-
Capot Chemical. MSDS of 3(S)-Cyanomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
LibreTexts Chemistry. 20.7: Chemistry of Nitriles. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. BOC Deprotection. [Link]
-
Chemguide. Hydrolysis of Nitriles. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Pyrrolidine. [Link]
-
Organic Chemistry Portal. Nitrile synthesis by C-C coupling (cyanation). [Link]
-
Organic Syntheses. α-Arylation of N-Boc Pyrrolidine. [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
-
New Jersey Department of Health. Hazard Summary - Pyrrolidine. [Link]
-
Save My Exams. Nitriles | OCR A Level Chemistry A Revision Notes 2015. [Link]
-
Caldic. Safety data sheet - SBP 140/165. [Link]
-
Hebei Boze Chemical Co.,Ltd. BOC deprotection. [Link]
Sources
- 1. capotchem.com [capotchem.com]
- 2. tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate | 1589565-36-5 [chemicalbook.com]
- 3. This compound | 142253-50-7 [sigmaaldrich.cn]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. savemyexams.com [savemyexams.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. fishersci.com [fishersci.com]
- 12. nj.gov [nj.gov]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. fishersci.com [fishersci.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Senior Application Scientist's Guide to the Safe Handling of (S)-Tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate
As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. (S)-Tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate is a valuable chiral building block in medicinal chemistry, yet its structure warrants a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, field-proven information for its safe handling, moving beyond a simple checklist to explain the causality behind each critical safety measure.
Foundational Hazard Assessment: Understanding the "Why"
The primary safety concern for this compound stems from its cyanomethyl group (-CH₂CN) . While the molecule itself is not an inorganic cyanide salt, compounds containing this functional group can, under certain conditions (such as exposure to strong acids, bases, or high temperatures), hydrolyze to release highly toxic hydrogen cyanide (HCN) gas.[1] Therefore, all handling procedures must be designed to mitigate this potential risk, alongside the hazards inherent to the parent molecule.
While comprehensive toxicological data for this specific compound is not widely published, data from structurally similar molecules provides a strong basis for hazard classification and precaution.[2][3]
Table 1: Anticipated Hazard Profile based on Analogous Compounds
| Hazard Class | GHS Hazard Code | Description & Rationale |
|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed. The compound may cause systemic toxicity if ingested. |
| Skin Irritation | H315 | Causes skin irritation. Direct contact can lead to localized redness, inflammation, or rash.[3] |
| Eye Irritation | H319 | Causes serious eye irritation. Contact with eyes can result in significant pain, redness, and potential damage.[3] |
| Respiratory Irritation | H335 | May cause respiratory irritation. Inhalation of the dust or aerosol can irritate the nose, throat, and lungs.[3] |
The Hierarchy of Controls: Your Primary Defense System
Personal Protective Equipment (PPE) is essential, but it is the last line of defense. The foundation of laboratory safety lies in robust engineering and administrative controls that minimize exposure potential from the outset. This principle is a cornerstone of regulations set by the Occupational Safety and Health Administration (OSHA).[4][5]
-
Engineering Control: The Chemical Fume Hood All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[1][6] This is a non-negotiable control to contain any airborne particulates and to provide immediate exhaust in the unlikely event of hydrogen cyanide evolution.
-
Administrative Controls: Safe Work Practices
-
Designated Area: Establish a clearly marked "designated area" within the fume hood for handling this compound to prevent cross-contamination.[6]
-
Do Not Work Alone: Due to the acute toxicity potential of the cyanomethyl group, never handle this chemical while working alone in the laboratory.[1][6]
-
Information & Training: All personnel must review the Safety Data Sheet (SDS) and this guide before beginning work.[7] This aligns with OSHA's Laboratory Standard, which mandates that employees are informed about the hazards of the chemicals in their work area.[8]
-
Personal Protective Equipment (PPE): A Detailed Protocol
Proper selection and use of PPE are critical to prevent dermal, ocular, and respiratory exposure.
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Rationale & Causality |
|---|---|---|
| Eye & Face Protection | ANSI Z87.1-compliant chemical splash goggles. A full-face shield worn over goggles is required for bulk transfers or splash-risk operations. | Protects against accidental splashes of the solid or solutions into the eyes, which can cause serious irritation.[3][9] The face shield provides a broader barrier of protection. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Consider double-gloving for extended operations. | Prevents skin contact and potential absorption.[10] Gloves must be inspected for tears or holes before each use, and proper removal techniques must be employed to avoid contaminating the skin.[11] |
| Body Protection | A fully-buttoned, long-sleeved laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not required for standard handling within a fume hood. For emergency situations (e.g., large spills outside of a hood), a NIOSH-approved respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges is necessary.[11] | The fume hood provides primary respiratory protection. A respirator is reserved for non-routine events where airborne concentrations may exceed safe limits. |
Standard Operating Procedure: A Step-by-Step Guide
-
Preparation:
-
Verify the chemical fume hood has a current certification.
-
Assemble all necessary equipment and reagents within the designated area of the fume hood.
-
Ensure an emergency eyewash and safety shower are accessible and have been recently tested.[6]
-
Keep all acidic materials separate and clearly labeled, away from the cyanide-containing compound unless required for the immediate procedure.[7]
-
-
Donning PPE:
-
Put on the laboratory coat, ensuring it is fully buttoned.
-
Don chemical splash goggles.
-
Wash and dry hands, then don the appropriate chemical-resistant gloves.
-
-
Handling the Compound:
-
Perform all transfers carefully to minimize the creation of dust.
-
If making a solution, add the solid to the solvent slowly.
-
Keep the container tightly sealed when not in use.
-
-
Post-Handling & Decontamination:
-
Wipe down the designated work area with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Remove PPE in the correct order: gloves first, followed by the lab coat and goggles.
-
Wash hands thoroughly with soap and water.[9]
-
Emergency Protocols: Spill and Exposure Management
Rapid and correct response to an emergency is critical.
First Aid for Exposure:
-
Inhalation: Immediately move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[11][12]
-
Skin Contact: Remove all contaminated clothing. Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[11][12]
-
Eye Contact: Immediately flush the eyes with gently flowing water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][13]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and show the SDS to the medical personnel.[11]
Spill Response: The following workflow outlines the procedure for a manageable laboratory spill. For large spills, evacuate the area and contact your institution's emergency response team.
Caption: Workflow for managing a minor chemical spill.
Storage and Disposal
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials, especially acids.[7][14] Storage at 2-8°C is recommended to ensure stability.[2] The storage location must be secured and accessible only to authorized personnel.
-
Disposal: All waste material, including empty containers and contaminated cleaning supplies, must be disposed of as hazardous chemical waste.[15] This should be done through your institution's Environmental Health & Safety (EH&S) department in accordance with all local, state, and federal regulations.[14]
By integrating these expert-driven protocols into your laboratory workflow, you can handle this compound with the high level of safety and confidence required for innovative research.
References
-
Caldic UK. (2015). Safety data sheet. Retrieved from [Link]
-
Capot Chemical. (2026). MSDS of 3(S)-Cyanomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. Retrieved from [Link]
-
LSU Health Shreveport. (2018). SOP for the safe use of cyanide compounds. Retrieved from [Link]
-
Columbia University. (2013). Cyanide Safe Use Guidelines. Environmental Health & Safety. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratories - Overview. U.S. Department of Labor. Retrieved from [Link]
-
Massachusetts Institute of Technology. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. Environment, Health & Safety. Retrieved from [Link]
-
Stanford University. (n.d.). Information on Cyanide Compounds. Environmental Health & Safety. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Appendix A to § 1910.1450—National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). U.S. Department of Labor. Retrieved from [Link]
-
Duke University. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety. Retrieved from [Link]
Sources
- 1. lsuhsc.edu [lsuhsc.edu]
- 2. 1589565-36-5|tert-Butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate|BLD Pharm [bldpharm.com]
- 3. tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO3 | CID 550865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. osha.gov [osha.gov]
- 5. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 6. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. research.columbia.edu [research.columbia.edu]
- 8. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 11. capotchem.com [capotchem.com]
- 12. file.bldpharm.com [file.bldpharm.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. buyat.ppg.com [buyat.ppg.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
